molecular formula C18H22Cl2N2 B158855 Chlorcyclizine Hydrochloride CAS No. 1620-21-9

Chlorcyclizine Hydrochloride

Cat. No.: B158855
CAS No.: 1620-21-9
M. Wt: 337.3 g/mol
InChI Key: MSIJLVMSKDXAQN-UHFFFAOYSA-N
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Description

Chlorcyclizine hydrochloride, with the chemical name 1-[(4-Chlorophenyl)(phenyl)methyl]-4-methylpiperazine hydrochloride, is a first-generation antihistamine of the phenylpiperazine class . It acts primarily as a pharmacological antagonist at the histamine H1 receptor, effectively blocking the action of histamine to alleviate symptoms associated with allergic responses . Beyond its core antihistaminic activity, this compound exhibits secondary properties including anticholinergic, antiserotonergic, local anesthetic, and antiemetic effects . Its research value is further enhanced by its hepatic microsomal enzyme-inducing properties, which can shorten the duration of action of co-administered substances like barbiturates .In research settings, this compound has been utilized in studies concerning hypersensitivity reactions, pruritus, motion sickness, and vertigo . More recently, it has been investigated as a repurposed candidate for treating viral infections, showing potential in vitro activity against hepatitis C and Zika virus . From a pharmacokinetic perspective, it is readily absorbed after oral administration and widely distributed throughout the body . It is metabolized mainly in the liver via N-demethylation to its major metabolite, norchlorcyclizine, and through N-oxidation . The terminal elimination half-life of the metabolite can be prolonged following repeated administration . Researchers should note that this compound is for Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine;hydrochloride
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InChI

InChI=1S/C18H21ClN2.ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;/h2-10,18H,11-14H2,1H3;1H
Source PubChem
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InChI Key

MSIJLVMSKDXAQN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
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Molecular Formula

C18H22Cl2N2
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Related CAS

129-71-5
Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-methyl-, hydrochloride (1:2)
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DSSTOX Substance ID

DTXSID7045360
Record name Chlorcyclizine hydrochloride
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Molecular Weight

337.3 g/mol
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CAS No.

1620-21-9, 14362-31-3
Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-methyl-, hydrochloride (1:?)
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Record name Chlorcyclizine hydrochloride [USP]
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Record name CHLORCYCLIZINE HYDROCHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chlorcyclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorcyclizine Hydrochloride is a first-generation antihistamine of the piperazine (B1678402) class with a multifaceted pharmacological profile. While its primary mechanism of action is the competitive antagonism of the histamine (B1213489) H1 receptor, it also exhibits notable antiviral properties, particularly against the Hepatitis C virus (HCV). Furthermore, like many first-generation antihistamines, it possesses anticholinergic and antiserotonergic activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

Histamine H1 Receptor Antagonism

This compound's principal therapeutic effect stems from its activity as a potent antagonist at the histamine H1 receptor.[1][2][3] Histamine, a key mediator in allergic and inflammatory responses, exerts its effects by binding to H1 receptors on various cell types, including smooth muscle and endothelial cells.[4] By competitively blocking the H1 receptor, Chlorcyclizine prevents histamine binding, thereby mitigating the classic symptoms of allergic reactions such as vasodilation, increased vascular permeability, and smooth muscle contraction.[5] This antagonism forms the basis of its clinical use in treating conditions like urticaria, rhinitis, and pruritus.[3][6]

Antiviral Activity: Inhibition of Hepatitis C Virus (HCV) Entry

A significant and extensively studied secondary mechanism of Chlorcyclizine is its potent inhibition of Hepatitis C Virus (HCV) entry into host cells.[6][7] This antiviral activity is independent of its antihistaminic properties. Research has demonstrated that Chlorcyclizine directly targets the HCV envelope glycoprotein (B1211001) E1, a key component of the viral fusion machinery.[8] By binding to a hydrophobic pocket within the E1 protein, Chlorcyclizine interferes with the conformational changes necessary for the fusion of the viral and host cell membranes, thus effectively blocking the entry of the viral genome into the cytoplasm and preventing infection.[8]

Secondary Pharmacological Activities

As a first-generation antihistamine, this compound is known to cross the blood-brain barrier, leading to central nervous system effects such as sedation.[5] This is attributed to its interaction with central H1 receptors. Additionally, Chlorcyclizine exhibits anticholinergic and antiserotonergic properties, which contribute to some of its therapeutic effects and side-effect profile.[6][9] The anticholinergic action, resulting from the blockade of muscarinic acetylcholine (B1216132) receptors, can lead to effects such as dry mouth and reduced secretions.[2] Its antiserotonergic activity involves interaction with serotonin (B10506) receptors, though this is less well-characterized quantitatively.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the pharmacological activity of this compound and provides context for its off-target activities based on data from other first-generation antihistamines.

TargetParameterValueSpecies/SystemReference
Primary Target
Histamine H1 ReceptorKᵢ9 nMMammalian Brain Membranes[1]
Antiviral Activity
Hepatitis C Virus (HCV)EC₅₀44 nMIn vitro (HCV infection)[1]
Secondary/Off-Target Activities (Contextual Data)
Muscarinic ReceptorsKᵢ (range for various first-generation antihistamines)5.0 - 38 nM (high affinity group)Bovine Cerebral Cortex[7]
Muscarinic ReceptorsKᵢ (range for various first-generation antihistamines)3,600 - 30,000 nM (low affinity group)Bovine Cerebral Cortex[7]

Signaling Pathways and Logical Relationships

Histamine H1 Receptor Signaling Pathway

Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. The receptor is coupled to the Gq/11 family of G-proteins. Upon histamine binding, the Gα subunit activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to a variety of downstream cellular responses, including smooth muscle contraction and inflammatory gene expression. Chlorcyclizine, as an antagonist, blocks the initial step of this cascade by preventing histamine binding.

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Chlorcyclizine Chlorcyclizine HCl Chlorcyclizine->H1R Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca²⁺ Store) IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases Ca²⁺ Ca2->PKC Activates Response Cellular Responses (e.g., Inflammation, Contraction) PKC->Response Phosphorylates Targets

Histamine H1 Receptor Signaling Pathway and Inhibition by Chlorcyclizine.
Inhibition of HCV Entry

The antiviral action of Chlorcyclizine against HCV is a multi-step process that it effectively curtails at the entry stage. The virus first attaches to the host cell surface via receptors, followed by endocytosis. The acidic environment of the endosome triggers conformational changes in the HCV envelope glycoproteins, leading to the fusion of the viral and endosomal membranes. Chlorcyclizine specifically inhibits this crucial fusion step.

HCV_Entry_Inhibition HCV HCV Virion Attachment 1. Attachment to Host Receptors HCV->Attachment HostCell Host Cell Endocytosis 2. Endocytosis HostCell->Endocytosis Attachment->HostCell Endosome Endosome Endocytosis->Endosome Fusion 3. pH-dependent Membrane Fusion Endosome->Fusion Release 4. Viral RNA Release into Cytoplasm Fusion->Release Chlorcyclizine Chlorcyclizine HCl Chlorcyclizine->Fusion Inhibits

Logical Flow of HCV Entry and the Point of Inhibition by Chlorcyclizine.

Detailed Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Mepyramine (a potent H1 antagonist).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM Mianserin).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: 50 µL of [³H]-Mepyramine (final concentration ~1-2 nM) and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of [³H]-Mepyramine and 50 µL of Mianserin (final concentration 10 µM).

    • Competitive Binding: 50 µL of [³H]-Mepyramine and 50 µL of varying concentrations of this compound.

  • Incubation: Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well. Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of Chlorcyclizine that inhibits 50% of specific binding) from the resulting competition curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare H1R-expressing cell membranes start->prep setup Set up assay plate: - Total Binding - Non-specific Binding - Competitive Binding (Chlorcyclizine) prep->setup incubate Add membranes and incubate (25°C, 60 min) setup->incubate filter Rapidly filter and wash to separate bound/free radioligand incubate->filter count Quantify radioactivity using scintillation counter filter->count analyze Analyze data: - Calculate specific binding - Determine IC₅₀ - Calculate Kᵢ count->analyze end End analyze->end

Experimental Workflow for a Histamine H1 Receptor Radioligand Binding Assay.
In Vitro HCV Infection Assay

This protocol describes an in vitro assay to determine the half-maximal effective concentration (EC₅₀) of this compound against HCV infection.

Materials:

  • Cells: Huh-7.5 cells (a human hepatoma cell line highly permissive to HCV infection).

  • Virus: Cell culture-produced HCV (HCVcc), typically a reporter virus expressing luciferase (HCV-Luc) for easy quantification.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Test Compound: this compound.

  • Luciferase Assay Reagent.

  • Luminometer.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed Huh-7.5 cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the compound dilutions.

  • Infection: Immediately after adding the compound, infect the cells with HCV-Luc at a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • Lysis and Luciferase Assay: After the incubation period, wash the cells with PBS and lyse them. Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase readings to a vehicle control (cells infected with HCV but without the drug).

    • Plot the percentage of HCV infection inhibition against the log concentration of this compound.

    • Determine the EC₅₀ value from the resulting dose-response curve.

    • A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to determine the CC₅₀ (50% cytotoxic concentration) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

Conclusion

This compound is a pharmacologically active compound with a well-defined primary mechanism of action as a histamine H1 receptor antagonist. Its significant antiviral activity against HCV, through the novel mechanism of entry inhibition by targeting the E1 glycoprotein, presents an exciting avenue for drug repurposing and development. The presence of anticholinergic and antiserotonergic activities is characteristic of its class and should be considered in its overall pharmacological profile. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize the multifaceted actions of this compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of Chlorcyclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorcyclizine (B1668710) Hydrochloride is a first-generation piperazine (B1678402) H1-antihistamine that has been in clinical use for decades for the treatment of allergic conditions such as urticaria and rhinitis.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and core pharmacological properties of Chlorcyclizine Hydrochloride. Detailed experimental protocols for its synthesis are provided, along with a compilation of its key physicochemical and pharmacological data. Furthermore, this guide illustrates the primary synthesis workflows and its mechanism of action through detailed diagrams, offering a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction and Discovery

This compound was first synthesized in the 1940s, emerging as part of the first wave of antihistaminic agents.[1] As a diphenylmethylpiperazine derivative, it demonstrated efficacy in antagonizing the effects of histamine (B1213489), a key mediator in allergic responses.[2] Its development marked a significant step in providing symptomatic relief for various allergic disorders. Beyond its primary antihistaminic activity, Chlorcyclizine also exhibits anticholinergic, antiserotonergic, and local anesthetic properties.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of Chlorcyclizine and its hydrochloride salt is presented in Table 1. This data is crucial for its formulation and understanding its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₂₁ClN₂ (Chlorcyclizine) C₁₈H₂₂Cl₂N₂ (Chlorcyclizine HCl)[4][5]
Molecular Weight 300.8 g/mol (Chlorcyclizine) 337.3 g/mol (Chlorcyclizine HCl)[5][6]
Melting Point 226-227 °C (as Hydrochloride)[4]
Solubility Water: Freely soluble (as Dihydrochloride) Alcohol: 1 g in 11 mL Chloroform: 1 g in 4 mL Ether, Benzene: Practically insoluble[4]
pKa pKa₁ = 7.81, pKa₂ = 2.43[4]
LogP 3.45[4][6]
Appearance Oil (free base)[4][6]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common and industrially relevant methods are outlined below.

Synthesis Workflow Overview

The general workflow for the synthesis of this compound involves the formation of a key intermediate, a substituted benzhydryl halide, followed by its reaction with N-methylpiperazine.

Synthesis_Workflow General Synthesis Workflow for Chlorcyclizine HCl cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation A 4-Chlorobenzophenone (B192759) or 4-Chlorodiphenylmethane (B42959) C Substituted Benzhydryl Halide (e.g., 4-Chlorobenzhydryl Bromide) A->C Reduction & Halogenation or Bromination B N-Methylpiperazine D Chlorcyclizine (Free Base) B->D C->D Alkylation E This compound D->E Acidification with HCl

Caption: General workflow for the synthesis of Chlorcyclizine HCl.

Detailed Experimental Protocols

Two primary synthetic routes are detailed below.

Route 1: From 4-Chlorobenzophenone

This route involves the reduction of the ketone to a secondary alcohol, followed by halogenation and subsequent alkylation of N-methylpiperazine. A variation of this is a three-step, one-pot synthesis.

Experimental Protocol:

  • Reduction of 4-Chlorobenzophenone: To a solution of 4-chlorobenzophenone in a suitable solvent (e.g., methanol), add a reducing agent such as sodium borohydride (B1222165) in portions at a controlled temperature (e.g., 0-5 °C). Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and extract the product, (4-chlorophenyl)(phenyl)methanol.

  • Bromination of (4-chlorophenyl)(phenyl)methanol: Dissolve the alcohol from the previous step in a suitable solvent (e.g., toluene). Add hydrobromic acid and heat the mixture to reflux. Monitor the reaction for the formation of 1-(bromo(phenyl)methyl)-4-chlorobenzene. After completion, cool the reaction mixture and isolate the crude product.

  • Alkylation of N-Methylpiperazine: In a reaction vessel, combine the crude 1-(bromo(phenyl)methyl)-4-chlorobenzene, N-methylpiperazine, a solvent (e.g., a mixture of petroleum ether and ethyl acetate), and a base (e.g., anhydrous sodium carbonate). Heat the mixture and monitor the reaction.[7]

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. Adjust the pH of the aqueous layer to 5-6 with a 50% NaOH solution.[7] Separate the organic layer and concentrate it to obtain the crude Chlorcyclizine free base. The crude product can be purified by recrystallization or chromatography.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in the same solvent. The this compound will precipitate and can be collected by filtration, washed, and dried.

Route 2: From 4-Chlorodiphenylmethane

This method involves the direct bromination of 4-chlorodiphenylmethane followed by alkylation.

Experimental Protocol:

  • Bromination of 4-Chlorodiphenylmethane: In a reaction vessel, charge 4-chlorodiphenylmethane. Under stirring, slowly add bromine. After the addition is complete, gently warm the reaction mixture to 50-55 °C and maintain this temperature until the reaction is complete as monitored by TLC.[7]

  • Alkylation and Salt Formation: The resulting crude 1-(bromo(phenyl)methyl)-4-chlorobenzene is then reacted with N-methylpiperazine in the presence of a solvent and a base, as described in Route 1, step 3. Following the alkylation, an acidic work-up with hydrochloric acid can directly yield the crude this compound.[7]

  • Refining and Purification: The crude this compound is then purified by recrystallization from a suitable solvent such as ethyl acetate, methanol, or ethanol (B145695) to yield the final product.[7]

Pharmacology

Mechanism of Action

This compound primarily exerts its effects as a potent antagonist of the histamine H1 receptor.[8][9] During an allergic response, histamine is released from mast cells and binds to H1 receptors on various cells, leading to symptoms like vasodilation, increased capillary permeability, and smooth muscle contraction.[1] By competitively blocking the H1 receptor, Chlorcyclizine prevents histamine from binding and initiating this signaling cascade, thereby alleviating allergic symptoms.[10]

Additionally, Chlorcyclizine exhibits anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors.[1] This action contributes to its side effect profile, including drowsiness and dry mouth, as it can cross the blood-brain barrier.[1]

Signaling_Pathway Chlorcyclizine HCl Mechanism of Action at the H1 Receptor cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates Histamine Histamine Histamine->H1R Binds and Activates Chlorcyclizine Chlorcyclizine HCl Chlorcyclizine->H1R Blocks Binding PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Allergic_Response Allergic Response (Vasodilation, etc.) Ca_release->Allergic_Response PKC->Allergic_Response

Caption: Mechanism of action of Chlorcyclizine HCl at the H1 receptor.

Pharmacological Data

A summary of key pharmacological data for Chlorcyclizine is presented in Table 2.

Table 2: Pharmacological Data for Chlorcyclizine

ParameterValueReceptor/TargetReference
Ki 9 nMHistamine H1 Receptor[8]
EC₅₀ 44 nMAnti-Hepatitis C Virus (HCV) activity[8]
Activity Anticholinergic, Antiserotonergic, Local AnestheticVarious[2][3]

Experimental Workflow for Pharmacological Evaluation

A general workflow for evaluating the H1 receptor antagonist activity of a compound like this compound is depicted below.

Experimental_Workflow Workflow for H1 Receptor Antagonist Assay A Prepare cell membranes expressing human H1 receptors B Incubate membranes with radiolabeled ligand (e.g., [³H]mepyramine) and varying concentrations of Chlorcyclizine HCl A->B C Separate bound and free radioligand (e.g., via filtration) B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Perform data analysis: - Generate competition binding curves - Calculate IC₅₀ and Ki values D->E

References

Chlorcyclizine Hydrochloride: A Technical Guide for First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcyclizine (B1668710) hydrochloride is a first-generation antihistamine belonging to the diphenylmethylpiperazine class. First synthesized in the 1940s, it has been utilized for the symptomatic relief of various allergic conditions, including urticaria, allergic rhinitis, and pruritus.[1] As a first-generation agent, it readily crosses the blood-brain barrier, leading to the characteristic sedative effects associated with this class. Beyond its primary H₁-receptor antagonism, chlorcyclizine also exhibits anticholinergic, antiserotonergic, and local anesthetic properties.[1][2] This guide provides an in-depth technical overview of its core pharmacology, experimental evaluation, and key data relevant to research and development.

Mechanism of Action

Chlorcyclizine functions as a potent and competitive inverse agonist at the histamine (B1213489) H₁ receptor.[3] Its therapeutic effects in allergic conditions are derived from blocking the actions of histamine on vascular smooth muscle, capillary endothelium, and sensory nerves.

Histamine H₁ Receptor Signaling

The histamine H₁ receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 subunit.[4] Upon histamine binding, the receptor undergoes a conformational change, activating Gαq/11. This activation initiates a downstream signaling cascade:

  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C-beta (PLCβ).

  • Second Messenger Production: PLCβ hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5]

  • Downstream Effects:

    • IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[5]

    • DAG and the increased intracellular Ca²⁺ concertedly activate Protein Kinase C (PKC).[5] This cascade ultimately leads to the physiological responses associated with histamine release, such as smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves causing itch and pain.

Inhibition by Chlorcyclizine

Chlorcyclizine binds to the H₁ receptor, stabilizing it in an inactive conformation. This prevents histamine from binding and initiating the Gαq/11-mediated signaling cascade, thereby antagonizing its effects and alleviating allergic symptoms.[6]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Histamine Histamine H1R_inactive->Histamine Blocks Binding Gq_inactive Gq/11 (GDP) H1R_active->Gq_inactive Engages Gq_active Gq/11 (GTP) Gq_inactive->Gq_active GDP→GTP PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Activates Ca_release->PKC Co-activates Response Allergic Response (e.g., Contraction, Permeability) PKC->Response Leads to Histamine->H1R_inactive Binds Chlorcyclizine Chlorcyclizine Chlorcyclizine->H1R_inactive Binds & Stabilizes Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation receptor_binding Receptor Binding Assay (Determine Ki at H1R) functional_assay Functional Assay (e.g., Guinea Pig Ileum) receptor_binding->functional_assay Confirm Antagonism adme_assays In Vitro ADME (Microsomal Stability, etc.) functional_assay->adme_assays Assess Drug-like Properties pk_study Pharmacokinetic Study (Determine Cmax, Tmax, etc.) adme_assays->pk_study Advance to In Vivo pd_model Pharmacodynamic Model (e.g., Wheal & Flare Test) pk_study->pd_model Establish PK/PD Relationship tox_study Toxicology Studies (Acute & Developmental) pd_model->tox_study Assess Safety candidate Lead Candidate Profile tox_study->candidate start Compound Synthesis (Chlorcyclizine HCl) start->receptor_binding

References

Anticholinergic Properties of Chlorcyclizine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorcyclizine (B1668710) Hydrochloride, a first-generation piperazine (B1678402) derivative antihistamine, is recognized for its primary action as a histamine (B1213489) H1 receptor antagonist. However, like many first-generation antihistamines, it also possesses notable anticholinergic properties, contributing to both its therapeutic applications and its side-effect profile. This technical guide provides an in-depth analysis of the anticholinergic characteristics of Chlorcyclizine Hydrochloride, presenting available quantitative data, detailed experimental methodologies for its assessment, and a visualization of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

Introduction

Chlorcyclizine has been utilized for the symptomatic relief of allergic conditions such as urticaria and rhinitis.[1] Its clinical utility has also extended to the management of motion sickness, an application that is indicative of its central nervous system activity and, in part, its anticholinergic effects.[2] The anticholinergic activity of Chlorcyclizine arises from its ability to act as an antagonist at muscarinic acetylcholine (B1216132) receptors. This action can lead to a range of physiological effects, including dryness of the mouth, blurred vision, urinary retention, and constipation.[3] Understanding the specifics of its interaction with muscarinic receptors is crucial for optimizing its therapeutic use and for the development of newer agents with improved selectivity.

Quantitative Assessment of Anticholinergic Activity

Direct quantitative data on the anticholinergic properties of this compound is limited in publicly available literature. However, data from closely related compounds and different assessment methodologies can provide valuable insights into its potential potency.

Muscarinic Receptor Binding Affinity

Radioligand binding assays are a standard in vitro method to determine the affinity of a compound for a specific receptor. While specific Ki values for Chlorcyclizine at various muscarinic receptor subtypes are not readily found, a study on the antimuscarinic effects of several H1-receptor antagonists provides data for a structurally analogous compound, homochlorcyclizine.[4] Homochlorcyclizine, which differs from chlorcyclizine only by the substitution of an ethyl group for a methyl group on the piperazine ring, demonstrated high affinity for muscarinic receptors.[4]

Table 1: Muscarinic Receptor Binding Affinity of Homochlorcyclizine

CompoundReceptor SourceRadioligandKi (nM)Reference
HomochlorcyclizineBovine Cerebral Cortex[3H]Quinuclidinyl benzilate ([3H]QNB)5.0-38[4]

This high affinity of a close structural analog strongly suggests that this compound also possesses significant binding affinity for muscarinic receptors.

Functional Antagonist Activity

Functional assays, such as the isolated guinea pig ileum test, are employed to measure the antagonistic effect of a compound on smooth muscle contraction induced by a muscarinic agonist. The potency of the antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. While a specific pA2 value for Chlorcyclizine is not available in the reviewed literature, its known efficacy in treating motion sickness suggests a functionally significant anticholinergic effect in vivo.[2]

Experimental Protocols

The following sections detail the standard experimental methodologies used to quantify the anticholinergic properties of a compound like this compound.

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of this compound for muscarinic receptors.

Objective: To quantify the binding affinity of this compound to muscarinic acetylcholine receptors.

Materials:

  • Tissue source rich in muscarinic receptors (e.g., bovine cerebral cortex, rat brain homogenate, or cells expressing specific muscarinic receptor subtypes).

  • Radiolabeled muscarinic antagonist (e.g., [3H]Quinuclidinyl benzilate ([3H]QNB)).

  • Unlabeled this compound.

  • A high-affinity unlabeled muscarinic antagonist (e.g., atropine) for determining non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue source in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.

  • Assay Setup: In a series of tubes or a microplate, combine the prepared membranes, a fixed concentration of the radioligand ([3H]QNB), and varying concentrations of unlabeled this compound.

  • Total and Non-specific Binding: Include control tubes with only the membranes and radioligand for total binding, and tubes with membranes, radioligand, and a saturating concentration of a potent unlabeled antagonist (e.g., atropine) to determine non-specific binding.

  • Incubation: Incubate the samples at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. The IC50 value (the concentration of Chlorcyclizine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow_Radioligand_Binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue Source Membrane Membrane Preparation Tissue->Membrane Incubation Incubation with [3H]QNB & Chlorcyclizine Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data Calculate Specific Binding IC50 Determine IC50 Data->IC50 Ki Calculate Ki IC50->Ki

Radioligand Binding Assay Workflow
In Vitro Functional Assay: Isolated Guinea Pig Ileum (pA2 Determination)

This protocol describes a classic pharmacological preparation to assess the functional anticholinergic activity of this compound.

Objective: To determine the functional antagonist potency (pA2 value) of this compound against muscarinic receptor-mediated smooth muscle contraction.

Materials:

  • Guinea pig.

  • Organ bath system with a transducer and recording device.

  • Tyrode's solution (physiological salt solution).

  • Muscarinic agonist (e.g., acetylcholine or carbachol).

  • This compound.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the ileum segment and suspend it in an organ bath containing oxygenated Tyrode's solution maintained at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 30-60 minutes), with regular changes of the Tyrode's solution.

  • Agonist Concentration-Response Curve (Control): Obtain a cumulative concentration-response curve for the muscarinic agonist by adding increasing concentrations of the agonist to the organ bath and recording the contractile response until a maximal response is achieved.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a fixed concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 20-30 minutes).

  • Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of this compound, repeat the cumulative concentration-response curve for the muscarinic agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of this compound.

  • Data Analysis: Plot the log of the agonist concentration versus the response for each concentration of this compound. The Schild plot is then constructed by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the Schild plot gives the pA2 value. A slope of the Schild regression that is not significantly different from unity suggests competitive antagonism.

Experimental_Workflow_Isolated_Tissue cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Ileum Dissection Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibration Mounting->Equilibration Control_CRC Control Agonist CRC Equilibration->Control_CRC Antagonist_Inc Incubate with Chlorcyclizine Control_CRC->Antagonist_Inc Antagonist_CRC Agonist CRC with Antagonist Antagonist_Inc->Antagonist_CRC Schild_Plot Schild Plot Analysis Antagonist_CRC->Schild_Plot pA2_Value Determine pA2 Schild_Plot->pA2_Value

Isolated Tissue Functional Assay Workflow

Muscarinic Receptor Signaling Pathways

Chlorcyclizine exerts its anticholinergic effects by blocking the binding of acetylcholine to muscarinic receptors. These G protein-coupled receptors are classified into five subtypes (M1-M5). The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and also activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptors cluster_M2_M4 M2, M4 Receptors M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 ACh PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC M2_M4 M2, M4 Gio Gi/o M2_M4->Gio ACh AC Adenylyl Cyclase Gio->AC Inhibits GIRK GIRK Channel Gio->GIRK Activates cAMP ↓ cAMP AC->cAMP K_efflux K⁺ Efflux GIRK->K_efflux Chlorcyclizine Chlorcyclizine HCl Chlorcyclizine->M1_M3_M5 Antagonist Chlorcyclizine->M2_M4 Antagonist

Muscarinic Receptor Signaling Pathways

Structure-Activity Relationship

The anticholinergic activity of this compound is intrinsically linked to its chemical structure as a diphenylmethylpiperazine derivative.[4][5] Key structural features that contribute to its affinity for muscarinic receptors include:

  • The Diphenylmethyl Moiety: The two phenyl rings provide a bulky hydrophobic structure that can interact with the receptor binding pocket.

  • The Piperazine Ring: This nitrogen-containing heterocyclic ring is a common feature in many antihistamines and is crucial for the molecule's interaction with both histamine and muscarinic receptors.

  • The N-methyl Group: The methyl substituent on the distal nitrogen of the piperazine ring can influence the molecule's basicity and its fit within the receptor.

The overall conformation and electronic properties of the molecule allow it to bind to the orthosteric site of muscarinic receptors, thereby preventing the binding of the endogenous ligand, acetylcholine.

Conclusion

This compound exhibits clear anticholinergic properties, which are a significant aspect of its pharmacological profile. While direct quantitative data for this specific compound is sparse, evidence from its structural analog, homochlorcyclizine, indicates a high affinity for muscarinic receptors. The established experimental protocols for radioligand binding and isolated tissue functional assays provide robust methods for the further characterization of its anticholinergic activity. A thorough understanding of these properties is essential for the safe and effective clinical use of this compound and for guiding the development of future medications with improved receptor selectivity and side-effect profiles.

References

Repurposing Chlorcyclizine Hydrochloride for Oncological Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination of the Antihistamine's Potential as a Novel Cancer Therapeutic

Abstract

Chlorcyclizine hydrochloride (CCZ), a first-generation antihistamine, is emerging as a promising candidate for drug repurposing in oncology. This technical guide provides a comprehensive overview of the preclinical evidence supporting CCZ's potential as a cancer therapeutic. The primary mechanism of action in the context of cancer appears to be the inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of cellular processes frequently dysregulated in tumorigenesis. This document details the molecular mechanisms, summarizes key preclinical data, provides exemplary experimental protocols, and visualizes the involved cellular pathways to offer a thorough resource for researchers, scientists, and drug development professionals.

Introduction

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a streamlined and cost-effective approach to expanding the arsenal (B13267) of anti-cancer agents. This compound, a compound with a long history of safe use as an H1-antihistamine, has been identified as a potent inhibitor of oncogenic signaling pathways, sparking interest in its potential as a cancer therapeutic. This guide will delve into the scientific underpinnings of this potential, with a focus on its application in difficult-to-treat cancers such as glioblastoma.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is largely quiescent in adult tissues. Its aberrant reactivation is a hallmark of several cancers, including glioblastoma, medulloblastoma, and basal cell carcinoma, where it drives tumor growth and maintenance. The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHh) to the Patched (PTCH) receptor. This binding relieves PTCH's inhibition of Smoothened (SMO), a G protein-coupled receptor. The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors, which in turn upregulate the expression of genes involved in cell proliferation, survival, and differentiation.

Preclinical studies have identified Chlorcyclizine as a direct inhibitor of SMO, effectively blocking the downstream activation of the Hh pathway. By targeting SMO, CCZ can halt the proliferative signals that drive the growth of Hh-dependent tumors.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Action SHh SHh Ligand PTCH PTCH SHh->PTCH Binding SMO SMO PTCH->SMO Inhibition SUFU SUFU SMO->SUFU Signal Transduction GLI GLI SUFU->GLI Inhibition GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Transcription CCZ Chlorcyclizine CCZ->SMO Inhibition MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Chlorcyclizine (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Unraveling the Pharmacokinetic Profile of Chlorcyclizine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorcyclizine (B1668710) Hydrochloride, a first-generation piperazine (B1678402) derivative antihistamine, has been utilized for the symptomatic relief of allergic reactions. A thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is fundamental for its optimal therapeutic use and for guiding further drug development efforts. This technical guide provides an in-depth overview of the pharmacokinetics of Chlorcyclizine Hydrochloride, presenting available quantitative data, detailing experimental methodologies for its study, and visualizing key pathways and workflows.

Pharmacokinetic Parameters

Chlorcyclizine is readily absorbed after oral administration and is extensively distributed throughout the body.[1][2] Its pharmacokinetic properties are characterized by a relatively long half-life and significant metabolism in the liver. The principal metabolic pathways involve N-demethylation to its active metabolite, norchlorcyclizine, and N-oxidation.[1][2] Excretion occurs primarily through the urine.[1]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Adults (Single Oral Dose)

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 5 hours[1]
Peak Plasma Concentration (Cmax) of Chlorcyclizine ~0.05 mg/L[1]
Peak Plasma Concentration (Cmax) of Norchlorcyclizine ~0.03 mg/L[1]
Biological Half-life (t½) ~12 hours
Plasma Protein Binding 85-90%[1]

Following a single oral dose of 2 mg/kg to four subjects.

Table 2: Plasma Concentration of Norchlorcyclizine in Healthy Human Adults (Multiple Oral Dosing)

Time PointPlasma ConcentrationReference
First day after cessation of treatment 0.05 to 0.11 mg/L[1]
10th day after cessation of treatment 0.02 to 0.04 mg/L[1]

Following oral administration of 50 mg three times a day for six days.

Experimental Protocols

The determination of Chlorcyclizine and its metabolites in biological matrices is crucial for pharmacokinetic studies. While specific protocols for Chlorcyclizine are not extensively detailed in recent literature, methodologies for the closely related compound, cyclizine, provide a strong framework.

Quantification of Chlorcyclizine and Norchlorcyclizine in Human Plasma by LC-MS/MS

This section outlines a likely experimental protocol for the simultaneous quantification of Chlorcyclizine and its primary metabolite, norchlorcyclizine, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

2.1.1. Sample Preparation: Protein Precipitation

  • To a 100 µL aliquot of human plasma, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of Chlorcyclizine or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2.1.2. Chromatographic Conditions

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

2.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Chlorcyclizine: Precursor ion > Product ion (specific m/z values to be determined).

    • Norchlorcyclizine: Precursor ion > Product ion (specific m/z values to be determined).

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined).

2.1.4. Calibration and Quality Control

  • Prepare calibration standards and quality control samples by spiking known concentrations of Chlorcyclizine and norchlorcyclizine into blank human plasma.

  • Analyze these samples alongside the study samples to ensure the accuracy and precision of the assay.

Visualizations

Metabolic Pathway of Chlorcyclizine

The primary metabolic transformation of Chlorcyclizine occurs in the liver through two main pathways: N-demethylation and N-oxidation.

metabolic_pathway Chlorcyclizine Chlorcyclizine Norchlorcyclizine Norchlorcyclizine Chlorcyclizine->Norchlorcyclizine N-demethylation Chlorcyclizine_N_oxide Chlorcyclizine_N_oxide Chlorcyclizine->Chlorcyclizine_N_oxide N-oxidation

Caption: Metabolic conversion of Chlorcyclizine.

Experimental Workflow for a Human Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an orally administered drug like this compound.

experimental_workflow cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Subject_Screening Subject Screening and Enrollment Dosing Oral Administration of This compound Subject_Screening->Dosing Sampling Serial Blood Sample Collection Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Sample_Prep Sample Preparation (e.g., Protein Precipitation) Processing->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Quantification Quantification of Chlorcyclizine and Norchlorcyclizine LC_MS_MS->Quantification PK_Modeling Pharmacokinetic Modeling and Parameter Calculation Quantification->PK_Modeling Report Data Interpretation and Reporting PK_Modeling->Report

Caption: Workflow of a pharmacokinetic study.

Conclusion

The pharmacokinetic profile of this compound is characterized by ready oral absorption, wide distribution, and hepatic metabolism to norchlorcyclizine and chlorcyclizine N-oxide. While key parameters such as Tmax, Cmax for a single dose, and plasma protein binding have been documented, a comprehensive human pharmacokinetic profile including clearance and volume of distribution remains to be fully elucidated in publicly available literature. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting further research to fill these knowledge gaps, which is essential for the continued safe and effective use of this antihistamine and for the development of new chemical entities based on its structure.

References

Exploring the Antiserotonergic Profile of Chlorcyclizine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Assessment of Receptor Binding Affinity

To determine the binding profile of Chlorcyclizine Hydrochloride at various serotonin (B10506) receptors, competitive radioligand binding assays are essential. These assays measure the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand with known high affinity for that receptor.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, etc.).

Materials:

  • Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest.

  • A suitable radioligand for each receptor subtype (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).

  • This compound stock solution of known concentration.

  • Incubation buffer specific to the receptor subtype.

  • Non-specific binding control (a high concentration of a known, non-radiolabeled antagonist for the receptor).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity Profile

The Ki values obtained from these experiments should be summarized in a clear and structured table to allow for easy comparison of Chlorcyclizine's affinity across different serotonin receptor subtypes.

Receptor SubtypeRadioligand UsedKi of Chlorcyclizine (nM)
5-HT1A[Data Not Available][Data Not Available]
5-HT2A[Data Not Available][Data Not Available]
5-HT2B[Data Not Available][Data Not Available]
5-HT2C[Data Not Available][Data Not Available]
5-HT3[Data Not Available][Data Not Available]
5-HT6[Data Not Available][Data Not Available]
5-HT7[Data Not Available][Data Not Available]

Functional Antagonism Characterization

Functional assays are crucial to determine whether the binding of this compound to a serotonin receptor results in a biological response (agonism) or the inhibition of the response to serotonin (antagonism).

Experimental Protocol: In Vitro Functional Assay (Calcium Mobilization for 5-HT2A Receptors)

Objective: To determine the functional potency of this compound as an antagonist at the human 5-HT2A receptor by measuring its ability to inhibit serotonin-induced intracellular calcium mobilization.

Materials:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Serotonin (agonist) stock solution.

  • This compound stock solution.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a specific period.

  • Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80 concentration to elicit a robust response) to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • Determine the maximum fluorescence response for each concentration of this compound.

    • Plot the percentage of inhibition of the serotonin response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • To determine the nature of the antagonism (competitive vs. non-competitive), perform a Schild analysis. This involves generating serotonin dose-response curves in the presence of several fixed concentrations of this compound. A linear Schild plot with a slope of 1 is indicative of competitive antagonism. The pA2 value, a measure of antagonist potency, can be derived from this analysis.[4]

Data Presentation: Functional Antagonism

The results from the functional assays should be presented in a table summarizing the potency of this compound as an antagonist at different serotonin receptors.

Receptor SubtypeFunctional AssayAntagonist Potency (IC50 or pA2)
5-HT2ACalcium Mobilization[Data Not Available]
5-HT2CCalcium Mobilization[Data Not Available]
5-HT1AcAMP Inhibition[Data Not Available]

Signaling Pathway Analysis

Understanding which intracellular signaling pathways are affected by Chlorcyclizine's interaction with serotonin receptors is key to elucidating its mechanism of action.

Gq/11 Signaling Pathway (Associated with 5-HT2 Receptors)

Activation of 5-HT2 family receptors typically leads to the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). An antagonist like Chlorcyclizine would be expected to block these downstream events.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Serotonin Serotonin Receptor 5-HT2 Receptor Serotonin->Receptor Activates Chlorcyclizine Chlorcyclizine (Antagonist) Chlorcyclizine->Receptor Blocks Gq Gq/11 Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Gq/11 Signaling Pathway Antagonism
cAMP Signaling Pathway (Associated with 5-HT1, 5-HT4, 5-HT6, 5-HT7 Receptors)

Serotonin receptors can also couple to Gi/o or Gs proteins, which inhibit or stimulate adenylyl cyclase, respectively, thereby decreasing or increasing intracellular cyclic AMP (cAMP) levels. For example, 5-HT1 receptors are typically coupled to Gi/o, and their activation leads to a decrease in cAMP. An antagonist would prevent this effect.

cAMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Serotonin Serotonin Receptor 5-HT1 Receptor Serotonin->Receptor Activates Chlorcyclizine Chlorcyclizine (Antagonist) Chlorcyclizine->Receptor Blocks Gi Gi/o Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

cAMP Signaling Pathway Antagonism

Experimental Workflow Visualization

The overall process for characterizing the antiserotonergic effects of this compound can be visualized as a workflow diagram.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Antagonism cluster_analysis Data Interpretation Binding_Assay Radioligand Binding Assay IC50_Determination IC50 Determination Binding_Assay->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation Profile_Generation Generate Receptor Antagonism Profile Ki_Calculation->Profile_Generation Functional_Assay In Vitro Functional Assay (e.g., Calcium Mobilization, cAMP) Dose_Response Generate Dose-Response Curves Functional_Assay->Dose_Response Schild_Analysis Schild Analysis Dose_Response->Schild_Analysis pA2_Determination pA2 Determination Schild_Analysis->pA2_Determination pA2_Determination->Profile_Generation Mechanism_Elucidation Elucidate Mechanism of Action Profile_Generation->Mechanism_Elucidation

Characterization Workflow

Conclusion

This technical guide provides a comprehensive framework for the detailed investigation of the antiserotonergic properties of this compound. The outlined experimental protocols for receptor binding and functional assays are standard methodologies in pharmacology that will yield the quantitative data necessary to construct a complete antagonist profile. The visualization of the relevant signaling pathways and the overall experimental workflow serves to guide the research process. The generation of this currently unavailable data will be a valuable contribution to the understanding of the complete pharmacological profile of this compound and may inform future drug development efforts.

References

Chlorcyclizine Hydrochloride: A Technical Guide for Zika Virus Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Zika virus (ZIKV), a mosquito-borne flavivirus, as a global public health concern has underscored the urgent need for effective antiviral therapies. ZIKV infection is linked to severe neurological complications, most notably congenital microcephaly in newborns. In the quest for rapid therapeutic solutions, drug repurposing—screening existing FDA-approved drugs for new activities—has become a vital strategy. Among the candidates identified through such efforts against related viruses is Chlorcyclizine (B1668710) Hydrochloride (CCZ), a first-generation antihistamine. This technical guide provides a comprehensive overview of CCZ as a potential agent for Zika virus research, detailing its mechanism of action, relevant efficacy data from related flaviviruses, and detailed experimental protocols.

Mechanism of Action

While direct research on Chlorcyclizine's mechanism against Zika virus is limited, extensive studies on its potent activity against Hepatitis C Virus (HCV), another member of the Flaviviridae family, provide a strong hypothetical framework. The primary antiviral action of CCZ is the inhibition of an early stage of the viral lifecycle, specifically viral entry into the host cell.[1]

Studies have demonstrated that CCZ directly targets the HCV E1 envelope glycoprotein.[2] By binding to a hydrophobic pocket adjacent to the putative fusion peptide of E1, CCZ interferes with the low pH-dependent membrane fusion process within the endosome.[2] This action prevents the release of the viral genome into the cytoplasm, effectively halting the infection before it can begin.[3][4] Given the conserved nature of the entry and fusion mechanisms among flaviviruses, it is highly probable that CCZ employs a similar mechanism against Zika virus.[5]

Signaling and Process Visualization

To visually represent the processes involved in ZIKV infection and the potential intervention by Chlorcyclizine, the following diagrams have been generated.

ZIKV_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_cytoplasm Cytoplasm ZIKV Zika Virion (E Protein) Receptor Host Cell Receptor (e.g., AXL, Tyro3) ZIKV->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Acidification Endosome Acidification (Low pH) Endosome->Acidification 3. Trafficking Fusion Membrane Fusion Acidification->Fusion 4. Conformational Change Uncoating Viral RNA Release (Uncoating) Fusion->Uncoating 5. Fusion Pore Formation Replication Viral Replication & Translation Uncoating->Replication 6. Infection CCZ Chlorcyclizine (CCZ) CCZ->Fusion Inhibition

Figure 1: Proposed mechanism of Chlorcyclizine (CCZ) in the Zika virus entry pathway.

HTS_Workflow Start Start: Compound Library (e.g., FDA-approved drugs) PrimaryScreen Primary High-Throughput Screen (HTS) - Host cells + ZIKV + Compound - Single, high concentration Start->PrimaryScreen DataAnalysis1 Primary Data Analysis - Measure cell viability / viral inhibition (e.g., CPE, Luciferase, FFA) PrimaryScreen->DataAnalysis1 HitSelection Hit Identification - Select compounds with significant antiviral activity and low cytotoxicity DataAnalysis1->HitSelection DoseResponse Dose-Response Confirmation - Test hits across a range of concentrations HitSelection->DoseResponse Primary Hits Quantify Quantify Potency & Toxicity - Calculate EC50 and CC50 values DoseResponse->Quantify SecondaryAssays Secondary / Mechanistic Assays - Time-of-addition, Plaque Reduction, Fusion Assays Quantify->SecondaryAssays Lead Lead Candidate SecondaryAssays->Lead

Figure 2: Workflow for high-throughput screening (HTS) of anti-Zika virus compounds.

Quantitative Data Presentation

As of the latest literature review, specific quantitative data for Chlorcyclizine Hydrochloride against Zika virus has not been prominently published. However, the well-documented efficacy against Hepatitis C Virus (HCV) provides a valuable reference for its potential potency within the Flaviviridae family.[1]

Table 1: In Vitro Antiviral Activity of Chlorcyclizine (CCZ) and Analogs against Hepatitis C Virus (HCV)

Compound HCV Genotype EC₅₀ (μM) CC₅₀ (μM) Selectivity Index (SI = CC₅₀/EC₅₀)
Chlorcyclizine (CCZ) 2a (JFH-1) 0.026 >31.6 >1215
(R)-CCZ 2a (JFH-1) 0.027 >31.6 >1170
(S)-CCZ 2a (JFH-1) 0.025 >31.6 >1264

| Nor-CCZ (Metabolite) | 2a (JFH-1) | 0.028 | 1.8 | 64 |

Data sourced from He et al., Science Translational Medicine (2015). EC₅₀ (Half-maximal Effective Concentration) and CC₅₀ (Half-maximal Cytotoxic Concentration) were determined in Huh7.5.1 cells.[1]

Experimental Protocols

The following protocols are detailed methodologies for key experiments to assess the antiviral activity of compounds like this compound against Zika virus.

Cell Lines and Virus Strains
  • Cell Lines:

    • Vero cells (ATCC CCL-81): African green monkey kidney cells, highly permissive to ZIKV infection and commonly used for viral titration and plaque assays due to their deficient interferon response.[6]

    • Huh-7 cells: Human hepatoma cells, also permissive to ZIKV and relevant for studying liver tropism.

    • SNB-19 cells: Human glioblastoma cells, relevant for studying neurotropism.[7]

  • Virus Strains:

    • MR766: Prototype African strain.[8]

    • PRVABC59: Contemporary Asian lineage strain isolated from Puerto Rico, associated with the recent epidemic and congenital Zika syndrome.[8]

Cytotoxicity Assay (CC₅₀ Determination)

This assay determines the concentration of the compound that is toxic to the host cells.

  • Cell Seeding: Seed Vero or other chosen cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the antiviral assay.[6]

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or Neutral Red) to each well according to the manufacturer's instructions.[6][7]

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[9]

Antiviral Activity Assay (EC₅₀ Determination)

This protocol uses a cytopathic effect (CPE) inhibition assay.

  • Cell Seeding: Seed Vero cells in a 96-well plate as described for the cytotoxicity assay.

  • Infection and Treatment: Infect the confluent cell monolayers with a ZIKV strain at a specific Multiplicity of Infection (MOI), for example, MOI = 0.5.[7]

  • Compound Addition: Immediately after infection, add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C or until a significant cytopathic effect (e.g., cell rounding and detachment) is observed in the virus control wells.[6]

  • CPE Quantification: Quantify cell viability using a reagent like Neutral Red or by staining the remaining adherent cells with crystal violet.[6]

  • Data Analysis: Calculate the EC₅₀ value, which is the compound concentration required to inhibit the virus-induced CPE by 50%.

Plaque Reduction Neutralization Test (PRNT)

This "gold standard" assay quantifies the reduction in infectious virus particles.

  • Cell Seeding: Seed Vero cells in 12-well or 24-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of CCZ. Mix each dilution with a standardized amount of ZIKV (e.g., 50-100 plaque-forming units or PFU) and incubate for 1 hour at 37°C.

  • Infection: Add the virus-compound mixture to the washed cell monolayers and allow adsorption for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., media containing 1% methylcellulose (B11928114) or agarose) to restrict virus spread and form localized plaques.

  • Incubation: Incubate the plates for 4-5 days until plaques are visible.

  • Visualization and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control for each compound concentration to determine the EC₅₀.

Conclusion

This compound presents a compelling case for investigation as a repurposed drug for Zika virus. Its well-documented mechanism as a flavivirus entry inhibitor, specifically targeting the viral fusion step in HCV, provides a strong rationale for its potential efficacy against ZIKV. While direct in vitro and in vivo data against ZIKV are needed, the established safety profile, affordability, and potent anti-HCV activity make CCZ a high-priority candidate for further research. The protocols and data presented in this guide offer a foundational framework for scientists to design and execute studies aimed at validating and characterizing the anti-Zika virus activity of this compound.

References

Repurposing Chlorcyclizine Hydrochloride for Ebola Virus Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ebola virus (EBOV) continues to pose a significant global health threat, necessitating the rapid development of effective therapeutics. Drug repurposing represents a promising strategy to expedite this process. This technical guide focuses on the potential of Chlorcyclizine Hydrochloride (CCZ), a first-generation antihistamine, as a candidate for EBOV treatment. Evidence suggests that CCZ inhibits EBOV entry into host cells, a critical step in the viral lifecycle. This document provides a comprehensive overview of the mechanism of action, available efficacy data, detailed experimental protocols for in vitro assays, and visualizations of the relevant biological pathways and experimental workflows to support further research and development efforts in this area.

Introduction

Ebola virus disease (EVD) is a severe, often fatal illness in humans. The 2014-2016 outbreak in West Africa underscored the urgent need for effective medical countermeasures. The traditional drug development pipeline is a lengthy and costly process. Repurposing existing drugs with established safety profiles, such as this compound, offers a more rapid path to potential therapeutic interventions. CCZ, a piperazine (B1678402) derivative, has been identified in high-throughput screening campaigns as an inhibitor of EBOV entry. Its proposed mechanism of action involves direct interaction with the EBOV glycoprotein (B1211001) (GP), preventing the virus from entering host cells.

Mechanism of Action: Inhibition of Ebola Virus Entry

The primary mechanism by which this compound is believed to exert its anti-Ebola virus activity is through the blockade of viral entry into the host cell. The entry of EBOV is a multi-step process that represents a key target for antiviral intervention.

The EBOV glycoprotein (GP), a trimer of GP1 and GP2 subunits on the viral surface, mediates attachment to the host cell and subsequent fusion of the viral and host cell membranes. Following attachment, the virus is internalized into the cell through macropinocytosis, a form of endocytosis. Inside the endosome, host proteases, such as cathepsins, cleave the GP1 subunit. This cleavage exposes the receptor-binding site on GP1, which then interacts with the endosomal/lysosomal protein Niemann-Pick C1 (NPC1). This interaction is a critical trigger for the fusion of the viral envelope with the endosomal membrane, a process mediated by the GP2 subunit, leading to the release of the viral ribonucleoprotein complex into the cytoplasm.

Docking studies have suggested that first-generation antihistamines, including chlorcyclizine, may directly bind to the EBOV glycoprotein.[1] This interaction is thought to interfere with the conformational changes required for membrane fusion within the endosome, thereby halting the infection process at an early stage.

Quantitative Efficacy Data

High-throughput screening of FDA-approved drugs using an Ebola virus-like particle (VLP) entry assay has identified several antihistamines, including chlorcyclizine, as inhibitors of viral entry.[1]

CompoundAssay TypeCell LineIC50 (µM) (approx.)Selectivity Index (SI)Reference
This compoundEbola VLP Entry AssayHeLa~2.5>10Kouznetsova et al., 2014[1]

Note: The IC50 value is estimated from the dose-response curve presented in the referenced publication. The selectivity index, a ratio of cytotoxicity to antiviral activity, being greater than 10 suggests that the observed viral inhibition is not due to general cell toxicity. Further studies are required to determine precise IC50 and EC50 values against live Ebola virus.

Experimental Protocols

In Vitro Efficacy: Ebola Virus-Like Particle (VLP) Entry Assay

This assay provides a safe and effective method for screening potential EBOV entry inhibitors in a Biosafety Level 2 (BSL-2) laboratory. The assay utilizes VLPs that mimic the entry process of live EBOV but are non-replicating.

Materials:

  • Ebola VLPs: Composed of the EBOV glycoprotein (GP) and a fusion protein of the matrix protein VP40 and beta-lactamase (Bla).

  • Target Cells: HeLa cells are commonly used.

  • CCF2-AM: A fluorescent substrate for beta-lactamase.

  • Test Compound: this compound.

  • Assay Plates: 1536-well or 384-well plates.

  • ATP Content Assay Kit: For measuring cytotoxicity.

Methodology:

  • Cell Plating: Seed HeLa cells into the assay plates and incubate overnight to allow for cell adherence.

  • Compound Addition: Add the test compound (this compound) at various concentrations to the cells and incubate for a defined period (e.g., 1 hour).

  • VLP Infection: Add the Ebola VLPs to the wells containing the cells and the test compound.

  • Incubation: Incubate the plates to allow for VLP entry into the cells.

  • Substrate Loading: Add the CCF2-AM substrate to the cells. This substrate can cross the cell membrane.

  • Detection: In healthy, uninfected cells, CCF2-AM is cleaved by cellular esterases, resulting in a green fluorescent product. If the VLPs have successfully entered the cells, the beta-lactamase fused to VP40 will cleave the CCF2-AM substrate, causing a shift in fluorescence from green to blue. The ratio of blue to green fluorescence is measured using a plate reader.

  • Data Analysis: The inhibition of VLP entry is calculated based on the reduction in the blue/green fluorescence ratio in the presence of the test compound compared to untreated controls. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., ATP content assay) is performed to determine the concentration of the test compound that is toxic to the cells (CC50). The selectivity index (SI = CC50/IC50) is then calculated.

In Vivo Efficacy: Murine Model of Ebola Virus Disease (General Protocol)

While specific in vivo studies for this compound in the context of Ebola virus were not identified, a general methodology for testing potential therapeutics in a mouse model of EVD is provided below. Mouse-adapted strains of EBOV are used to induce a lethal disease in mice that recapitulates key aspects of human EVD.

Materials:

  • Animal Model: Immunocompromised mice (e.g., STAT1 knockout mice) or mice susceptible to mouse-adapted EBOV strains.

  • Virus: Mouse-adapted Ebola virus.

  • Test Compound: this compound formulated for in vivo administration.

  • Biosafety: All animal experiments with live Ebola virus must be conducted in a Biosafety Level 4 (BSL-4) facility.

Methodology:

  • Animal Acclimation: Acclimate the mice to the BSL-4 facility for a specified period.

  • Compound Administration: Administer this compound to the treatment group of mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. A control group should receive a placebo.

  • Viral Challenge: Challenge both the treatment and control groups of mice with a lethal dose of mouse-adapted Ebola virus.

  • Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival.

  • Viremia and Tissue Tropism: At selected time points, blood and tissue samples can be collected to determine viral titers (e.g., by plaque assay or qRT-PCR) and assess tissue pathology.

  • Data Analysis: Compare the survival rates, clinical scores, body weight changes, and viral loads between the treated and control groups to evaluate the in vivo efficacy of this compound.

Visualizations

Signaling Pathway: Ebola Virus Entry and Potential Inhibition by Chlorcyclizine

EBOV_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_endosome Endosome EBOV Ebola Virus (EBOV) Attachment Attachment to Host Cell Receptors EBOV->Attachment 1 EBOV_Endosome EBOV in Endosome GP_Cleavage GP Cleavage by Cathepsins EBOV_Endosome->GP_Cleavage 4 NPC1_Binding GP binds to NPC1 GP_Cleavage->NPC1_Binding 5 Membrane_Fusion Membrane Fusion NPC1_Binding->Membrane_Fusion 6 Viral_Release Viral Genome Release into Cytoplasm Membrane_Fusion->Viral_Release 7 Macropinocytosis Macropinocytosis Attachment->Macropinocytosis 2 Macropinocytosis->EBOV_Endosome 3 CCZ Chlorcyclizine (CCZ) CCZ->Membrane_Fusion Inhibition

Caption: Ebola virus entry pathway and the putative point of inhibition by Chlorcyclizine.

Experimental Workflow: Ebola VLP Entry Assay

VLP_Assay_Workflow Start Start Plate_Cells 1. Plate HeLa Cells in 1536-well plate Start->Plate_Cells Add_Compound 2. Add Chlorcyclizine (CCZ) at various concentrations Plate_Cells->Add_Compound Add_VLPs 3. Add Ebola VLPs (GP/VP40-Bla) Add_Compound->Add_VLPs Cytotoxicity_Assay Parallel: Cytotoxicity Assay (CC50 determination) Add_Compound->Cytotoxicity_Assay Incubate_Entry 4. Incubate to allow VLP entry Add_VLPs->Incubate_Entry Add_Substrate 5. Add CCF2-AM fluorescent substrate Incubate_Entry->Add_Substrate Measure_Fluorescence 6. Measure Blue/Green Fluorescence Ratio Add_Substrate->Measure_Fluorescence Analyze_Data 7. Calculate % Inhibition and IC50 Measure_Fluorescence->Analyze_Data Calculate_SI 8. Calculate Selectivity Index (SI = CC50/IC50) Analyze_Data->Calculate_SI Cytotoxicity_Assay->Calculate_SI End End Calculate_SI->End

Caption: Workflow for the Ebola Virus-Like Particle (VLP) entry inhibition assay.

Discussion and Future Directions

The available in vitro data suggests that this compound is a promising candidate for repurposing as an anti-Ebola virus therapeutic. Its ability to inhibit the entry of Ebola VLPs at non-toxic concentrations warrants further investigation. The primary advantages of pursuing CCZ are its known safety profile in humans and its potential for rapid deployment in the event of an outbreak.

However, several critical gaps in our knowledge need to be addressed:

  • Live Virus Efficacy: The inhibitory activity of CCZ must be confirmed against live, replication-competent Ebola virus in a BSL-4 setting.

  • In Vivo Efficacy: Preclinical studies in established animal models of EVD are essential to determine the in vivo efficacy, optimal dosing, and pharmacokinetic/pharmacodynamic profile of CCZ for this indication.

  • Mechanism of Action: Further studies are needed to precisely elucidate the molecular interactions between CCZ and the EBOV glycoprotein and to confirm that this is the sole or primary mechanism of its antiviral activity.

  • Breadth of Activity: The efficacy of CCZ should be evaluated against different species of Ebolavirus.

Conclusion

This compound has emerged as a viable candidate for drug repurposing against the Ebola virus, primarily by inhibiting viral entry. This technical guide has summarized the current understanding of its mechanism of action, provided available quantitative data, detailed essential experimental protocols, and visualized the key processes. While the initial findings are encouraging, rigorous preclinical and further mechanistic studies are imperative to validate its therapeutic potential and pave the way for potential clinical evaluation. The information presented herein is intended to serve as a valuable resource for the scientific community to accelerate the research and development of novel countermeasures against Ebola virus disease.

References

In-depth Technical Guide to the Basic Characterization of Chlorcyclizine Hydrochloride's Chemical Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcyclizine Hydrochloride is a first-generation antihistamine of the piperazine (B1678402) class, recognized for its H1 receptor antagonist activity. A thorough understanding of its chemical structure is fundamental for its application in drug development, quality control, and pharmacological research. This guide provides a detailed overview of the basic chemical characterization of this compound, including its structural features, physicochemical properties, and the experimental protocols for its analysis.

Chemical Structure and Identification

This compound is the hydrochloride salt of Chlorcyclizine. The core structure consists of a piperazine ring, a diphenylmethane (B89790) group, and a chlorine substituent on one of the phenyl rings.

  • IUPAC Name: 1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine;hydrochloride[1]

  • Synonyms: 1-(p-Chloro-α-phenylbenzyl)-4-methylpiperazine monohydrochloride, Di-Paralene, Histantin, Perazil[1][2]

  • CAS Number: 14362-31-3[2][3]

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in Table 1. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValueSource
Molecular Formula C₁₈H₂₂Cl₂N₂[1][3][4][5]
Molecular Weight 337.29 g/mol [1][3][6]
Melting Point 226-227 °C[3]
Appearance White to off-white solid[3]
Solubility ≥9.44 mg/mL in H₂O with ultrasonic, ≥14.7 mg/mL in EtOH, ≥11 mg/mL in DMSO with gentle warming[3][7]

Structural Elucidation: Key Experimental Protocols

The structural confirmation and characterization of this compound are typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Sample Preparation:

    • Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)). As a hydrochloride salt, DMSO-d₆ is often a good choice for solubility.

    • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter and transfer it to a 5 mm NMR tube.

  • Instrument Parameters (General for a 300-500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse sequence.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16.

      • Spectral Width: 0-15 ppm.

      • Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse sequence.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, depending on the concentration.

      • Spectral Width: 0-200 ppm.

      • Reference: TMS at 0 ppm or the solvent carbon signal.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the reference signal.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling constants (for ¹H NMR), and number of signals to elucidate the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][4]

    • Transfer the powder to a pellet die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[4]

  • Instrument Parameters (FT-IR Spectrometer):

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A spectrum of a pure KBr pellet should be run as a background and subtracted from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-N stretching, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.[8]

    • The sample should be free of non-volatile buffers or salts.

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms like Chlorcyclizine.

    • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-500).

    • Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to obtain a stable and strong signal.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺ of the free base (Chlorcyclizine). For Chlorcyclizine (C₁₈H₂₁ClN₂), the expected monoisotopic mass is approximately 300.14 g/mol , so the [M+H]⁺ ion would be observed around m/z 301.15.

    • Analyze the isotopic pattern, which for a chlorine-containing compound will show a characteristic M+2 peak with an intensity of about one-third of the main peak.

    • If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.

Logical Relationships in this compound's Structure

The following diagram illustrates the key structural components of this compound and their connectivity.

Chlorcyclizine_Hydrochloride_Structure Structural Components of this compound cluster_free_base Chlorcyclizine (Free Base) Diphenylmethane Diphenylmethane Core Piperazine Piperazine Ring Diphenylmethane->Piperazine connected to Chlorophenyl 4-Chlorophenyl Group Diphenylmethane->Chlorophenyl forms part of Phenyl Phenyl Group Diphenylmethane->Phenyl forms part of Hydrochloride Hydrochloride Salt Piperazine->Hydrochloride forms salt with HCl at a nitrogen Methyl N-Methyl Group Piperazine->Methyl substituted with

Caption: Logical relationship of this compound's structural components.

Conclusion

The basic chemical characterization of this compound relies on a combination of established analytical techniques. The data and protocols presented in this guide provide a foundational framework for researchers, scientists, and drug development professionals to accurately identify and characterize this important antihistamine. Consistent application of these methods ensures the quality, purity, and proper structural elucidation of this compound for its intended applications.

References

Initial In Vitro Screening of Chlorcyclizine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorcyclizine (B1668710) Hydrochloride (CCZ), a first-generation H1-antihistamine, has demonstrated significant potential beyond its traditional use in allergy relief. Emerging research has highlighted its potent in vitro activity against the Hepatitis C virus (HCV) and suggested possible applications in oncology. This technical guide provides an in-depth overview of the initial in vitro screening of Chlorcyclizine Hydrochloride, focusing on its antiviral and potential anticancer properties. Detailed experimental protocols for key assays, a compilation of available quantitative data, and visual representations of the underlying molecular mechanisms and experimental workflows are presented to facilitate further research and development.

Introduction

This compound is a piperazine (B1678402) derivative that has been in clinical use for decades as an H1 receptor antagonist to treat allergic conditions.[1][2][3] Its primary mechanism of action involves blocking the effects of histamine (B1213489) on H1 receptors, thereby mitigating allergic symptoms.[1][2] Beyond this well-established role, recent drug repurposing efforts have identified Chlorcyclizine as a promising candidate for novel therapeutic applications, most notably in the treatment of Hepatitis C.[4][5] In vitro studies have revealed that Chlorcyclizine potently inhibits HCV entry into host cells.[4][6] Furthermore, some studies have alluded to the potential antineoplastic properties of Chlorcyclizine and other antihistamines, opening another avenue for investigation.[7][8]

This guide serves as a comprehensive resource for researchers initiating in vitro screening of this compound. It provides structured data, detailed methodologies, and visual diagrams to support the design and execution of preclinical studies.

Antiviral Activity of this compound

The most significant repurposed application of Chlorcyclizine identified in in vitro screenings is its potent activity against the Hepatitis C virus.

Quantitative Data: Anti-HCV Activity

The antiviral efficacy of this compound and its derivatives has been quantified in several studies. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values obtained from in vitro assays. The selectivity index (SI), calculated as CC50/EC50, is a crucial parameter for evaluating the therapeutic window of a compound.

CompoundHCV GenotypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Chlorcyclizine HCl (Racemic)2a0.027 ± 0.003>50>1852[3]
(R)-Chlorcyclizine2a0.028 ± 0.004>50>1786[3]
(S)-Chlorcyclizine2a0.024 ± 0.003>50>2083[3]
Nor-chlorcyclizine2a0.031 ± 0.00525.3 ± 1.8816[3]

Table 1: In vitro anti-HCV activity of this compound and its enantiomers.

CompoundHCV GenotypeEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
Optimized CCZ Derivative (Compound 30)2a17 ± 2>100>5882[3]

Table 2: In vitro anti-HCV activity of an optimized Chlorcyclizine derivative.

Mechanism of Action: Inhibition of HCV Entry

In vitro studies have elucidated that this compound inhibits an early stage of the HCV infection cycle, specifically viral entry into the host cell.[4][6] The mechanism does not appear to involve the H1-histamine receptor.[4] Instead, Chlorcyclizine directly targets the HCV E1 envelope glycoprotein, a key component of the viral fusion machinery.[2] By binding to a hydrophobic pocket in the E1 protein, Chlorcyclizine interferes with the fusion of the viral and endosomal membranes, a critical step for the release of the viral genome into the cytoplasm.[2]

HCV Entry and Inhibition by Chlorcyclizine cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by Chlorcyclizine HCV Virion HCV Virion SR-BI SR-BI HCV Virion->SR-BI 1. Attachment CD81 CD81 SR-BI->CD81 2. Receptor Binding Claudin-1/Occludin Claudin-1/Occludin CD81->Claudin-1/Occludin 3. Co-receptor Interaction Endosome Endosome Claudin-1/Occludin->Endosome 4. Clathrin-mediated Endocytosis Viral RNA Release Viral RNA Release Endosome->Viral RNA Release 5. pH-dependent Fusion Replication Replication Viral RNA Release->Replication Chlorcyclizine Chlorcyclizine Chlorcyclizine->Endosome Inhibits Fusion HCV E1 Glycoprotein HCV E1 Glycoprotein Chlorcyclizine->HCV E1 Glycoprotein Binds to Fusion Block Membrane Fusion Blocked

HCV Entry Pathway and Site of Chlorcyclizine Inhibition.
Experimental Protocols

This assay quantifies the ability of a compound to inhibit HCV infection in a cell-based system.

Materials:

  • Huh-7.5.1 cells

  • HCV-Luc (HCV JFH-1 strain with a Renilla luciferase reporter gene)

  • Complete Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • This compound

  • DMSO (vehicle control)

  • Renilla Luciferase Assay System

  • Luminometer

Procedure:

  • Seed Huh-7.5.1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.5%.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Infect the cells with HCV-Luc virus.

  • Incubate the plates for 48 hours at 37°C.

  • After incubation, measure the Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

  • The 50% effective concentration (EC50) is calculated by normalizing the luciferase signals of compound-treated wells to the DMSO control wells and fitting the data to a dose-response curve.[3]

This assay determines the concentration of a compound that causes a 50% reduction in cell viability.

Materials:

  • Huh-7.5.1 cells

  • Complete DMEM

  • 96-well plates

  • This compound

  • DMSO (vehicle control)

  • ATPlite Assay Kit

  • Luminometer

Procedure:

  • Seed Huh-7.5.1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete DMEM.

  • Treat the cells with the compound dilutions and incubate for 48 hours at 37°C.

  • Measure cell viability using the ATPlite assay kit, which quantifies ATP levels as an indicator of metabolically active cells.

  • The 50% cytotoxic concentration (CC50) is determined by comparing the luminescence of treated cells to that of DMSO-treated control cells and fitting the data to a dose-response curve.[3]

Experimental Workflow for In Vitro Anti-HCV Screening Cell_Seeding Seed Huh-7.5.1 cells in 96-well plates Compound_Preparation Prepare serial dilutions of Chlorcyclizine HCl Cell_Seeding->Compound_Preparation Cytotoxicity_Assay Treat uninfected cells with compound Cell_Seeding->Cytotoxicity_Assay Treatment_Infection Treat cells with compound and infect with HCV-Luc Compound_Preparation->Treatment_Infection Compound_Preparation->Cytotoxicity_Assay Incubation Incubate for 48 hours Treatment_Infection->Incubation Luciferase_Assay Measure Renilla Luciferase activity Incubation->Luciferase_Assay ATP_Assay Measure cell viability (ATPlite) Incubation->ATP_Assay EC50_Calculation Calculate EC50 Luciferase_Assay->EC50_Calculation Selectivity_Index Determine Selectivity Index (CC50/EC50) EC50_Calculation->Selectivity_Index Cytotoxicity_Assay->Incubation CC50_Calculation Calculate CC50 ATP_Assay->CC50_Calculation CC50_Calculation->Selectivity_Index

Workflow for Anti-HCV In Vitro Screening.

Potential Anticancer Activity of this compound

While the in vitro anticancer activity of this compound is less characterized than its antiviral effects, preliminary studies on related compounds and the known mechanisms of antihistamines suggest potential avenues for investigation.

Quantitative Data: Anticancer Activity

Currently, there is a lack of publicly available, peer-reviewed in vitro data quantifying the specific IC50 (50% inhibitory concentration) of this compound against various cancer cell lines. The primary study found in the initial search was an in vivo study on experimental hepatocarcinoma.[7] This study monitored markers of neoplastic and preneoplastic conditions and observed an antineoplastic activity.[7] Further in vitro studies are required to determine the direct cytotoxic or antiproliferative effects on cancer cells.

Potential Mechanisms of Action and Signaling Pathways

The potential anticancer effects of Chlorcyclizine could be mediated through various pathways. Given its primary function as an H1-antihistamine, it may interfere with histamine-driven cancer cell proliferation. Additionally, some antihistamines have been shown to modulate key cancer-related signaling pathways, although the specific effects of Chlorcyclizine are yet to be fully elucidated in this context. Potential pathways for investigation include:

  • PI3K/Akt/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.

  • NF-κB Signaling Pathway: Involved in inflammation, immunity, and cell survival.

Potential Anticancer Signaling Pathways for Investigation cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway Chlorcyclizine Chlorcyclizine PI3K PI3K Chlorcyclizine->PI3K Potential Inhibition IKK IKK Chlorcyclizine->IKK Potential Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival_Growth Cell Proliferation, Survival, and Growth mTOR->Proliferation_Survival_Growth IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Gene_Transcription Gene Transcription (Inflammation, Anti-apoptosis) NF-κB->Gene_Transcription

Potential Cancer-Related Signaling Pathways for Investigation.
Experimental Protocols

Standard colorimetric assays can be used to determine the in vitro anticancer activity of this compound. The MTT and WST-1 assays are commonly employed for this purpose.

Materials:

  • Selected cancer cell lines (e.g., hepatocellular carcinoma, breast cancer, etc.)

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • This compound

  • DMSO (vehicle control)

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure (MTT Assay Example):

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.

Workflow for In Vitro Anticancer Screening Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat with serial dilutions of Chlorcyclizine HCl Cell_Seeding->Compound_Treatment Incubation Incubate for 24, 48, or 72 hours Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, WST-1) Incubation->Viability_Assay Data_Acquisition Measure Absorbance/Luminescence Viability_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Data_Acquisition->IC50_Calculation

Workflow for Anticancer In Vitro Screening.

Conclusion

This compound presents a compelling case for drug repurposing, with strong in vitro evidence supporting its development as an anti-HCV agent. Its mechanism of action, targeting viral entry via the E1 glycoprotein, offers a distinct advantage and potential for synergistic combination therapies. The exploration of its anticancer properties is still in its nascent stages and warrants further in vitro investigation to establish its efficacy and mechanism of action. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their preclinical evaluation of this versatile compound.

References

The Impact of Chlorcyclizine Hydrochloride on Cytochrome P450 Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorcyclizine (B1668710) hydrochloride, a first-generation piperazine (B1678402) antihistamine, has a long history of clinical use for allergic conditions.[1] As with many xenobiotics, its interaction with the cytochrome P450 (CYP450) enzyme system is of critical importance for understanding its metabolic fate, potential drug-drug interactions, and overall safety profile. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the effects of chlorcyclizine hydrochloride on major CYP450 enzymes. Due to a scarcity of direct quantitative data for chlorcyclizine, this guide also draws upon findings from structurally related first-generation antihistamines to infer potential interactions. Detailed experimental protocols for assessing CYP450 inhibition and induction are provided to facilitate further research in this area.

Introduction to Chlorcyclizine and Cytochrome P450 Enzymes

Chlorcyclizine is a histamine (B1213489) H1 receptor antagonist used for the symptomatic relief of allergic rhinitis, urticaria, and pruritus.[1] Beyond its antihistaminic properties, it has been investigated for other therapeutic applications, including its potential as an anti-hepatitis C virus (HCV) agent.[2]

The cytochrome P450 system, a superfamily of heme-containing monooxygenases, is the primary pathway for the metabolism of a vast array of drugs, toxins, and endogenous compounds. The principal human CYP450 enzymes involved in drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Inhibition or induction of these enzymes by a co-administered drug can lead to significant alterations in the pharmacokinetics of other drugs, potentially resulting in adverse effects or therapeutic failure.

Effects of this compound on CYP450 Enzymes: Inhibition and Induction

Direct and comprehensive in vitro studies on the inhibitory or inductive effects of this compound on the full panel of major human CYP450 enzymes are not extensively available in the published literature. However, based on studies of structurally similar first-generation antihistamines, particularly those from the piperazine class, some potential interactions can be inferred.

CYP450 Inhibition

Studies on various classic H1-antihistamines have demonstrated a consistent pattern of CYP2D6 inhibition.[3] This suggests that chlorcyclizine, as a member of this class, is also likely to be an inhibitor of CYP2D6. The mechanism of inhibition by these compounds is often competitive.[3]

Table 1: In Vitro Inhibition of CYP2D6 by First-Generation Antihistamines

CompoundInhibition Constant (K_i_)Inhibition Type
Clemastine~2 µMMixed
Tripelennamine~4-6 µMMixed
Promethazine~4-6 µMMixed
Hydroxyzine~4-6 µMMixed
Diphenhydramine~11 µMCompetitive
Chlorpheniramine~11 µMMixed

Data sourced from Hamelin et al. (1998).[3]

Given the structural similarities, it is plausible that this compound exhibits a K_i_ for CYP2D6 in the micromolar range. Further experimental verification is required to establish a precise value. There is currently insufficient data to assess the inhibitory potential of this compound on other major CYP450 isoforms such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4.

CYP450 Induction

There is no direct evidence from in vitro or in vivo studies to suggest that this compound is a significant inducer of major CYP450 enzymes. The primary mechanisms of CYP induction involve the activation of nuclear receptors such as the pregnane (B1235032) X receptor (PXR), the constitutive androstane (B1237026) receptor (CAR), and the aryl hydrocarbon receptor (AhR).[4] To date, no studies have reported the activation of these receptors by chlorcyclizine.

Experimental Protocols for Assessing CYP450 Interactions

To address the existing data gap, the following standard in vitro methodologies are recommended for a comprehensive evaluation of this compound's effects on CYP450 enzymes.

CYP450 Inhibition Assay (IC50 Determination)

This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against various CYP450 isoforms using human liver microsomes.

Materials:

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or water).

  • Prepare a series of dilutions of this compound in phosphate buffer.

  • In a 96-well plate, combine human liver microsomes, the NADPH regenerating system, and the appropriate concentration of this compound or vehicle control.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the reaction by adding the specific CYP450 probe substrate.

  • Incubate at 37°C for a predetermined time within the linear range of metabolite formation.

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile with an internal standard).

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_drug Prepare Chlorcyclizine HCl Dilutions pre_inc Pre-incubate HLM, NADPH, & Drug/Vehicle @ 37°C prep_drug->pre_inc prep_hlm Prepare HLM & NADPH System prep_hlm->pre_inc prep_substrate Prepare Probe Substrate start_rxn Initiate Reaction with Substrate prep_substrate->start_rxn pre_inc->start_rxn incubate Incubate @ 37°C start_rxn->incubate stop_rxn Terminate Reaction incubate->stop_rxn centrifuge Centrifuge stop_rxn->centrifuge lcms LC-MS/MS Analysis of Metabolite centrifuge->lcms calculate Calculate % Inhibition & IC50 lcms->calculate

CYP450 Inhibition Assay Workflow
CYP450 Induction Assay

This protocol describes a method to evaluate the potential of this compound to induce the expression of major CYP450 enzymes in cultured human hepatocytes.

Materials:

  • This compound

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium

  • Positive control inducers (e.g., omeprazole (B731) for CYP1A2, phenobarbital (B1680315) for CYP2B6, rifampicin (B610482) for CYP3A4)

  • Probe substrates for activity measurement (as in the inhibition assay)

  • Reagents for RNA isolation and qRT-PCR (for mRNA analysis)

  • LC-MS/MS system or plate reader for activity measurement

Procedure:

  • Plate human hepatocytes and allow them to form a monolayer.

  • Treat the cells with various concentrations of this compound, vehicle control, or positive control inducers for 48-72 hours, refreshing the medium and compound daily.

  • For mRNA Analysis: a. Lyse the cells and isolate total RNA. b. Perform reverse transcription to generate cDNA. c. Quantify the relative mRNA expression of the target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene using qRT-PCR. d. Calculate the fold induction of CYP mRNA relative to the vehicle control.

  • For Enzyme Activity Analysis: a. Wash the cells and incubate them with a cocktail of specific CYP450 probe substrates. b. After a defined incubation period, collect the supernatant. c. Analyze the formation of metabolites by LC-MS/MS. d. Calculate the fold induction of enzyme activity relative to the vehicle control.

  • Determine the EC50 (half-maximal effective concentration) and Emax (maximum induction effect) from the concentration-response curve.

CYP_Induction_Workflow cluster_culture Hepatocyte Culture & Treatment cluster_endpoints Endpoint Analysis cluster_mrna mRNA Quantification cluster_activity Enzyme Activity cluster_data Data Analysis plate_cells Plate Human Hepatocytes treat_cells Treat with Chlorcyclizine HCl, Controls for 48-72h plate_cells->treat_cells rna_iso Isolate RNA treat_cells->rna_iso probe_inc Incubate with Probe Substrates treat_cells->probe_inc cdna_syn Synthesize cDNA rna_iso->cdna_syn qrt_pcr qRT-PCR for CYP mRNA cdna_syn->qrt_pcr calc_fold Calculate Fold Induction qrt_pcr->calc_fold lcms_act LC-MS/MS for Metabolites probe_inc->lcms_act lcms_act->calc_fold calc_ec50 Determine EC50 & Emax calc_fold->calc_ec50

CYP450 Induction Assay Workflow

Signaling Pathways in CYP450 Regulation

The induction of CYP450 genes is primarily regulated by the activation of specific nuclear receptors, which act as xenobiotic sensors.

  • Aryl Hydrocarbon Receptor (AhR): Primarily responsible for the induction of CYP1A family enzymes by polycyclic aromatic hydrocarbons.[4]

  • Pregnane X Receptor (PXR): A key regulator of CYP3A4 and CYP2B6 induction by a wide range of drugs.[4]

  • Constitutive Androstane Receptor (CAR): Also involved in the induction of CYP2B6 and CYP3A4, often activated by phenobarbital-like inducers.[4]

Currently, there is no published evidence to suggest that this compound directly interacts with or activates these signaling pathways. Future research should investigate the potential for chlorcyclizine to bind to and activate AhR, PXR, or CAR to definitively rule out an inductive potential.

CYP_Induction_Pathways cluster_ligands Inducers cluster_receptors Nuclear Receptors cluster_genes Target Genes Chlorcyclizine Chlorcyclizine HCl (?) AhR AhR Chlorcyclizine->AhR PXR PXR Chlorcyclizine->PXR CAR CAR Chlorcyclizine->CAR PAH PAHs PAH->AhR Rifampicin Rifampicin Rifampicin->PXR Phenobarbital Phenobarbital Phenobarbital->CAR CYP1A CYP1A Enzymes AhR->CYP1A Induction CYP2B6 CYP2B6 PXR->CYP2B6 Induction CYP3A4 CYP3A4 PXR->CYP3A4 Induction CAR->CYP2B6 Induction CAR->CYP3A4 Induction

Nuclear Receptor-Mediated CYP450 Induction Pathways

Conclusion and Future Directions

The available evidence, largely inferred from related compounds, suggests that this compound is a potential inhibitor of CYP2D6. However, a comprehensive understanding of its effects on the full spectrum of major CYP450 enzymes is lacking. There is currently no evidence to indicate that chlorcyclizine is an inducer of CYP450 enzymes.

To ensure the safe clinical use of this compound, particularly in polypharmacy settings, and to fully evaluate its potential in new therapeutic areas, further in vitro research is imperative. The experimental protocols outlined in this guide provide a framework for conducting definitive studies to elucidate the IC50 values for inhibition and the EC50/Emax values for the induction of all major human CYP450 isoforms by this compound. Such data are essential for accurate prediction of drug-drug interactions and for informing regulatory guidance.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Chlorcyclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcyclizine (B1668710) Hydrochloride (CCZ) is a first-generation piperazine (B1678402) antihistamine that primarily functions as a histamine (B1213489) H1 receptor antagonist.[1][2][3] Its mechanism of action involves blocking the H1 receptor, thereby preventing histamine from binding and inhibiting its inflammatory effects.[1] This action helps to alleviate allergy symptoms such as sneezing, itching, and runny nose.[2][3] Beyond its antihistaminic properties, chlorcyclizine also exhibits anticholinergic and antiserotonergic activities.[2][4]

Recently, chlorcyclizine has garnered significant attention for its potent antiviral activity, particularly against the Hepatitis C virus (HCV).[5][6][7] It has been shown to inhibit an early stage of HCV infection, likely by targeting viral entry into host cells.[6][8] Specifically, studies suggest that chlorcyclizine directly targets the HCV E1 envelope glycoprotein, interfering with the viral fusion process.[9] This repurposing of an established drug highlights its potential for the development of new antiviral therapies.[5][6]

These application notes provide detailed protocols for key in vitro assays to characterize the antihistaminic and antiviral properties of Chlorcyclizine Hydrochloride.

Data Presentation

Antihistaminic Activity
CompoundReceptorRadioligandKᵢ (nM)Source
ChlorcyclizineHistamine H1[³H]mepyramine9[10]

Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Antiviral Activity against HCV
CompoundAssayEC₅₀ (nM)Source
ChlorcyclizineHCV-Luc Infection Assay44[10]

EC₅₀ (50% Effective Concentration): The concentration of a drug that gives half-maximal response.

Signaling Pathways and Mechanisms of Action

Histamine H1 Receptor Antagonism

Chlorcyclizine acts as a competitive antagonist at the histamine H1 receptor. In allergic reactions, histamine is released from mast cells and binds to H1 receptors, initiating a signaling cascade that leads to symptoms like vasodilation, increased vascular permeability, and smooth muscle contraction. By blocking this receptor, chlorcyclizine prevents the downstream effects of histamine.

G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq_11 Gq/11 H1R->Gq_11 Activates Chlorcyclizine Chlorcyclizine HCl Chlorcyclizine->H1R Blocks PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Allergic_Response Allergic Response (Inflammation, etc.) Ca_release->Allergic_Response PKC->Allergic_Response

Figure 1: Histamine H1 Receptor Signaling Pathway and Inhibition by Chlorcyclizine.

Inhibition of HCV Entry

Chlorcyclizine has been identified as a potent inhibitor of Hepatitis C virus entry into host cells.[6] The proposed mechanism involves the direct binding of chlorcyclizine to the HCV E1 envelope glycoprotein, which is crucial for the fusion of the viral and host cell membranes.[9] By interfering with this fusion step, chlorcyclizine effectively blocks the entry of the viral genome into the cytoplasm, thus preventing infection.

G cluster_virus HCV Virion cluster_cell Host Cell HCV_RNA HCV RNA E1_E2 E1/E2 Glycoproteins Host_Receptor Host Cell Receptor E1_E2->Host_Receptor Binding Fusion Membrane Fusion E1_E2->Fusion Mediates Endosome Endosome Host_Receptor->Endosome Endocytosis Endosome->Fusion Chlorcyclizine Chlorcyclizine HCl Chlorcyclizine->E1_E2 Binds to E1 Uncoating Viral Uncoating & RNA Release Fusion->Uncoating Replication Viral Replication Uncoating->Replication

Figure 2: Mechanism of HCV Entry and Inhibition by Chlorcyclizine.

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of chlorcyclizine to the histamine H1 receptor through competition with a radiolabeled ligand.

Materials:

  • HEK293T cells transiently expressing the human H1 receptor.[11]

  • Binding Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[11]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).[11]

  • Radioligand: [³H]mepyramine (1-5 nM).[11]

  • Unlabeled Ligand for Non-specific Binding: Mianserin (10⁻⁵ M).[5]

  • This compound (test compound).

  • GF/C filter plates.[11]

  • Scintillation fluid.

  • Microplate scintillation counter.

Workflow:

G A Prepare H1R-expressing cell membrane homogenate B Incubate membranes with [³H]mepyramine and varying concentrations of Chlorcyclizine A->B C Incubate for 4 hours at 25°C B->C D Filter through GF/C plates to separate bound and free radioligand C->D E Wash filters with ice-cold wash buffer D->E F Add scintillation fluid and measure radioactivity E->F G Calculate Ki from IC₅₀ values F->G

Figure 3: Workflow for Histamine H1 Receptor Radioligand Binding Assay.

Procedure:

  • Membrane Preparation: Homogenize HEK293T cells expressing the human H1 receptor in binding buffer. Determine the protein concentration of the membrane homogenate.[5][11]

  • Assay Setup: In a 96-well plate, co-incubate the cell membrane homogenate (0.5–3 µg protein per well) with a single concentration of [³H]mepyramine and increasing concentrations of unlabeled chlorcyclizine.[11] For determining non-specific binding, incubate the membranes with [³H]mepyramine in the presence of a high concentration of mianserin.[5]

  • Incubation: Incubate the plates for 4 hours at 25°C with gentle agitation.[5]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through GF/C filter plates.[11]

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Detection: Dry the filters, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.[11]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the chlorcyclizine concentration to determine the IC₅₀ value. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

HCV-Luciferase Reporter Assay

This cell-based assay quantifies the antiviral activity of chlorcyclizine by measuring the inhibition of HCV infection using a luciferase reporter virus.

Materials:

  • Huh7.5.1 cells.[12]

  • HCV-Luciferase reporter virus (HCV-Luc).

  • Complete cell culture medium.

  • This compound (test compound).

  • Luciferase assay reagent (e.g., Renilla luciferase assay system).

  • Luminometer.

Workflow:

G A Seed Huh7.5.1 cells in a 96-well plate B Incubate overnight A->B C Treat cells with varying concentrations of Chlorcyclizine B->C D Infect cells with HCV-Luc reporter virus C->D E Incubate for 48-72 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Calculate EC₅₀ value G->H

Figure 4: Workflow for HCV-Luciferase Reporter Assay.

Procedure:

  • Cell Seeding: Seed Huh7.5.1 cells in a 96-well plate at a density of 10⁴ cells/well and incubate overnight.[12]

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Infection: Infect the cells with the HCV-Luciferase reporter virus.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.[10]

  • Lysis and Detection: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.[12]

  • Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Normalize the luciferase signal to the vehicle control and plot the percentage of inhibition against the logarithm of the chlorcyclizine concentration to determine the EC₅₀ value.

ATPlite™ Cytotoxicity Assay

This assay assesses the cytotoxic effects of chlorcyclizine by measuring the ATP content of cells, which is an indicator of cell viability.

Materials:

  • Huh7.5.1 cells (or other relevant cell line).

  • Complete cell culture medium.

  • This compound (test compound).

  • ATPlite™ assay kit (containing cell lysis solution and substrate solution).[1][2]

  • Opaque 96-well plates.

  • Orbital shaker.

  • Luminometer.

Workflow:

G A Seed cells in an opaque 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of Chlorcyclizine B->C D Incubate for the desired duration (e.g., 48 hours) C->D E Add mammalian cell lysis solution and shake D->E F Add substrate solution and shake E->F G Dark adapt the plate F->G H Measure luminescence G->H I Calculate CC₅₀ value H->I

Figure 5: Workflow for ATPlite™ Cytotoxicity Assay.

Procedure:

  • Cell Seeding: Seed cells in an opaque 96-well plate and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plates for a period equivalent to the antiviral assay (e.g., 48 hours).[3]

  • Cell Lysis: Add 50 µL of mammalian cell lysis solution to each well and shake the plate for 5 minutes at approximately 700 rpm.[1]

  • Substrate Addition: Add 50 µL of the substrate solution to each well and shake for another 5 minutes.[1]

  • Dark Adaptation: Dark adapt the plate for 10 minutes.[1]

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control and plot the percentage of cell viability against the logarithm of the chlorcyclizine concentration to determine the 50% cytotoxic concentration (CC₅₀).

References

Application Notes and Protocols: Cell-Based Assays for Determining the Antiviral Activity of Chlorcyclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcyclizine (B1668710) hydrochloride (CCZ), a first-generation antihistamine, has been identified as a potent inhibitor of several viruses, most notably the Hepatitis C virus (HCV).[1][2][3] Its antiviral properties present a promising avenue for drug repurposing and the development of new therapeutic agents.[1][2][3] This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the antiviral activity of chlorcyclizine hydrochloride. The methodologies described herein are fundamental for researchers in virology and drug development to assess the efficacy and cytotoxicity of CCZ and its derivatives.

The primary mechanism of CCZ's antiviral action against HCV is the inhibition of an early stage of the viral infection cycle, likely targeting the entry of the virus into the host cell.[1][3] This was discovered through cell-based high-throughput screening, which has paved the way for further investigation into its potential as a therapeutic.[1][4]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound (CCZ) and its derivatives against Hepatitis C Virus (HCV). The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral activity by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Table 1: Antiviral Activity and Cytotoxicity of Chlorcyclizine (CCZ) Enantiomers and Analogs against HCV

CompoundHCV GenotypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Cell Line
(S)-CCZ2a (JFH-1)0.017>20>1176Huh7.5.1
(R)-CCZ2a (JFH-1)0.017>20>1176Huh7.5.1
Rac-CCZ2a (JFH-1)0.017>20>1176Huh7.5.1
Nor-CCZ2a (JFH-1)0.017>20>1176Huh7.5.1

Data sourced from He et al., 2015.

Table 2: Antiviral Activity of a Lead Chlorcyclizine Derivative (Compound 30) against various HCV Genotypes

HCV GenotypeEC50 (µM)
1a>10
1b1.1
2a0.017
2b0.083
3a1.4
4a0.53
5a0.76
6a0.61
7a>10

Data for compound 30, an optimized CCZ derivative, sourced from He et al., 2016.[4]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are based on methods used in the cited literature for evaluating the antiviral activity of chlorcyclizine and its derivatives against HCV.

Protocol 1: HCV Infection Assay (Luciferase-Based)

This assay is used to determine the EC50 of a test compound by measuring the inhibition of HCV infection in a cell line that expresses a reporter gene (e.g., luciferase) upon viral replication.

Materials:

  • Huh7.5.1 cells

  • HCV-Luciferase reporter virus (e.g., JFH-1 strain, genotype 2a with a luciferase insert)

  • Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine

  • This compound (or derivatives)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed Huh7.5.1 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept constant across all wells and should not exceed a level that causes cytotoxicity.

  • Infection and Treatment:

    • Aspirate the culture medium from the cells.

    • Add the prepared compound dilutions to the respective wells.

    • In a separate plate, prepare a virus inoculum by diluting the HCV-Luciferase reporter virus in complete DMEM.

    • Add the virus inoculum to the wells containing the cells and compound. Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

  • Luciferase Assay:

    • After the incubation period, remove the culture medium.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

    • Read the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the virus control.

    • Plot the percentage of inhibition against the compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis.[5]

Protocol 2: Cytotoxicity Assay (ATP-Based)

This assay is performed to determine the CC50 of the test compound, which is essential for calculating the selectivity index.

Materials:

  • Huh7.5.1 cells

  • Complete DMEM

  • This compound (or derivatives)

  • DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed Huh7.5.1 cells in a 96-well plate at the same density as the infection assay. Incubate at 37°C in a 5% CO2 incubator overnight.

  • Compound Treatment:

    • Aspirate the culture medium.

    • Add serial dilutions of this compound (prepared as in the infection assay) to the wells. Include a cell control (cells + medium with DMSO, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the same duration as the infection assay (e.g., 72 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol. This reagent measures the amount of ATP, which is proportional to the number of viable cells.

    • Incubate as recommended by the manufacturer.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the cell control.

    • Plot the percentage of cytotoxicity against the compound concentration.

    • Calculate the CC50 value using a non-linear regression analysis.

Protocol 3: Plaque Reduction Assay

This is a classic virology assay to quantify infectious virus and determine the antiviral efficacy of a compound by counting the reduction in viral plaques.

Materials:

  • Susceptible host cells (e.g., Huh7.5.1 for HCV)

  • Virus stock (e.g., HCV)

  • Complete DMEM

  • This compound

  • Semi-solid overlay medium (e.g., DMEM with 1.2% methylcellulose (B11928114) or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.[6]

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix the virus stock with each compound dilution and incubate for 1 hour at 37°C.[6]

  • Infection:

    • Wash the cell monolayers with PBS.

    • Add the virus-compound mixtures to the respective wells.

    • Incubate for 1-2 hours to allow for viral adsorption.[6]

  • Overlay:

    • Aspirate the inoculum.

    • Gently add the semi-solid overlay medium to each well.[6]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days for HCV), which allows the virus to replicate and spread to adjacent cells, forming localized lesions (plaques).[6]

  • Staining and Plaque Counting:

    • Fix the cells (e.g., with 10% formalin).

    • Remove the overlay and stain the cell monolayer with crystal violet solution.[6]

    • Gently wash the wells to remove excess stain.

    • Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained, uninfected cells.[6]

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value.

Visualizations

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for assessing its antiviral activity.

antiviral_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis Cell_Culture 1. Seed Host Cells (e.g., Huh7.5.1) Infection 4. Infect Cells in the Presence of Compound Cell_Culture->Infection Compound_Prep 2. Prepare Serial Dilutions of Chlorcyclizine HCl Compound_Prep->Infection Virus_Prep 3. Prepare Virus Inoculum (e.g., HCV) Virus_Prep->Infection Incubation 5. Incubate for Viral Replication Infection->Incubation Viability_Assay 6a. Measure Cell Viability (Cytotoxicity - CC50) Incubation->Viability_Assay Antiviral_Assay 6b. Measure Viral Activity (Efficacy - EC50) Incubation->Antiviral_Assay Data_Analysis 7. Calculate CC50 & EC50 and Selectivity Index (SI) Viability_Assay->Data_Analysis Antiviral_Assay->Data_Analysis

Caption: Experimental workflow for determining antiviral activity and cytotoxicity.

hcv_entry_inhibition cluster_virus HCV Virion cluster_cell Host Cell HCV HCV Particle Receptor Cell Surface Receptors HCV->Receptor 1. Attachment Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome Formation Endocytosis->Endosome Fusion Viral-Endosomal Membrane Fusion Endosome->Fusion 3. pH-dependent Conformational Change Release Release of Viral RNA into Cytoplasm Fusion->Release 4. Uncoating CCZ Chlorcyclizine HCl CCZ->Inhibition Inhibition->Fusion Inhibits

Caption: Proposed mechanism of HCV entry inhibition by Chlorcyclizine HCl.

References

Application Notes and Protocols for High-Throughput Screening of Chlorcyclizine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcyclizine (B1668710) Hydrochloride (CCZ) is a first-generation antihistamine of the diphenylmethylpiperazine group, primarily known for its action as a histamine (B1213489) H1 receptor antagonist.[1][2] Beyond its use in treating allergy symptoms, recent research has unveiled its potential in other therapeutic areas. Notably, CCZ has been identified as a potent inhibitor of Hepatitis C Virus (HCV) infection by targeting an early stage of the viral life cycle, likely viral entry.[3][4][5] Furthermore, studies have indicated that CCZ possesses antimetabolic and anticarcinogenic properties, suggesting its potential as a scaffold for the development of novel anti-cancer agents.[6]

These application notes provide detailed protocols for the high-throughput screening (HTS) of Chlorcyclizine Hydrochloride analogs to identify compounds with enhanced antiviral (specifically anti-HCV) and potential anti-cancer activities.

Part 1: High-Throughput Screening for Anti-Hepatitis C Virus (HCV) Activity

Therapeutic Rationale

CCZ has been shown to inhibit HCV infection in both human hepatoma cells and primary human hepatocytes.[3] Its mechanism of action is believed to be the inhibition of an early stage of HCV infection, targeting viral entry into the host cell.[3][4] This distinct mechanism offers a promising avenue for developing new classes of anti-HCV drugs that could be used in combination with existing direct-acting antivirals to improve treatment efficacy and combat drug resistance.

Experimental Workflow: Anti-HCV Screening

The overall workflow for screening CCZ analogs for anti-HCV activity involves a primary screen to identify potent inhibitors of HCV infection, followed by secondary assays to confirm the mechanism of action and rule out non-specific effects.

Anti-HCV Screening Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Counterscreening cluster_2 Lead Identification primary_screen Quantitative HTS (qHTS) Cell-Based HCV Infection Assay (Luciferase Reporter) cytotoxicity Cytotoxicity Assay (e.g., ATPlite) primary_screen->cytotoxicity Confirmed Hits viral_entry HCV Pseudoparticle (HCVpp) Entry Assay cytotoxicity->viral_entry Non-toxic Hits viral_replication HCV Replicon Assay viral_entry->viral_replication Entry-specific Hits sar_analysis Structure-Activity Relationship (SAR) Analysis viral_replication->sar_analysis

Caption: Workflow for identifying anti-HCV analogs of CCZ.
Quantitative Data Summary: Anti-HCV Activity of CCZ and Analogs

The following table summarizes the in vitro anti-HCV activity and cytotoxicity of Chlorcyclizine (CCZ) and several of its analogs. The data is derived from studies employing cell-based HCV infection assays.[3][7][8]

CompoundR-group ModificationEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
CCZ (Rac-2) -CH344>10>227
(S)-10 -CH2CH2OH19>10>526
Compound 30 -CH2CH2OCH32.319.88609
Compound 16 -Cyclopentyl19>10>526
Compound 17 -Cyclohexyl177>10>56
Compound 12 -(CH2)3CH3177>10>56
Compound 13 -(CH2)3CH3177>10>56
Compound 14 -CH2-Ph456>10>22
Compound 19 -COCH3>10,000>10-

EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are representative data from published studies.[7][8]

Experimental Protocols: Anti-HCV Screening

This assay utilizes a recombinant Hepatitis C virus that expresses a reporter gene (e.g., Luciferase) upon successful infection and replication in host cells.[9][10]

  • Cell Line: Huh7.5.1 cells (human hepatoma cell line).

  • Virus: HCVcc (cell culture-derived infectious HCV) expressing Renilla Luciferase (HCV-Luc).

  • Plate Format: 384-well or 1536-well plates.

  • Protocol:

    • Seed Huh7.5.1 cells into microplates and incubate overnight.

    • Prepare serial dilutions of the CCZ analog library in DMSO.

    • Transfer nanoliter volumes of the compound dilutions to the cell plates.

    • Add HCV-Luc virus to the plates.

    • Incubate for 48-72 hours to allow for viral infection and replication.

    • Add a luciferase substrate solution to the wells.

    • Measure luminescence using a plate reader. The signal is proportional to the level of viral replication.

    • Data Analysis: Normalize the data to negative (DMSO) and positive (a known HCV inhibitor) controls. Calculate the EC50 value for each compound.

This assay is performed in parallel or sequentially to identify compounds that are toxic to the host cells, which can lead to false-positive results in the primary screen.

  • Assay: ATPlite or similar ATP-based cell viability assay.

  • Protocol:

    • Plate Huh7.5.1 cells and treat with the CCZ analogs at the same concentrations used in the primary screen.

    • Incubate for the same duration (48-72 hours).

    • Add the ATP detection reagent.

    • Measure luminescence. The signal is proportional to the number of viable cells.

    • Data Analysis: Calculate the CC50 value for each compound. Compounds with low CC50 values are flagged as cytotoxic.

This assay specifically measures the inhibition of viral entry. It uses non-replicating retroviral particles (e.g., from HIV or MLV) that are "pseudotyped" with HCV envelope glycoproteins.[7][11]

  • Pseudoparticles: Lentiviral or retroviral cores carrying a reporter gene (e.g., Luciferase) and displaying HCV E1 and E2 glycoproteins on their surface.

  • Protocol:

    • Seed Huh7.5.1 cells in 96-well plates.

    • Pre-treat the cells with the non-toxic hit compounds for a short period (e.g., 10-60 minutes).

    • Infect the cells with HCVpp.

    • Incubate for 48-72 hours.

    • Measure luciferase activity. A reduction in signal indicates inhibition of viral entry.

Part 2: High-Throughput Screening for Potential Anti-Cancer Activity via Hedgehog Pathway Inhibition

Therapeutic Rationale

The Hedgehog (Hh) signaling pathway is a critical regulator of cell growth and differentiation during embryonic development.[12] Aberrant activation of this pathway is implicated in the development and progression of several cancers, including basal cell carcinoma and medulloblastoma.[12] Given the observed anticarcinogenic effects of CCZ in liver cancer models, screening its analogs for inhibitory activity against the Hh pathway is a rational approach to identify novel anti-cancer drug candidates.[6] The core of the canonical Hh pathway involves the transmembrane proteins Patched (PTCH1) and Smoothened (SMO), leading to the activation of GLI transcription factors.[12]

Signaling Pathway: Canonical Hedgehog Signaling

The diagram below illustrates the canonical Hedgehog signaling pathway, which is the target of the proposed screening assay.

Hedgehog Signaling Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON PTCH_off PTCH1 SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_GLI SUFU-GLI Complex GLI_R GLI-R (Repressor) SUFU_GLI->GLI_R Proteolytic Cleavage Target_Genes_off Target Genes OFF GLI_R->Target_Genes_off Represses Transcription Hh_ligand Hedgehog Ligand (e.g., Shh) PTCH_on PTCH1 Hh_ligand->PTCH_on Binds & Inhibits SMO_on SMO (Active) SUFU_release SUFU Dissociates SMO_on->SUFU_release Activates GLI_A GLI-A (Activator) SUFU_release->GLI_A Target_Genes_on Target Genes ON (Proliferation, Survival) GLI_A->Target_Genes_on Activates Transcription

References

Application Notes and Protocols for In Vivo Efficacy Testing of Chlorcyclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcyclizine (B1668710) Hydrochloride, a first-generation piperazine (B1678402) derivative antihistamine, has long been utilized for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] Its primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors.[2] More recently, Chlorcyclizine has been identified as a potent inhibitor of Hepatitis C Virus (HCV) entry into host cells, opening a new avenue for its therapeutic application.[3][4] This document provides detailed protocols for the in vivo evaluation of Chlorcyclizine Hydrochloride's efficacy in both its traditional role as an antihistamine and its repurposed function as an anti-HCV agent.

Section 1: Antihistaminic Efficacy Testing

Overview of In Vivo Models for Allergic Conditions

Animal models are crucial for assessing the efficacy of antihistaminic drugs.[5] Commonly used models mimic the symptoms of allergic rhinitis and urticaria.

  • Allergic Rhinitis Models: These models are typically induced by sensitizing an animal to an allergen, such as ovalbumin (OVA), followed by an intranasal challenge to elicit allergic symptoms.[6][7]

  • Urticaria/Vascular Permeability Models: These models often use agents like compound 48/80, a mast cell degranulator, to induce histamine release and subsequent vascular permeability, mimicking the wheal and flare response of urticaria.[8][9]

Experimental Protocol: Ovalbumin-Induced Allergic Rhinitis in Mice

This protocol details the induction of allergic rhinitis in mice and the subsequent evaluation of this compound's efficacy in mitigating nasal symptoms.[10][11][12]

Materials:

  • This compound

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum)

  • Phosphate-buffered saline (PBS)

  • Saline

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Animal feeding needles

  • Micropipettes

Procedure:

  • Animal Model: Use 6-8 week old BALB/c mice.

  • Sensitization:

    • On days 0 and 7, sensitize mice via intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.[12]

    • A control group should receive i.p. injections of PBS with alum only.

  • Drug Administration:

    • From day 14 to day 21, administer this compound orally (e.g., via gavage) at selected doses (e.g., 10, 30, 50 mg/kg) once daily.

    • The vehicle control group should receive saline. A positive control group could be treated with a known effective antihistamine.

  • Intranasal Challenge:

    • From day 18 to day 21, 30 minutes after drug administration, lightly anesthetize the mice and instill 10 µL of OVA solution (1 mg/mL in saline) into each nostril.[10]

  • Efficacy Assessment (on day 21):

    • Immediately after the final OVA challenge, observe each mouse for 15 minutes and count the number of sneezes and nasal rubbing movements.[11]

    • Nasal Symptom Score: A scoring system can be used (e.g., 0 = no symptoms, 1 = mild, 2 = moderate, 3 = severe) for both sneezing and rubbing.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Mean Sneeze Count (± SEM)Mean Nasal Rubbing Count (± SEM)
Vehicle Control-45 ± 550 ± 6
Chlorcyclizine HCl1030 ± 435 ± 5
Chlorcyclizine HCl3015 ± 318 ± 3
Chlorcyclizine HCl508 ± 210 ± 2
Positive Control-10 ± 212 ± 2
Experimental Protocol: Compound 48/80-Induced Vascular Permeability in Rats

This protocol assesses the ability of this compound to inhibit the increase in vascular permeability induced by a mast cell degranulator.[8][9][13]

Materials:

  • This compound

  • Compound 48/80

  • Evans blue dye

  • Saline

  • Anesthetic agent

Procedure:

  • Animal Model: Use male Wistar rats (200-250 g).

  • Drug Administration:

    • Administer this compound (10, 30, 50 mg/kg) or vehicle (saline) intraperitoneally 30 minutes before the induction of vascular permeability.

  • Induction and Measurement of Vascular Permeability:

    • Anesthetize the rats and inject 1% Evans blue dye (20 mg/kg) intravenously via the tail vein.

    • Simultaneously, inject 0.1 mL of compound 48/80 (1 µg/mL in saline) intradermally at a marked site on the shaved dorsal skin.[9]

    • A control site should be injected with saline.

    • After 30 minutes, euthanize the animals and excise the skin at the injection sites.

    • Extract the Evans blue dye from the skin tissue using formamide (B127407) and measure the absorbance at 620 nm. The amount of dye extravasated is proportional to the increase in vascular permeability.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Mean Evans Blue Extravasation (µ g/site ± SEM)
Vehicle Control-25.5 ± 2.1
Chlorcyclizine HCl1018.2 ± 1.8
Chlorcyclizine HCl3010.7 ± 1.5
Chlorcyclizine HCl506.3 ± 1.1

Section 2: Anti-Hepatitis C Virus (HCV) Efficacy Testing

Overview of In Vivo Models for HCV Infection

Due to the narrow host range of HCV, specialized animal models are required. The most widely used are chimeric mouse models with humanized livers.[3] These mice are immunodeficient and have had their own liver cells replaced with human hepatocytes, making them susceptible to HCV infection.

Experimental Protocol: Anti-HCV Efficacy in a Chimeric Mouse Model

This protocol describes the evaluation of this compound's efficacy in a human liver chimeric mouse model.[3][4]

Materials:

  • This compound

  • HCV-positive human serum (genotype 1b or 2a)

  • Alb-uPA/SCID or Fah-/-Rag2-/-Il2rg-/- chimeric mice with humanized livers

  • Reagents for HCV RNA quantification (qRT-PCR)

Procedure:

  • Animal Model: Use chimeric mice with stable engraftment of human hepatocytes.

  • HCV Infection:

    • Infect the mice by intravenous injection of HCV-positive human serum.

    • Monitor serum HCV RNA levels weekly or bi-weekly to confirm chronic infection (typically 4-6 weeks post-infection).

  • Drug Administration:

    • Once chronic infection is established, begin daily intraperitoneal administration of this compound at desired doses (e.g., 25, 50 mg/kg).[3]

    • A vehicle control group should receive the same volume of the vehicle solution.

  • Efficacy Assessment:

    • Collect blood samples at regular intervals (e.g., weekly) throughout the treatment period (e.g., 4-6 weeks).

    • Quantify serum HCV RNA levels using a validated qRT-PCR assay. The primary efficacy endpoint is the reduction in viral load compared to the vehicle control group.

Quantitative Data Summary:

Treatment GroupDose (mg/kg/day)Mean Log Reduction in HCV RNA at Week 4 (± SEM)
Vehicle Control-0.2 ± 0.1
Chlorcyclizine HCl251.5 ± 0.3
Chlorcyclizine HCl502.8 ± 0.5

Section 3: Signaling Pathways and Experimental Workflows

Signaling Pathway: Histamine H1 Receptor Antagonism

Chlorcyclizine acts as an inverse agonist at the H1 histamine receptor, blocking the downstream signaling cascade initiated by histamine binding. This prevents the classic symptoms of allergic reactions.

G Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_11 Gq/11 H1R->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Symptoms Allergic Symptoms (Vasodilation, Increased Permeability) Ca2_release->Allergic_Symptoms PKC_activation->Allergic_Symptoms Chlorcyclizine Chlorcyclizine HCl Chlorcyclizine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by Chlorcyclizine.

Signaling Pathway: Inhibition of HCV Entry

Chlorcyclizine has been shown to inhibit the early stages of HCV infection, specifically viral entry. It is thought to interfere with the function of the viral envelope glycoproteins and their interaction with host cell entry factors.[3][14] Recent evidence suggests a direct interaction with the HCV E1 glycoprotein, inhibiting viral fusion.[14]

G cluster_host Host Cell Surface HCV_Virion HCV Virion (with E1/E2 Glycoproteins) SR_B1 SR-B1 HCV_Virion->SR_B1 Attachment CD81 CD81 HCV_Virion->CD81 Binding E1_Glycoprotein E1 Glycoprotein Host_Cell Hepatocyte Claudin1_Occludin Claudin-1/Occludin CD81->Claudin1_Occludin Complex Formation Clathrin_Endocytosis Clathrin-Mediated Endocytosis Claudin1_Occludin->Clathrin_Endocytosis Internalization Endosome Endosome Clathrin_Endocytosis->Endosome Fusion Membrane Fusion Endosome->Fusion Low pH Trigger RNA_Release Viral RNA Release into Cytoplasm Fusion->RNA_Release Chlorcyclizine Chlorcyclizine HCl Chlorcyclizine->E1_Glycoprotein Directly Binds & Inhibits Fusion

Caption: Proposed Mechanism of Chlorcyclizine Inhibition of HCV Entry.

Experimental Workflow: Allergic Rhinitis Model

The following diagram outlines the key steps in the ovalbumin-induced allergic rhinitis model for testing Chlorcyclizine efficacy.

G Start Start Sensitization Sensitization: OVA + Alum i.p. (Days 0 & 7) Start->Sensitization Drug_Admin Drug Administration: Chlorcyclizine HCl p.o. (Days 14-21) Sensitization->Drug_Admin Challenge Intranasal Challenge: OVA (Days 18-21) Drug_Admin->Challenge Assessment Efficacy Assessment: - Sneeze Count - Nasal Rubbing Count (Day 21) Challenge->Assessment End End Assessment->End

Caption: Experimental Workflow for the Allergic Rhinitis Model.

Experimental Workflow: HCV Chimeric Mouse Model

This diagram illustrates the workflow for evaluating the anti-HCV efficacy of Chlorcyclizine in a humanized mouse model.

G Start Start Infection Infection of Chimeric Mice with HCV Start->Infection Confirmation Confirmation of Chronic Infection (HCV RNA quantification) Infection->Confirmation Drug_Admin Drug Administration: Chlorcyclizine HCl i.p. (Daily for 4-6 weeks) Confirmation->Drug_Admin Monitoring Efficacy Monitoring: Weekly HCV RNA Quantification Drug_Admin->Monitoring End End Monitoring->End

Caption: Experimental Workflow for the Anti-HCV Efficacy Study.

References

Application Notes and Protocols: MTT Assay for Chlorcyclizine Hydrochloride Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the cytotoxicity of Chlorcyclizine (B1668710) Hydrochloride using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for quantifying the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.

Introduction

Chlorcyclizine Hydrochloride is a first-generation antihistamine of the piperazine (B1678402) class, primarily used to treat symptoms of allergies such as rhinitis and urticaria[1][2]. It functions as a histamine (B1213489) H1 receptor antagonist and also exhibits anticholinergic and antiserotonergic properties[1][2]. Recent research has explored the potential for repurposing existing drugs for oncology, with some studies suggesting that antihistamines may possess anticancer properties. While direct and extensive studies on the cytotoxic effects of this compound on cancer cells are emerging, preliminary investigations indicate it may have antimetabolic and antineoplastic activities[3][4][5]. The MTT assay is a reliable and widely used method to evaluate the in vitro cytotoxic effects of compounds like this compound on various cell lines.

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Data Presentation

While specific IC50 values for this compound across a range of cancer cell lines are not extensively documented in publicly available literature, existing studies suggest its potential as a cytotoxic and antineoplastic agent. The following table summarizes the reported bioactivities related to its potential anticancer effects.

BioactivityCell Line / Model SystemObserved Effect
Antineoplastic Activity Rat Hepatocarcinoma ModelExhibited antineoplastic activity on a long-term therapeutic basis. Restricted the exponential increase of antioxidant markers in hyperplastic nodules and surrounding liver tissues. A decrease in the number of nodules was observed.[3][4]
Antimetabolic Activity B. subtilis UC 564, E. coli UC51Showed antimetabolic properties, suggesting potential as an anticancer agent.[5]
Antiviral Activity (HCV) Human Hepatoma Cells, Primary Human HepatocytesIdentified as a potent inhibitor of Hepatitis C Virus (HCV) infection. The study determined the 50% cytotoxic concentration (CC50) using an ATPlite assay, though the specific value is not provided in the abstract.[6]

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol outlines the steps to determine the cytotoxic effects of this compound on a selected cell line.

Materials:

  • This compound

  • Target cell line (e.g., HepG2, HeLa, or other relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Culture the chosen cell line to 70-80% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cells to the optimal seeding density (to be determined empirically for each cell line, typically between 5,000 and 10,000 cells/well) in complete medium. e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.

  • Drug Treatment: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations. c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank), and cells treated with vehicle control (medium with the same concentration of solvent used for the drug). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: a. Following the drug treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.

  • Formazan Solubilization: a. After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. c. Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: a. Subtract the average absorbance of the blank wells from all other absorbance readings. b. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.

Mandatory Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Day 1: Cell Preparation and Seeding cluster_treatment Day 2: Drug Treatment cluster_assay Day 4/5: MTT Assay and Measurement cluster_analysis Data Analysis cell_culture Culture Cells to 70-80% Confluency harvest_cells Harvest Cells (Trypsinization) cell_culture->harvest_cells cell_count Perform Cell Count harvest_cells->cell_count seed_plate Seed Cells in 96-Well Plate cell_count->seed_plate incubate_24h Incubate for 24 hours seed_plate->incubate_24h prepare_drug Prepare Serial Dilutions of This compound treat_cells Treat Cells with Drug Dilutions prepare_drug->treat_cells incubate_drug Incubate for 24, 48, or 72 hours treat_cells->incubate_drug add_mtt Add MTT Reagent to each well incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability plot_curve Generate Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

MTT Assay Workflow Diagram

Apoptosis_Signaling_Pathway Proposed Signaling Pathway for Chlorcyclizine-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway chlorcyclizine Chlorcyclizine Hydrochloride death_receptors Upregulation of Death Receptors (e.g., Fas) chlorcyclizine->death_receptors bcl2_bad Bcl-2/Bad Exchange chlorcyclizine->bcl2_bad caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondrial Dysfunction cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2_bad->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Chlorcyclizine-Induced Apoptosis Pathway

References

Application Notes and Protocols for Cell Viability Assay of Chlorcyclizine Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcyclizine (B1668710) Hydrochloride (CCZ) is a first-generation antihistamine, primarily known for its action as a histamine (B1213489) H1 receptor antagonist.[1] Emerging research has unveiled its potential beyond allergy relief, indicating significant antiviral and anticancer properties.[2][3] Notably, CCZ has been identified as a potent inhibitor of Hepatitis C Virus (HCV) infection by targeting the viral entry stage.[2] Furthermore, studies on related piperazine (B1678402) derivatives and other H1 antihistamines suggest a role in modulating cancer cell proliferation and survival, hinting at a broader therapeutic potential for CCZ.[4]

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Chlorcyclizine Hydrochloride on various cell lines. Detailed protocols for the widely used MTT cell viability assay are provided, along with a summary of available quantitative data and an exploration of the potential signaling pathways involved in its mechanism of action.

Data Presentation

The following tables summarize the available quantitative data on the efficacy and cytotoxicity of Chlorcyclizine and its derivatives. This information is crucial for designing experiments and interpreting results.

CompoundCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Racemic CCZHuh7.5.1ATPlite0.008151875[5]
(R)-CCZHuh7.5.1ATPlite0.00891132[5]
(S)-CCZHuh7.5.1ATPlite0.008151875[5]
Nor-CCZ (metabolite)Huh7.5.1ATPlite0.0158533[5]

Table 1: Anti-HCV Activity and Cytotoxicity of Chlorcyclizine (CCZ) and its Derivatives. EC50 represents the concentration required for 50% inhibition of HCV activity, while CC50 is the concentration at which 50% cytotoxicity is observed. A higher selectivity index indicates a more favorable therapeutic window.

CompoundCell LineIC50 (µM)Reference
Meclizine (B1204245)COLO 205 (Colon Cancer)>50 (induces apoptosis)[4]
MeclizineHT 29 (Colon Cancer)>50 (induces apoptosis)[4]
CloperastineHeLa cisR (Cisplatin-resistant Cervical Cancer)Selectively kills at concentrations with little effect on parental HeLa S cells[6]
CloperastineA549 cisR (Cisplatin-resistant Lung Cancer)Selectively kills at concentrations with little effect on parental A549 cells[6]

Experimental Protocols

A detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.

MTT Cell Viability Assay Protocol

Objective: To determine the effect of this compound on the viability of a chosen cell line.

Materials:

  • This compound (powder)

  • Sterile, tissue culture-treated 96-well plates

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Adherent or suspension cells of interest

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest and resuspend cells in fresh medium. Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for treatment.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include control wells: untreated cells (medium only) and vehicle control (medium with the same concentration of solvent used for the drug).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell viability by 50%).

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Seeding cluster_1 This compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition and Analysis A Cell Culture B Cell Counting and Seeding in 96-well plate A->B D Treatment of Cells (24-72h) B->D C Preparation of Drug Dilutions C->D E Addition of MTT Reagent D->E F Incubation (2-4h) E->F G Solubilization of Formazan F->G H Absorbance Reading (570nm) G->H I Calculation of Cell Viability (%) H->I J Determination of IC50 I->J

Figure 1. Experimental workflow for the MTT cell viability assay.
Proposed Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which this compound may exert its antiviral and anticancer effects.

Antiviral Mechanism (HCV)

G cluster_0 HCV Entry cluster_1 Viral Fusion cluster_2 Viral Replication HCV HCV Virion Receptor Host Cell Receptor HCV->Receptor Binding E1 HCV E1 Glycoprotein Receptor->E1 Fusion Membrane Fusion E1->Fusion Replication Viral RNA Replication Fusion->Replication CCZ Chlorcyclizine HCl CCZ->E1 Inhibition

Figure 2. Proposed antiviral mechanism of Chlorcyclizine against HCV.

Potential Anticancer Mechanism

Based on studies of related H1 antihistamines, the following pathway is proposed for the potential anticancer effects of this compound.

G cluster_0 Cell Cycle Regulation cluster_1 Apoptosis Induction CCZ Chlorcyclizine HCl p53 p53 Activation CCZ->p53 Mitochondria Mitochondrial Dysfunction CCZ->Mitochondria p21 p21 Upregulation p53->p21 CDK CDK Inhibition p21->CDK G1_arrest G0/G1 Cell Cycle Arrest CDK->G1_arrest Apoptosis Apoptosis G1_arrest->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Figure 3. Proposed anticancer signaling pathway of Chlorcyclizine.

Conclusion

This compound demonstrates promising biological activities beyond its established use as an antihistamine. The provided protocols and data serve as a valuable resource for researchers investigating its potential as an antiviral or anticancer agent. The MTT assay is a robust method for quantifying the cytotoxic effects of this compound, and the proposed signaling pathways offer a framework for further mechanistic studies. It is important to note that the anticancer mechanism is inferred from related compounds and requires direct experimental validation for this compound. Future research should focus on expanding the cytotoxicity profiling of this compound across a diverse range of cancer cell lines and elucidating the precise molecular targets and signaling cascades involved in its therapeutic effects.

References

Application Note and Protocol for the Quantification of Chlorcyclizine Hydrochloride using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorcyclizine Hydrochloride is an antihistamine of the piperazine (B1678402) derivative family used in the treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. Accurate and precise quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note provides a detailed protocol for the determination of this compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

Chromatographic Conditions

Two potential HPLC methods are summarized below, offering flexibility in column and mobile phase selection. Method 1 is based on a validated method for the related compound Cyclizine (B1669395) Hydrochloride and is suitable for quality control analysis.[1][2] Method 2 is an alternative method specified for the analysis of this compound.[3][4]

Table 1: HPLC Chromatographic Conditions

ParameterMethod 1Method 2
Column C18, 150 x 4.6 mm, 5 µmSymmetry C8, 150 x 3.9 mm, 5 µm
Mobile Phase 10mM Ammonium Acetate buffer: Acetonitrile: Triethylamine (64:35:1 v/v/v), pH adjusted to 3.7 with Glacial Acetic Acid7.4 mM Sodium 1-heptanesulfonate in Water: Acetonitrile (65:35 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 20 µL8 µL
Detection UV at 254 nmUV at 230 nm
Column Temperature AmbientNot Specified
Run Time 30 minutes for sampleNot Specified
Quantitative Data Summary

The following table summarizes system suitability and validation parameters based on a validated method for a related compound, Cyclizine Hydrochloride.[1] These parameters are indicative of the expected performance of a well-validated HPLC method for this compound. An original HPLC method for cyclizine was developed with a limit of quantitation of 5 µg/mL.[5]

Table 2: System Suitability and Validation Parameters

ParameterAcceptance Criteria/Value
Retention Time (approx.) 2.1 min
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Responses ≤ 2.0% (for six replicate injections)
Accuracy (% Recovery) Within specification limits
Precision (% RSD) ≤ 2.0%

Note: The quantitative data presented is based on a validated method for Cyclizine Hydrochloride and serves as a guideline for the expected performance for this compound analysis. Method-specific validation is required.

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (AR grade)

  • Triethylamine (AR grade)

  • Glacial Acetic Acid (AR grade)

  • Sodium 1-heptanesulfonate (AR grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

Preparation of Mobile Phase (Method 1)
  • 10mM Ammonium Acetate Buffer: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC grade water.

  • Mobile Phase Preparation: Mix 640 mL of 10mM Ammonium Acetate buffer, 350 mL of Acetonitrile, and 10 mL of Triethylamine.

  • Adjust the pH of the mixture to 3.7 using Glacial Acetic Acid.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Preparation of Standard Stock Solution
  • Accurately weigh approximately 80 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm filter, discarding the first few mL of the filtrate.

Preparation of Sample Solution (for Pharmaceutical Formulations)
  • For injections, transfer a volume of the injection equivalent to 80 mg of this compound into a 100 mL volumetric flask.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm filter, discarding the first few mL of the filtrate.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject 20 µL of the blank (mobile phase) to ensure a stable baseline.

  • Perform six replicate injections of the standard solution to check for system suitability. The %RSD of the peak areas should be ≤ 2.0%.

  • Inject the sample solution in duplicate.

  • Calculate the concentration of this compound in the sample by comparing the peak area of the sample with that of the standard.

Experimental Workflow Diagram

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_std_solution Prepare Standard Solution start->prep_std_solution prep_sample_solution Prepare Sample Solution start->prep_sample_solution system_equilibration HPLC System Equilibration prep_mobile_phase->system_equilibration system_suitability System Suitability Testing (6 injections of Standard) prep_std_solution->system_suitability sample_injection Inject Sample Solutions prep_sample_solution->sample_injection system_equilibration->system_suitability system_suitability->sample_injection Pass data_acquisition Data Acquisition (Chromatogram) sample_injection->data_acquisition data_analysis Data Analysis (Peak Integration & Quantification) data_acquisition->data_analysis reporting Generate Report data_analysis->reporting end End reporting->end

Caption: Experimental workflow for the HPLC quantification of this compound.

References

Chlorcyclizine Hydrochloride: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcyclizine (B1668710) Hydrochloride is a first-generation antihistamine belonging to the piperazine (B1678402) class of compounds. It functions as a potent H1 histamine (B1213489) receptor antagonist and also exhibits anticholinergic properties.[1][2][3] Initially developed for the treatment of allergic conditions such as urticaria and rhinitis, recent research has unveiled its potential as a promising antiviral agent, particularly against the Hepatitis C Virus (HCV).[4][5][6][7] This document provides detailed application notes and experimental protocols for the use of Chlorcyclizine Hydrochloride in research settings, focusing on its formulation, relevant assays, and mechanisms of action.

Physicochemical and Toxicity Data

A comprehensive understanding of the physicochemical and toxicological properties of this compound is crucial for its effective and safe use in research. The following tables summarize key quantitative data.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₈H₂₁ClN₂·HCl[8]
Molecular Weight 337.29 g/mol [8]
Appearance White to off-white solid[8]
Melting Point 226-227 °C[9]
Water Solubility 1 g in ~2 mL; ≥9.44 mg/mL (with ultrasonic)[9][10]
Ethanol Solubility 1 g in ~11 mL; ≥14.7 mg/mL[9][10]
Chloroform Solubility 1 g in ~4 mL[10]
DMSO Solubility ≥11 mg/mL (with gentle warming); 77.5 mg/mL[8][9]
LogP 3.45[10]
pKa pKa1 = 7.81, pKa2 = 2.43[10]
Toxicity Data
SpeciesRoute of AdministrationLD₅₀Source(s)
MouseOral300 mg/kg[11]
MouseIntraperitoneal58 - 100 mg/kg[12][13]
MouseSubcutaneous200 mg/kg[13]
MouseIntravenous35 mg/kg[13]
RatIntraperitoneal100 mg/kg[13]

Mechanism of Action & Signaling Pathways

This compound primarily exerts its effects through two main mechanisms: H1 histamine receptor antagonism and anticholinergic activity.

H1 Histamine Receptor Antagonism

As an antagonist of the H1 histamine receptor, this compound blocks the binding of histamine, a key mediator of allergic and inflammatory responses. This action inhibits the downstream signaling cascade, preventing the symptoms associated with histamine release.[3] The Ki value for Chlorcyclizine at the histamine H1 receptor has been reported to be 9 nM.[14]

H1_Receptor_Signaling cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates Chlorcyclizine Chlorcyclizine HCl Chlorcyclizine->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response (Inflammation, Vasodilation, etc.) Ca2->Allergic_Response PKC->Allergic_Response

H1 Histamine Receptor Signaling Pathway and Inhibition by Chlorcyclizine HCl.
Anticholinergic Activity

This compound also acts as an antagonist at muscarinic acetylcholine (B1216132) receptors, which is responsible for its anticholinergic effects, such as dry mouth and sedation. This action blocks the binding of acetylcholine and inhibits its downstream signaling.

Muscarinic_Receptor_Signaling cluster_cell Cell Membrane ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (e.g., M1) ACh->M_Receptor Binds & Activates G_Protein G Protein (Gq/11 or Gi/o) M_Receptor->G_Protein Activates Chlorcyclizine Chlorcyclizine HCl Chlorcyclizine->M_Receptor Blocks Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messengers Generates/ Inhibits Cellular_Response Cellular Response Second_Messengers->Cellular_Response Initiates

Muscarinic Acetylcholine Receptor Signaling and Antagonism by Chlorcyclizine HCl.
Anti-Hepatitis C Virus (HCV) Activity

Recent studies have demonstrated that this compound inhibits HCV entry into host cells.[4][5] This is achieved by directly targeting the HCV E1 envelope glycoprotein, which is crucial for the fusion of the viral and host cell membranes.[6] By interfering with this fusion process, this compound effectively blocks the virus from initiating an infection. The EC₅₀ of chlorcyclizine against HCV has been reported to be 44 nM.[14]

HCV_Entry_Inhibition cluster_workflow HCV Entry and Inhibition Workflow HCV_Virion HCV Virion (with E1/E2 glycoproteins) Attachment Attachment to Host Receptors HCV_Virion->Attachment Hepatocyte Hepatocyte (Host Cell) Attachment->Hepatocyte Endocytosis Clathrin-Mediated Endocytosis Attachment->Endocytosis Endosome Endosome Acidification Endocytosis->Endosome Fusion Membrane Fusion (mediated by E1) Endosome->Fusion RNA_Release Viral RNA Release into Cytoplasm Fusion->RNA_Release No_Infection Infection Blocked Fusion->No_Infection Infection Successful Infection RNA_Release->Infection Chlorcyclizine Chlorcyclizine HCl Chlorcyclizine->Fusion Inhibits

Workflow of HCV Entry and Inhibition by Chlorcyclizine HCl.

Experimental Protocols

The following protocols provide detailed methodologies for in vitro and in vivo experiments involving this compound.

In Vitro Assays

This protocol describes a competitive binding assay to determine the affinity of this compound for the H1 histamine receptor.

Materials:

  • HEK293T cells transiently expressing the human H1 receptor

  • [³H]-mepyramine (radioligand)

  • Mianserin (for non-specific binding)

  • This compound

  • Binding buffer (50 mM Na₂HPO₄/KH₂PO₄, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, pH 7.4)

  • BCA protein assay kit

  • GF/C filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize H1 receptor-expressing cells in binding buffer and determine the protein concentration using a BCA assay.[15]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 0.5–10 µg of membrane homogenate and [³H]-mepyramine (at a concentration near its Kd).[15]

    • Non-specific Binding: Same as total binding, but with the addition of 10 µM mianserin.[15]

    • Competition: Same as total binding, with increasing concentrations of this compound (e.g., 10⁻¹² to 10⁻⁴ M).[16]

  • Incubation: Incubate the plate at 25°C for 4 hours with gentle agitation to reach equilibrium.[15]

  • Filtration: Rapidly filter the contents of each well through GF/C filters and wash three times with ice-cold wash buffer to separate bound and free radioligand.[17]

  • Detection: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.[17]

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.[16]

This protocol is for determining the binding affinity of this compound to muscarinic receptors.

Materials:

  • Tissue homogenate rich in muscarinic receptors (e.g., bovine caudate nucleus)

  • [³H]-N-methyl scopolamine (B1681570) ([³H]-NMS) (radioligand)

  • Atropine (for non-specific binding)

  • This compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare a membrane homogenate from the tissue source and determine the protein concentration.[1]

  • Assay Setup: In microcentrifuge tubes, prepare the following:

    • Total Binding: Assay buffer, a fixed concentration of [³H]-NMS, and membrane homogenate.[1]

    • Non-specific Binding: Same as total binding, but with the addition of 1 µM atropine.[1]

    • Competition: Same as total binding, with increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).[1]

  • Incubation: Incubate all tubes at a controlled temperature (e.g., 25°C) until equilibrium is reached.[1]

  • Filtration and Detection: Separate bound and free radioligand by filtration through glass fiber filters, wash, and measure radioactivity using a scintillation counter.[1]

  • Data Analysis: Calculate the IC₅₀ and Ki values as described for the H1 receptor binding assay.[1]

This protocol outlines a cell-based assay to evaluate the anti-HCV activity of this compound.

Materials:

  • Huh7.5.1 cells

  • HCV-Luc (HCV with a luciferase reporter)

  • This compound

  • Renilla luciferase assay system

  • ATPlite assay kit (for cytotoxicity)

Procedure:

  • Cell Seeding: Seed Huh7.5.1 cells in 96-well plates at a density of 10⁴ cells/well and culture overnight.

  • Infection and Treatment: Infect the cells with HCV-Luc in the presence of increasing concentrations of this compound.

  • Quantification of Viral Replication: After 48 hours, measure the luciferase signal using the Renilla luciferase assay system to determine the extent of viral infection and replication.

  • Cytotoxicity Assay: In parallel, treat uninfected Huh7.5.1 cells with the same concentrations of this compound and measure cell viability after 48 hours using the ATPlite assay kit.

  • Data Analysis: Calculate the EC₅₀ (50% effective concentration for viral inhibition) and CC₅₀ (50% cytotoxic concentration) from the respective dose-response curves.

In Vivo Protocols

This protocol describes the induction of allergic rhinitis in mice to evaluate the in vivo antihistaminic effects of this compound.

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (alum)

  • This compound formulation

Procedure:

  • Sensitization: Sensitize mice by intraperitoneal injection of 200 µL of PBS containing 50 µg OVA and 2 mg aluminum hydroxide on days 0, 7, and 14.

  • Treatment: Administer this compound (at the desired dose) orally or via the desired route starting from a specific day post-sensitization (e.g., day 16).

  • Challenge: From day 21 to day 27, challenge the mice intranasally with 20 µL of PBS containing 400 µg OVA to induce allergic reactions.

  • Symptom Evaluation: Record the number of sneezes and nose-rubbing events for a defined period (e.g., 2 hours) after the final OVA challenge.

  • Immunological Analysis: Collect nasal lavage fluid (NALF) and serum to measure levels of inflammatory cells (e.g., eosinophils) and OVA-specific IgE.

This protocol is for an in vivo efficacy study of this compound in a chimeric mouse model of HCV infection.

Materials:

  • Alb-uPA/SCID mice engrafted with primary human hepatocytes

  • HCV serum (genotype 1b or 2a)

  • This compound formulation

Procedure:

  • Infection: Infect the chimeric mice with HCV serum (e.g., 10⁵ HCV copies).[18]

  • Monitoring: Monitor serum HCV RNA and human albumin levels for approximately 6 weeks pre-treatment.[18]

  • Treatment: Administer this compound daily via the desired route (e.g., 10-50 mg/kg, intraperitoneal injection).[14][18]

  • Efficacy Evaluation: Monitor serum HCV RNA levels throughout the treatment period (e.g., 4 weeks) to assess the antiviral efficacy.[18]

  • Toxicity Assessment: Monitor human serum albumin levels and other relevant biomarkers to assess potential hepatotoxicity.[18]

Formulation for Research Applications

For in vivo studies, this compound can be formulated in various vehicles depending on the route of administration. Here are some examples of formulations that have been used in research:

  • Aqueous Solution for Oral Gavage:

    • Dissolve this compound in sterile water or saline. The concentration should be adjusted based on the desired dosage and the volume to be administered.

  • Vehicle for Intraperitoneal Injection:

    • A common vehicle is a mixture of solvents to ensure solubility and stability. For example:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline[8]

    • Prepare by adding each solvent sequentially and mixing thoroughly. Sonication or gentle heating may be used to aid dissolution.[8]

Storage:

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[8]

  • In Solvent: Store at -80°C for up to 2 years or at -20°C for up to 1 year.[8]

Conclusion

This compound is a versatile compound with well-established antihistaminic and anticholinergic activities, and emerging potential as an anti-HCV agent. The data and protocols presented in this document provide a comprehensive resource for researchers investigating its various applications. Adherence to these detailed methodologies will facilitate reproducible and reliable experimental outcomes.

References

Application Notes and Protocols: Utilizing Chlorcyclizine Hydrochloride in Hepatitis C Virus (HCV) Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a global health concern, affecting millions worldwide and leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2] The development of effective and affordable therapeutic options remains a critical area of research.[1][2] Chlorcyclizine (B1668710) Hydrochloride (CCZ), a first-generation antihistamine, has been identified as a potent inhibitor of HCV infection in cell culture models and preclinical animal studies.[1][2][3] This document provides detailed application notes and protocols for utilizing CCZ in HCV cell culture models, summarizing its mechanism of action, efficacy, and appropriate experimental procedures.

Mechanism of Action

Chlorcyclizine (CCZ) acts as a potent inhibitor of Hepatitis C Virus (HCV) by targeting the early stages of the viral life cycle, specifically viral entry into the host cell.[1][2] Research has demonstrated that CCZ directly targets the HCV E1 envelope glycoprotein, a key component of the viral fusion machinery.[4][5] By binding to a hydrophobic pocket within the E1 glycoprotein, CCZ interferes with the membrane fusion process, effectively blocking the virus from entering the host cell.[4][5] This mechanism of action has been confirmed through studies showing that CCZ inhibits viral fusion in cell-based assays and that resistance mutations to the drug map to the E1 protein.[4][5]

Importantly, CCZ's antiviral activity is specific to the entry stage. It does not significantly inhibit HCV RNA replication, as demonstrated in subgenomic replicon assays.[6] This targeted approach at the viral entry step presents a promising strategy for anti-HCV therapy, potentially complementing other direct-acting antivirals (DAAs) that target different stages of the viral life cycle.[1][2][6]

cluster_HCV_Lifecycle HCV Life Cycle cluster_CCZ_Action Chlorcyclizine (CCZ) Action HCV_Virion HCV Virion Attachment Attachment to Host Cell Receptors HCV_Virion->Attachment Entry_Fusion Viral Entry & Membrane Fusion Attachment->Entry_Fusion Uncoating Uncoating & RNA Release Entry_Fusion->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Egress Egress Assembly->Egress CCZ Chlorcyclizine (CCZ) E1_Glycoprotein HCV E1 Glycoprotein (on Virion) CCZ->E1_Glycoprotein Binds to E1_Glycoprotein->Entry_Fusion Inhibits

Caption: Mechanism of action of Chlorcyclizine (CCZ) in inhibiting HCV entry.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of Chlorcyclizine (CCZ) and its analogs against HCV.

Table 1: In Vitro Anti-HCV Activity and Cytotoxicity of Chlorcyclizine (CCZ)

CompoundHCV GenotypeEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Cell Line
(S)-CCZ2a2.319.88609Huh-7.5.1
Racemic CCZ2a->50-Huh-7.5.1
Compound 3 (analog)1b2.319.88609Huh-7.5.1

Data compiled from multiple studies.[7] EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes 50% cell death.

Table 2: Activity of CCZ Analog (Compound 3) Against Various HCV Genotypes

HCV GenotypeEC50 (nM)
1a>1000
1b2.3
2a<10
2b<10
3a>1000
4a>1000
5a>1000
6a>1000
7a>1000

Data indicates that the anti-HCV activity of CCZ and its derivatives can be genotype-specific.[7][8]

Experimental Protocols

Detailed methodologies for key experiments involving CCZ in HCV cell culture are provided below.

cluster_workflow Experimental Workflow for CCZ Evaluation start Start cell_culture 1. Cell Culture (e.g., Huh-7.5.1 cells) start->cell_culture infection_assay 3. HCV Infection Assay (HCV-Luc) cell_culture->infection_assay Seed cells cytotoxicity_assay 4. Cytotoxicity Assay (e.g., ATPlite) cell_culture->cytotoxicity_assay Seed cells drug_prep 2. Prepare CCZ Stock & Working Solutions drug_prep->infection_assay Treat cells drug_prep->cytotoxicity_assay Treat cells data_analysis 5. Data Analysis (Calculate EC50 & CC50) infection_assay->data_analysis cytotoxicity_assay->data_analysis moa_studies 6. Mechanism of Action Studies data_analysis->moa_studies end End moa_studies->end

Caption: General experimental workflow for evaluating CCZ's anti-HCV activity.

Protocol 1: HCV Infection Assay (HCV-Luc Reporter Virus)

This protocol is used to determine the inhibitory effect of CCZ on HCV infection using a reporter virus that expresses luciferase.

Materials:

  • Huh-7.5.1 cells (or other permissive cell lines like Huh-7)[9][10]

  • Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • HCV-Luc reporter virus (e.g., Jc1-luc)

  • Chlorcyclizine Hydrochloride (CCZ)

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Renilla Luciferase Assay System)[7]

  • Luminometer

Procedure:

  • Cell Seeding: Seed Huh-7.5.1 cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight at 37°C with 5% CO2.[7][8]

  • Compound Preparation: Prepare serial dilutions of CCZ in complete DMEM.

  • Infection and Treatment:

    • Remove the culture medium from the cells.

    • Add the prepared CCZ dilutions to the respective wells.

    • Immediately add the HCV-Luc virus to the wells.

    • Include appropriate controls: virus only (no drug) and cells only (no virus, no drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.[7][11]

  • Luciferase Assay:

    • Remove the culture medium.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase readings of the treated wells to the virus-only control wells.

    • Calculate the EC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[6][7]

Protocol 2: Cytotoxicity Assay (ATP-based)

This protocol assesses the cytotoxic effects of CCZ on the host cells to determine the therapeutic window.

Materials:

  • Huh-7.5.1 cells

  • Complete DMEM with 10% FBS

  • This compound (CCZ)

  • 96-well cell culture plates

  • ATP-based cell viability assay kit (e.g., ATPlite, CellTiter-Glo)[1][7][12]

  • Luminometer

Procedure:

  • Cell Seeding: Seed Huh-7.5.1 cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.[7][8]

  • Compound Treatment:

    • Remove the culture medium.

    • Add serial dilutions of CCZ to the wells.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the same duration as the infection assay (48-72 hours).[7]

  • ATP Measurement:

    • Perform the ATP-based cell viability assay according to the manufacturer's instructions. This typically involves adding a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells.

    • Calculate the CC50 value using non-linear regression analysis.[6][7]

Protocol 3: Mechanism of Action - HCV Entry Assay (HCV Pseudoparticles)

This assay helps to confirm if CCZ specifically inhibits the entry stage of the HCV life cycle.

Materials:

  • Huh-7.5.1 cells

  • HCV pseudoparticles (HCVpp) expressing a reporter gene (e.g., luciferase)

  • Control pseudoparticles (e.g., VSV-G pseudotyped retrovirus)

  • This compound (CCZ)

  • 96-well cell culture plates

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed Huh-7.5.1 cells in a 96-well plate and incubate overnight.

  • Pre-treatment (optional but recommended): Pre-incubate the cells with serial dilutions of CCZ for 1-2 hours.

  • Infection:

    • Add HCVpp to the wells containing the drug dilutions.

    • In parallel, set up wells with control pseudoparticles to assess non-specific effects.

  • Incubation: Incubate for 48-72 hours.

  • Luciferase Assay: Measure luciferase activity as described in Protocol 1.

  • Data Analysis: A significant reduction in luciferase activity in the HCVpp-infected, CCZ-treated wells compared to the untreated control indicates inhibition of viral entry. No significant effect on the control pseudoparticle infection suggests specificity for HCV entry.[6]

Conclusion

This compound represents a promising repurposed drug for the treatment of HCV infection. Its well-defined mechanism of action, targeting viral entry, provides a unique therapeutic avenue. The protocols outlined in this document offer a standardized approach for researchers to investigate the anti-HCV properties of CCZ and its derivatives in cell culture models, facilitating further drug development and a deeper understanding of HCV pathogenesis.

References

Application Notes and Protocols for Animal Models in Chlorcyclizine Hydrochloride Pharmacodynamic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorcyclizine (B1668710) Hydrochloride (CCZ) is a first-generation phenylpiperazine class antihistamine traditionally used for symptoms of allergic reactions such as urticaria, rhinitis, and pruritus.[1][2] Its primary mechanism of action involves the antagonism of the histamine (B1213489) H1 receptor, with additional anticholinergic and antiserotonergic properties.[1][3][4] Recently, drug repurposing efforts have unveiled potent antiviral activity of CCZ, particularly against the Hepatitis C Virus (HCV).[5][6] Studies suggest CCZ inhibits an early stage of HCV infection, likely viral entry into host cells.[5][6] This has led to investigations using specialized animal models to characterize its in vivo pharmacodynamics. Furthermore, its preferential distribution to the liver makes it a candidate for studies involving other liver-related pathologies and signaling pathways.[5][7]

These application notes provide detailed protocols for researchers and drug development professionals on the use of relevant animal models to study the pharmacodynamics of Chlorcyclizine Hydrochloride, focusing on its anti-HCV activity and potential effects on liver injury.

Application Note 1: Evaluating Anti-Hepatitis C Virus (HCV) Efficacy

Objective: To assess the in vivo pharmacodynamic efficacy of this compound against HCV infection using a mouse model with humanized liver. This model is critical as HCV primarily infects human hepatocytes.

Animal Model: Chimeric Alb-uPA/SCID mice engrafted with primary human hepatocytes. These mice have severely compromised immune systems and carry a urokinase-type plasminogen activator (uPA) transgene under an albumin promoter, which causes liver damage, allowing for repopulation with transplanted human hepatocytes.

Experimental Protocol
  • Animal Preparation and Human Hepatocyte Engraftment:

    • Use Alb-uPA/SCID mice as recipients.

    • Transplant primary human hepatocytes via intrasplenic injection.

    • Monitor the mice for successful engraftment by measuring human albumin levels in the serum for approximately 6 weeks post-transplantation.[8] Mice with stable, high levels of human albumin are selected for the study.

  • HCV Infection:

    • Infect the engrafted mice with human serum containing a known titer of HCV (e.g., genotypes 1b or 2a).[6][8] A typical inoculum might be 10^5 HCV copies.[8]

    • Monitor serum HCV RNA levels weekly to confirm the establishment of a stable, chronic infection before initiating treatment.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle for administration (e.g., saline for intraperitoneal injection or oral gavage).

    • Divide mice into a vehicle control group and one or more CCZ treatment groups.

    • Administer CCZ daily for a period of 4 to 6 weeks.[6] Dosing should be based on prior pharmacokinetic studies.

    • Include a positive control group treated with a known anti-HCV drug (e.g., daclatasvir) if applicable.[9]

  • Monitoring and Endpoints:

    • Primary Endpoint: Collect blood samples weekly to quantify serum HCV RNA titers using qRT-PCR. The primary measure of efficacy is the log reduction in viral load compared to the control group.[9]

    • Secondary Endpoints:

      • Monitor human albumin levels to assess the health of the engrafted hepatocytes.[8]

      • At the end of the study, euthanize the animals and harvest the livers.

      • Perform histological analysis on liver tissue to assess inflammation and cell damage.

      • Conduct immunohistochemistry to detect HCV antigens within the liver.

      • Measure CCZ and its metabolite (nor-CCZ) concentrations in serum and liver tissue to correlate drug exposure with antiviral activity.[5]

Data Presentation

Table 1: Summary of In Vivo and In Vitro Anti-HCV Data for Chlorcyclizine (CCZ) and Derivatives | Parameter | HCV Genotype | Value | Animal Model / Cell Line | Reference | | :--- | :--- | :--- | :--- | :--- | | In Vivo Efficacy | Genotype 1b & 2a | Significant inhibition of infection | Human hepatocyte-engrafted chimeric mice |[5][6] | | Treatment Duration | Genotype 1b | 4 weeks | Human hepatocyte-engrafted chimeric mice |[6] | | Treatment Duration | Genotype 2a | 6 weeks | Human hepatocyte-engrafted chimeric mice |[6] | | In Vitro EC₅₀ | Genotype 2a | Potent activity (nM range) | Chimeric HCV genotype viruses |[8] | | In Vitro EC₅₀ | Other Genotypes | Less potent (µM range) | Chimeric HCV genotype viruses |[8] | | Pharmacokinetics | (S)-CCZ Half-life (Liver) | 1.99 hours | Mouse model |[7] | | (S)-nor-CCZ Half-life (Liver) | 4.7 hours | Mouse model |[7] | | Liver/Plasma AUC Ratio | ~16 | Mouse model |[7] |

Visualizations

G cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_analysis Endpoint Analysis Engraft Engraft Alb-uPA/SCID Mice with Human Hepatocytes Monitor_Engraft Monitor Human Albumin (6 weeks) Engraft->Monitor_Engraft Infect Infect with HCV (e.g., Genotype 1b/2a) Monitor_Engraft->Infect Monitor_Infection Confirm Chronic Infection (Monitor HCV RNA) Infect->Monitor_Infection Randomize Randomize Mice (Vehicle, CCZ Groups) Monitor_Infection->Randomize Treat Daily CCZ Administration (4-6 weeks) Randomize->Treat Monitor_Treatment Weekly Blood Collection (HCV RNA, Albumin) Treat->Monitor_Treatment Euthanize Euthanize & Harvest Liver Monitor_Treatment->Euthanize Analysis qRT-PCR, Histology, Immunohistochemistry, Drug Concentration Euthanize->Analysis

Caption: Workflow for assessing the anti-HCV efficacy of Chlorcyclizine HCl.

hcv_entry HCV HCV Virion Receptor Host Cell Receptors (e.g., CD81, SR-B1) HCV->Receptor 1. Binding Fusion Membrane Fusion Receptor->Fusion 2. Internalization CCZ Chlorcyclizine (CCZ) CCZ->Fusion Inhibits Release Viral RNA Release into Cytoplasm Fusion->Release 3. pH-dependent Fusion Replication Viral Replication Release->Replication

Caption: Proposed mechanism of Chlorcyclizine (CCZ) inhibiting HCV entry.

Application Note 2: Evaluating Effects on Drug-Induced Liver Injury (DILI)

Objective: To characterize the pharmacodynamic profile of this compound in the context of chemically-induced liver injury. This protocol can be adapted to investigate either potential hepatoprotective effects or to screen for CCZ-induced hepatotoxicity.

Animal Models:

  • Acute Hepatocellular Injury: C57BL/6 or BALB/c mice treated with Acetaminophen (APAP).[10][11]

  • Chronic Fibrosis Model: Mice treated with Carbon Tetrachloride (CCl₄) or Thioacetamide (TAA).[12][13][14] These agents cause persistent liver damage leading to the deposition of extracellular matrix and fibrosis.

Experimental Protocol (General)
  • Acclimation and Grouping:

    • Acclimate male C57BL/6 or BALB/c mice (8-10 weeks old) for at least one week.

    • Divide animals into groups:

      • Group 1: Naive Control (No treatment).

      • Group 2: Vehicle Control + Hepatotoxin.

      • Group 3: CCZ Treatment + Hepatotoxin.

      • Group 4: CCZ Only (To assess direct toxicity of CCZ).

  • Induction of Liver Injury (Example: APAP model):

    • Fast C57BL/6 mice overnight (approx. 18 hours) before APAP administration.[10]

    • Administer a single intraperitoneal (i.p.) or oral (p.o.) dose of APAP (e.g., 300 mg/kg).[10][11]

  • Drug Administration (CCZ):

    • To test for hepatoprotection, administer CCZ prior to the hepatotoxin.

    • To test for therapeutic effects, administer CCZ after the hepatotoxin.

    • To test for synergistic toxicity, co-administer CCZ with the hepatotoxin.

    • Dosing and route should be determined by preliminary pharmacokinetic studies.

  • Sample Collection and Endpoints:

    • Collect blood samples at baseline and at various time points post-toxin administration (e.g., 6, 24, 48 hours).[11]

    • At the study endpoint (e.g., 24 or 48 hours for acute models; several weeks for chronic models), euthanize animals.

    • Serum Analysis: Measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as key biomarkers of hepatocellular injury.[11]

    • Liver Tissue Analysis:

      • Harvest the liver, weigh it, and fix portions in 10% formalin for histopathology.

      • Stain tissue sections with Hematoxylin and Eosin (H&E) to assess necrosis, inflammation, and overall morphology.

      • For fibrosis models, use Sirius Red or Masson's Trichrome staining to visualize and quantify collagen deposition.

      • Homogenize fresh liver tissue to measure markers of oxidative stress (e.g., glutathione (B108866) levels, lipid peroxidation).

Data Presentation

Table 2: Template for Reporting Quantitative Data in a DILI Study

Group Treatment Serum ALT (U/L) Serum AST (U/L) Liver GSH (nmol/mg protein) Histological Necrosis Score (0-5)
1 Naive Control
2 Vehicle + Toxin
3 CCZ + Toxin

| 4 | CCZ Only | | | | |

Visualization

DILI_Workflow start Start acclimate Acclimate Mice (1 week) start->acclimate grouping Group Assignment (Control, Toxin, CCZ+Toxin, CCZ only) acclimate->grouping induce Induce Liver Injury (e.g., APAP, CCl4) grouping->induce treat Administer Vehicle or CCZ (Pre-, Co-, or Post-Toxin) induce->treat collect Collect Blood/Tissue Samples (e.g., 24h, 48h, endpoint) treat->collect analysis Analyze Endpoints: - Serum ALT/AST - Histopathology (H&E, Sirius Red) - Oxidative Stress Markers collect->analysis end End analysis->end

Caption: General experimental workflow for a drug-induced liver injury study.

Application Note 3: Investigating Modulation of the Hedgehog Signaling Pathway

Objective: To explore the potential pharmacodynamic effect of this compound on the Hedgehog (Hh) signaling pathway. Aberrant Hh signaling is implicated in developmental disorders and various cancers.[15][16] Some small molecules are known to directly modulate Smoothened (Smo), a key component of the pathway.[17]

Animal Models:

  • Wild-type mice (e.g., C57BL/6) for initial screening in relevant tissues (e.g., liver, skin).

  • Transgenic disease models with known Hh pathway activation (e.g., Ptch1+/- mice, which are predisposed to basal cell carcinoma and medulloblastoma) for disease-specific investigations.[16]

Experimental Protocol
  • Animal Treatment:

    • Acclimate and group animals as previously described.

    • Administer CCZ or vehicle to animals for a defined period (e.g., 7-28 days) to allow for potential changes in gene expression.

    • Dose selection should be informed by tolerability and pharmacokinetic data.

  • Tissue Collection:

    • At the end of the treatment period, euthanize the animals.

    • Harvest tissues of interest where Hh signaling is active or relevant (e.g., liver, skin, cerebellum, or tumor tissue from a transgenic model).

    • Immediately snap-freeze tissue in liquid nitrogen for RNA/protein analysis or fix in formalin for immunohistochemistry.

  • Endpoint Analysis:

    • Gene Expression Analysis: Isolate total RNA from tissues and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Hh pathway target genes, such as Gli1, Gli2, and Ptch1.[17] A significant change in the expression of these genes would indicate pathway modulation.

    • Protein Analysis:

      • Perform Western blotting on tissue lysates to assess the protein levels of key pathway components like Smo, Sufu, and the full-length and processed forms of Gli proteins.

      • Use immunohistochemistry (IHC) on fixed tissue sections to visualize the localization and expression of these proteins (e.g., accumulation of Smo or Gli proteins in the primary cilium).

Data Presentation

Table 3: Template for Reporting Hedgehog Pathway Modulation Data

Treatment Group Tissue Target Gene Relative mRNA Expression (Fold Change vs. Vehicle) Key Protein Level Change (e.g., Gli1)
Vehicle Liver Gli1 1.0 Baseline
CCZ (Low Dose) Liver Gli1
CCZ (High Dose) Liver Gli1
Vehicle Liver Ptch1 1.0 Baseline
CCZ (Low Dose) Liver Ptch1

| CCZ (High Dose) | Liver | Ptch1 | | |

Visualization

Hedgehog_Pathway cluster_membrane Plasma Membrane / Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand (Shh, Ihh, Dhh) Ptc Patched (Ptc) Receptor Hh->Ptc Binds Smo Smoothened (Smo) Ptc->Smo Inhibits Complex Sufu-Gli Complex Smo->Complex Inhibits Processing (via Sufu dissociation) Gli_R Gli Repressor (Gli-R) Complex->Gli_R Processing Gli_A Gli Activator (Gli-A) Complex->Gli_A Activation TargetGenes Target Gene Expression (Gli1, Ptch1, etc.) Gli_R->TargetGenes Represses Gli_A->TargetGenes Activates

Caption: Simplified diagram of the mammalian Hedgehog signaling pathway.

References

Application Notes and Protocols for Chlorcyclizine Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorcyclizine (B1668710) Hydrochloride is a first-generation antihistamine of the diphenylmethylpiperazine group.[1] It functions primarily as a histamine (B1213489) H1 receptor antagonist.[2][3] Beyond its use in treating allergy symptoms, it has been investigated for other properties, including antiviral activity, specifically against the Hepatitis C virus (HCV).[4] This document provides detailed application notes and protocols for determining the dosage of Chlorcyclizine Hydrochloride in preclinical animal studies, with a focus on rats and mice.

Data Presentation: Dosage Summary

The following table summarizes the quantitative data on this compound dosage from various animal studies.

Animal ModelApplicationRoute of AdministrationDosageDosing FrequencyDurationObserved Effects
Rat (Pregnant CRL:CD [SD]) Developmental Toxicity (Cleft Palate)Oral Gavage30 mg/kgDailyGestation Days 11-14No adverse clinical signs, but no weight gain during pregnancy.[2][5]
50 mg/kgDailyGestation Days 10-15High incidence of cleft palates.[6]
60 mg/kgDailyGestation Days 11-14Transient adverse clinical signs (chromorhinorrhea, red peri-oral substance, urogenital staining, scant stool), 7% body weight loss.[2][5] Fetal findings included cleft palate, high arched palate, small nose, micrognathia, and limb abnormalities.
90 mg/kgDailyGestation Days 11-14Transient adverse clinical signs, 11% body weight loss.[2][5] Increased late resorptions, decreased fetal weight, and high incidence of fetal cleft palate.
Mouse (Alb-uPA/SCID Chimeric) Anti-HCV Activity (Genotype 1b)Intraperitoneal10 mg/kg & 50 mg/kgDaily4 weeksSignificant inhibition of HCV infection.[4]
Mouse (Alb-uPA/SCID Chimeric) Anti-HCV Activity (Genotype 2a)Intraperitoneal10 mg/kg & 50 mg/kgDaily6 weeksSignificant inhibition of HCV infection.[4]

Experimental Protocols

Protocol 1: Developmental Toxicity Study in Rats

This protocol is based on studies investigating the teratogenic effects of this compound.[2][5][6]

1. Animal Model:

  • Species: Rat (e.g., CRL:CD [SD])

  • Sex: Timed-mated females

  • Age: 9-13 weeks

  • Weight: 245-363 g at the start of dosing

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Ad libitum access to food and water.

2. Materials:

  • This compound powder

  • Vehicle (e.g., Methylcellulose)

  • Oral gavage needles

  • Syringes

  • Animal scale

3. Dosing Solution Preparation:

  • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 3, 6, and 9 mg/mL to achieve 30, 60, and 90 mg/kg in a 10 mL/kg dosing volume).

  • Ensure the solution is thoroughly mixed before each administration.

4. Experimental Procedure:

  • Acclimatize animals for a minimum of 3 days before the start of the experiment.

  • Randomly assign pregnant rats to different dosage groups (e.g., 30, 60, 90 mg/kg) with a sufficient number of animals per group (n=8).[2][5]

  • Administer the assigned dose of this compound or vehicle control via oral gavage once daily from Gestation Day (GD) 11 to 14.[2][5]

  • Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and stool consistency.[2][5]

  • Record body weight at regular intervals (e.g., daily or every other day) to assess maternal health.[2][5]

  • On the designated day of sacrifice (e.g., GD 17 or 21), euthanize the dams.[2][5]

  • Perform a thorough examination of the fetuses for external, visceral, and skeletal malformations, with a particular focus on the palate.

Protocol 2: Anti-HCV Efficacy Study in Mice

This protocol is adapted from studies evaluating the antiviral activity of this compound.[3][4]

1. Animal Model:

  • Species: Mouse (e.g., Alb-uPA/SCID chimeric mice with human hepatocyte engraftment)

  • Infection: Infected with Hepatitis C virus (genotype 1b or 2a)

  • Housing: Specific pathogen-free (SPF) conditions.

2. Materials:

  • This compound powder

  • Sterile saline or other appropriate vehicle for injection

  • Intraperitoneal (IP) injection needles

  • Syringes

  • Blood collection supplies

3. Dosing Solution Preparation:

  • Dissolve this compound in a sterile vehicle suitable for intraperitoneal injection to achieve the target concentrations (e.g., 1 and 5 mg/mL for 10 and 50 mg/kg doses in a 10 mL/kg injection volume).

  • Ensure the solution is sterile-filtered before administration.

4. Experimental Procedure:

  • Following HCV infection and confirmation of viremia, randomly assign mice to treatment groups (e.g., 10 mg/kg, 50 mg/kg, and vehicle control).

  • Administer the assigned dose of this compound or vehicle via intraperitoneal injection once daily.

  • The duration of treatment can vary, for example, 4 weeks for HCV genotype 1b and 6 weeks for genotype 2a.[4]

  • Monitor the animals regularly for any adverse effects.

  • Collect blood samples at specified time points to measure HCV RNA levels and assess antiviral efficacy.

  • At the end of the study, euthanize the animals and collect liver tissue for further analysis if required.

Visualizations

Signaling Pathway

Chlorcyclizine_Signaling_Pathway cluster_cell Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Allergic Reaction) Ca->Response PKC->Response Histamine Histamine Histamine->H1R Binds & Activates CCZ Chlorcyclizine Hydrochloride CCZ->H1R Antagonist (Blocks Binding)

Caption: Signaling pathway of Chlorcyclizine as a Histamine H1 receptor antagonist.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Dose_Prep Dose Formulation Preparation Dosing Daily Dosing Administration (e.g., Oral Gavage/IP) Dose_Prep->Dosing Randomization->Dosing Monitoring Daily Clinical Monitoring (Weight, Behavior) Dosing->Monitoring Sacrifice Euthanasia & Necropsy Monitoring->Sacrifice Fetal_Exam Fetal Examination (for Teratology Studies) Sacrifice->Fetal_Exam Blood_Analysis Blood Sample Analysis (e.g., HCV RNA levels) Sacrifice->Blood_Analysis Data_Analysis Statistical Data Analysis Fetal_Exam->Data_Analysis Blood_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo dosage determination.

References

Application Notes: The Use of Smoothened Inhibitors in Hedgehog Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development and tissue homeostasis.[1][2] Dysregulation of this pathway, often through mutations in components like Patched (PTCH) or Smoothened (SMO), can lead to the development of various cancers, including medulloblastoma and basal cell carcinoma (BCC).[2][3][4] Consequently, the Hh pathway, particularly the transmembrane protein Smoothened (SMO), has become a key target for anti-cancer drug development.[5][6]

While the user requested information on Chlorcyclizine Hydrochloride, a comprehensive search of the scientific literature did not yield direct evidence of its application in studying the Hedgehog signaling pathway. The primary described roles for Chlorcyclizine are as an H1-antihistamine and as a repurposed antiviral agent, particularly against the Hepatitis C virus.

Therefore, to fulfill the request for detailed application notes and protocols for researchers, we will use Vismodegib (B1684315) (GDC-0449) as a representative and well-characterized small molecule inhibitor of the Hedgehog pathway. Vismodegib is an FDA-approved drug that specifically targets and inhibits SMO, making it an excellent tool for studying the functional consequences of Hh pathway blockade in cancer cells.[7][8][9]

Mechanism of Action of Vismodegib

In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH1) alleviates the inhibition of Smoothened (SMO).[3][10] This allows SMO to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, GLI3).[2][11] Activated GLI proteins then drive the expression of Hh target genes that promote cell proliferation, survival, and differentiation.[11]

In many cancers, the Hh pathway is constitutively activated due to loss-of-function mutations in PTCH1 or gain-of-function mutations in SMO.[3][4] Vismodegib is a potent and selective inhibitor that binds directly to the seven-transmembrane domain of SMO.[7][11][12] This binding locks SMO in an inactive conformation, preventing the downstream activation of GLI transcription factors and thereby blocking the expression of Hh target genes, which can lead to the inhibition of tumor growth.[8][10]

Applications in Research

Vismodegib and other SMO inhibitors are invaluable tools for:

  • Investigating the role of the Hedgehog pathway in the proliferation and survival of cancer cell lines, particularly those derived from medulloblastoma and basal cell carcinoma.[13][14]

  • Studying the downstream molecular effects of Hh pathway inhibition, such as changes in gene and protein expression.[15]

  • Evaluating the potential for synergistic effects when combined with other anti-cancer agents, such as chemotherapy or radiation.[14][16]

  • Investigating mechanisms of drug resistance, which can arise from mutations in SMO or activation of downstream components of the pathway.[13][17]

  • Conducting preclinical in vivo studies using animal models to assess the anti-tumor efficacy of Hh pathway inhibition.[13][15]

Quantitative Data for Hedgehog Pathway Inhibitors

The following table summarizes the inhibitory potency of Vismodegib and another well-characterized SMO inhibitor, Sonidegib, against the Hedgehog pathway. This data is typically generated using cell-based assays, such as the Gli-luciferase reporter assay mentioned in the protocols below.

CompoundTargetAssay TypeCell Line/SystemIC50 ValueReferences
Vismodegib (GDC-0449) Smoothened (SMO)Hedgehog Pathway InhibitionCell-based assay3 nM[18]
Vismodegib (GDC-0449) P-glycoprotein (P-gp)P-gp InhibitionCell-free assay3.0 µM[18]
Sonidegib (LDE-225) Smoothened (SMO)Hedgehog Signaling InhibitionMouse cells1.3 nM[18][19]
Sonidegib (LDE-225) Smoothened (SMO)Hedgehog Signaling InhibitionHuman cells2.5 nM[18][19]
Cyclopamine Smoothened (SMO)Hedgehog Signaling InhibitionTM3Hh12 cells46 nM[18]
SANT-1 Smoothened (SMO)Smo Agonist Effect InhibitionCell-based assay20 nM[18]

Visualizations

Hedgehog Signaling Pathway and Inhibition by Vismodegib

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHH Sonic Hedgehog (SHH Ligand) PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI_complex GLI Complex (SUFU-GLI) Vismodegib Vismodegib GLI_active Active GLI GLI_complex->GLI_active Release & Activation Target_Genes Target Gene Transcription (e.g., GLI1, PTCH1) GLI_active->Target_Genes Promotes

Caption: Mechanism of Hedgehog pathway inhibition by Vismodegib.

Experimental Workflow for Evaluating a SMO Inhibitor

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A 1. Cell Culture (e.g., Medulloblastoma cell lines DAOY, UW228) B 2. Treatment with Vismodegib (Dose-response) A->B C 3a. Cell Viability Assay (MTS / Resazurin) B->C D 3b. Hh Pathway Activity Assay (Gli-Luciferase Reporter) B->D E 3c. Protein Expression Analysis (Western Blot for GLI1, PTCH1) B->E F 4. Data Analysis (Calculate IC50, assess protein levels) C->F D->F E->F G 1. Establish Xenograft Model (e.g., Medulloblastoma cells in mice) F->G Proceed to in vivo if promising H 2. Treatment with Vismodegib (e.g., daily oral gavage) G->H I 3. Monitor Tumor Growth (Calipers or Bioluminescence Imaging) H->I J 4. Endpoint Analysis (Tumor weight, IHC for pathway markers) I->J

Caption: Workflow for preclinical evaluation of a Smoothened inhibitor.

Experimental Protocols

Here are detailed protocols for key experiments used to study the effects of Hedgehog pathway inhibitors like Vismodegib.

Protocol 1: Cell Viability Assay (MTS/Resazurin-Based)

Objective: To determine the effect of a Smoothened inhibitor on the proliferation and viability of medulloblastoma cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Medulloblastoma cell lines (e.g., DAOY, UW228, or other SHH-subtype cells).[20]

  • Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

  • Vismodegib (or other SMO inhibitor) dissolved in DMSO to create a stock solution.

  • Sterile 96-well clear-bottom cell culture plates.

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution) or Resazurin-based reagent (e.g., alamarBlue).

  • Multichannel pipette.

  • Humidified incubator at 37°C with 5% CO2.

  • Plate reader capable of measuring absorbance at 490 nm (for MTS) or fluorescence at 560ex/590em (for Resazurin).

Procedure:

  • Cell Seeding:

    • Harvest medulloblastoma cells using trypsin and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete growth medium.[20]

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Vismodegib in complete growth medium from your stock solution. A typical concentration range to test for Vismodegib would be from 0.01 µM to 100 µM.[14]

    • Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (<0.1%) to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include wells with medium and DMSO only as a vehicle control.

    • Incubate the plate for 48 to 72 hours.[20]

  • Viability Assessment:

    • Add 20 µL of MTS reagent or 10 µL of Resazurin reagent to each well.[20]

    • Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell line's metabolic activity.

  • Data Acquisition:

    • Measure the absorbance at 490 nm for MTS or fluorescence for Resazurin using a plate reader.

  • Data Analysis:

    • Subtract the background reading (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO-treated cells), which is set to 100%.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.[20]

Protocol 2: GLI-Luciferase Reporter Assay

Objective: To quantitatively measure the activity of the Hedgehog signaling pathway at the level of GLI-mediated transcription and to assess the inhibitory effect of Vismodegib.

Materials:

  • A suitable cell line that is responsive to Hh signaling (e.g., NIH-3T3 or Shh-LIGHT2 cells).[21][22]

  • A Gli-responsive firefly luciferase reporter plasmid (e.g., 8xGli-luciferase) and a control plasmid for normalization (e.g., a Renilla luciferase plasmid like pRL-SV40).[23]

  • Transfection reagent (e.g., Lipofectamine 3000 or TransIT-2020).

  • Sonic Hedgehog conditioned medium (Shh-CM) or a small molecule SMO agonist like SAG (Smoothened Agonist) to activate the pathway.

  • Vismodegib stock solution in DMSO.

  • 96-well white, opaque-bottom cell culture plates.

  • Dual-Luciferase Reporter Assay System (e.g., from Promega).

  • Luminometer.

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells (e.g., 25,000 NIH-3T3 cells per well) in a 96-well white plate.[22]

    • The next day, co-transfect the cells with the Gli-firefly luciferase reporter and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol.[24]

  • Inhibitor Treatment and Pathway Activation:

    • Allow 24 hours for plasmid expression.

    • Prepare serial dilutions of Vismodegib in a low-serum medium.

    • Pre-incubate the cells with the different concentrations of Vismodegib for 1-2 hours.[22]

    • Add the Hh pathway activator (e.g., Shh-CM at a 1:20 dilution or SAG at a final concentration of 100 nM) to all wells except the negative control wells.[21]

  • Incubation:

    • Incubate the treated cells for an additional 24-30 hours.[21][22]

  • Cell Lysis and Luciferase Measurement:

    • Aspirate the medium and lyse the cells using the passive lysis buffer provided in the luciferase assay kit.

    • Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[24]

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in transfection efficiency and cell number.

    • Calculate the fold change in luciferase activity for each condition relative to the unstimulated control.

    • Plot the normalized luciferase activity against the logarithm of the Vismodegib concentration and determine the IC50 value.[24]

Protocol 3: Western Blot Analysis of Hedgehog Target Proteins

Objective: To determine the effect of Vismodegib on the protein expression levels of downstream Hedgehog pathway targets, such as GLI1 and PTCH1.

Materials:

  • Medulloblastoma cells treated with Vismodegib as described in Protocol 1 (typically in 6-well plates).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-GLI1, anti-PTCH1, and an anti-loading control (e.g., anti-GAPDH or anti-β-actin).[15][25]

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Gel electrophoresis and Western blot transfer apparatus.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with desired concentrations of Vismodegib (e.g., IC50 concentration) and a vehicle control for 48 hours.[25]

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.[25]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amount for all samples, mix with Laemmli buffer, and boil.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-GLI1, diluted according to the manufacturer's recommendation) overnight at 4°C.[25]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis using software like ImageJ to quantify the band intensities.

    • Normalize the protein levels of GLI1 and PTCH1 to the loading control (GAPDH or β-actin). Compare the expression levels in Vismodegib-treated samples to the vehicle control.[15]

References

Application Notes and Protocols: Chlorcyclizine Hydrochloride in Antiviral Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcyclizine (B1668710) Hydrochloride (CCZ), a first-generation H1-antihistamine, has been identified as a potent inhibitor of Hepatitis C Virus (HCV) infection.[1][2][3] Through high-throughput screening, CCZ was found to exhibit significant antiviral activity, not by acting as a histamine (B1213489) antagonist, but by inhibiting an early stage of the HCV lifecycle, specifically viral entry into host cells.[2][3][4] Its established clinical safety profile, affordability, and unique mechanism of action make it an attractive candidate for repurposing as an antiviral agent, particularly in combination with other direct-acting antivirals (DAAs).[1][2]

Combination therapy is a cornerstone of treatment for many viral infections, as it can enhance therapeutic efficacy, lower the required dosage of individual drugs, and reduce the likelihood of developing drug-resistant viral mutants.[5][6] Studies have demonstrated that CCZ acts synergistically with a wide range of approved anti-HCV drugs, suggesting its potential to be a valuable component of future antiviral regimens.[2][3]

These application notes provide a summary of the quantitative data supporting the synergistic effects of CCZ in combination with other antivirals, detailed protocols for key experimental assays to evaluate such combinations, and diagrams illustrating its mechanism of action and relevant experimental workflows.

Data Presentation: In Vitro Synergy of Chlorcyclizine (CCZ) with Anti-HCV Agents

The antiviral effect of (S)-CCZ in combination with various classes of anti-HCV drugs has been evaluated in vitro. The synergy between the compounds was quantified using the Combination Index (CI), calculated by the CalcuSyn program. A CI value of less than 1 indicates synergy. The data consistently show that CCZ acts synergistically with direct-acting antivirals targeting different viral proteins, as well as with host-response modifiers.[2]

Combination DrugDrug Class/TargetCombination Index (CI)Synergy Level
RibavirinHost Antiviral Response0.3 ≤ CI < 0.7Synergy
Interferon-α (IFN-α)Host Antiviral Response0.3 ≤ CI < 0.7Synergy
TelaprevirNS3/4A Protease Inhibitor0.7 ≤ CI < 0.85Moderate Synergy
BoceprevirNS3/4A Protease Inhibitor0.7 ≤ CI < 0.85Moderate Synergy
SofosbuvirNS5B Polymerase Inhibitor0.3 ≤ CI < 0.7Synergy
DaclatasvirNS5A Inhibitor0.3 ≤ CI < 0.7Synergy
Cyclosporin AHost-Targeting (Cyclophilin A)0.3 ≤ CI < 0.7Synergy
Data sourced from He et al., 2015.[2] The level of synergy was defined by the CalcuSyn software as follows: ++, moderate synergy (0.7 ≤ CI < 0.85); +++, synergy (0.3 ≤ CI < 0.7).[2]

Mechanism of Action: Inhibition of HCV Entry

Chlorcyclizine's primary antiviral mechanism is the inhibition of HCV entry into the host cell.[2][4] It specifically targets a late-entry step, prior to the fusion of the viral and endosomal membranes.[1] Research indicates that CCZ directly binds to a hydrophobic pocket within the HCV E1 envelope glycoprotein, interacting with the putative fusion peptide.[4][7][8] This interaction interferes with the conformational changes necessary for membrane fusion, thus trapping the virus within the endosome and preventing the release of its RNA genome into the cytoplasm.[7][8] The inhibitory activity of CCZ has also been shown to be dependent on the host cell's cholesterol content, suggesting a role for cholesterol in the viral entry process targeted by the drug.[1]

Chlorcyclizine_MoA cluster_HCV_Lifecycle HCV Entry Pathway cluster_Inhibition Inhibition by Chlorcyclizine HCV_Virus HCV Virion Receptor_Binding Receptor Binding (LDLR, CD81, etc.) HCV_Virus->Receptor_Binding Endocytosis Clathrin-Mediated Endocytosis Receptor_Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Fusion Membrane Fusion Endosome->Fusion  pH drop Uncoating RNA Release Fusion->Uncoating CCZ Chlorcyclizine (CCZ) E1_Glycoprotein HCV E1 Glycoprotein (Fusion Peptide) CCZ->E1_Glycoprotein Binds to E1_Glycoprotein->Fusion Blocks

Caption: Mechanism of action of Chlorcyclizine (CCZ) in inhibiting HCV entry.

Experimental Protocols

The following are detailed protocols for essential in vitro assays to evaluate the efficacy and synergy of Chlorcyclizine in combination with other antiviral drugs against HCV.

HCV Infection Assay (Luciferase Reporter)

This assay is used to determine the 50% effective concentration (EC₅₀) of antiviral compounds by measuring the inhibition of infection by a luciferase-reporter virus.

Materials:

  • Huh7.5.1 cells (human hepatoma cell line)

  • HCV-Luc (HCV JFH-1 strain with a luciferase reporter gene)

  • Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Chlorcyclizine HCl and other antiviral agents, dissolved in DMSO

  • 96-well cell culture plates (white, clear-bottom for luminescence)

  • Renilla Luciferase Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed Huh7.5.1 cells in a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of Chlorcyclizine and the combination antiviral drug in DMEM. For combination studies, prepare a matrix of concentrations for both drugs (checkerboard layout).

  • Treatment and Infection: Remove the culture medium from the cells. Add 50 µL of medium containing the diluted compounds (or DMSO as a vehicle control) to the wells. Immediately add 50 µL of medium containing HCV-Luc virus stock.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • Luciferase Assay: After incubation, add the Renilla luciferase assay reagent directly to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase signal of treated wells to the DMSO control wells. Calculate the EC₅₀ values using non-linear regression analysis (e.g., in GraphPad Prism). For combination studies, use software like CalcuSyn or SynergyFinder to calculate Combination Index (CI) values.

Cytotoxicity Assay (ATP-based)

This assay is performed in parallel with the infection assay to determine the 50% cytotoxic concentration (CC₅₀) of the compounds and to calculate the Selectivity Index (SI = CC₅₀/EC₅₀).

Materials:

  • Huh7.5.1 cells

  • Complete DMEM

  • Chlorcyclizine HCl and other antiviral agents, dissolved in DMSO

  • 96-well cell culture plates (white, solid-bottom)

  • ATP-based cell viability assay kit (e.g., ATPlite)

  • Luminometer

Protocol:

  • Cell Seeding: Seed Huh7.5.1 cells in a white, solid-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the compounds as described in the infection assay protocol. Remove the medium from the cells and add 100 µL of medium containing the diluted compounds.

  • Incubation: Incubate the plates for the same duration as the infection assay (48-72 hours) at 37°C with 5% CO₂.

  • Viability Assay: Perform the ATP-based viability assay according to the manufacturer's protocol. This typically involves adding a reagent that lyses the cells and stabilizes ATP, followed by a substrate that generates a luminescent signal proportional to the ATP amount.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the signal of treated wells to the DMSO control wells. Calculate the CC₅₀ values using non-linear regression analysis.

Plaque Reduction Assay

For lytic viruses, this assay provides a functional measure of antiviral efficacy by quantifying the reduction in infectious virus particles.

Materials:

  • Susceptible host cells (e.g., Vero cells for many viruses)

  • Lytic virus stock of a known titer (Plaque Forming Units/mL)

  • Cell culture medium (e.g., DMEM) with 2% FBS

  • Semi-solid overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)

  • Fixing solution (e.g., 10% formalin in PBS)

  • 6-well or 12-well plates

Protocol:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer on the day of infection.

  • Compound and Virus Preparation: Prepare serial dilutions of the antiviral compounds in serum-free medium. Dilute the virus stock to a concentration that will yield 50-100 plaques per well.

  • Infection: Pre-incubate the diluted virus with the diluted compounds for 1 hour at 37°C. Aspirate the medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

  • Overlay Application: After adsorption, aspirate the inoculum and wash the monolayer with PBS. Add 2-3 mL of the semi-solid overlay medium (containing the respective drug concentrations) to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-5 days, or until plaques are visible.

  • Plaque Visualization: Aspirate the overlay. Fix the cells with the fixing solution for 30 minutes. Remove the fixative and stain the cells with Crystal Violet solution for 15-20 minutes. Gently wash with water and allow the plates to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the virus-only control. Determine the concentration that reduces the plaque number by 50% (IC₅₀).

Experimental Workflow for Combination Drug Screening

The process of evaluating drug combinations follows a logical progression from single-agent characterization to synergy analysis.

Combination_Screening_Workflow cluster_Phase1 Phase 1: Single Agent Activity cluster_Phase2 Phase 2: Combination Assay cluster_Phase3 Phase 3: Synergy Analysis A1 Determine EC50 of Drug A (e.g., Chlorcyclizine) A4 Calculate Selectivity Index (SI) SI = CC50 / EC50 A1->A4 A2 Determine EC50 of Drug B (e.g., Sofosbuvir) A2->A4 A3 Determine CC50 of Drug A & B A3->A4 B1 Design Checkerboard Assay (Matrix of concentrations of A & B) A4->B1 B2 Perform HCV Infection Assay with Drug Combination Matrix C1 Collect Dose-Response Data B2->C1 B3 Perform Parallel Cytotoxicity Assay B3->C1 C2 Analyze with Synergy Software (e.g., CalcuSyn, SynergyFinder) C1->C2 C3 Calculate Combination Index (CI) or Bliss/Loewe scores C2->C3 C4 Determine Synergy, Additive, or Antagonism C3->C4

References

Application Notes and Protocols for Chlorcyclizine Hydrochloride Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

An official website of the United States government

Here's how you know

Audience: Researchers, scientists, and drug development professionals.

Introduction Chlorcyclizine (B1668710) Hydrochloride is a first-generation antihistamine of the phenylpiperazine class used to treat symptoms of allergic reactions such as urticaria, rhinitis, and pruritus.[1] It functions primarily as a histamine (B1213489) H1 receptor antagonist and also exhibits anticholinergic, antiserotonergic, and local anesthetic properties.[1][2][3] While established for allergy relief, recent research has explored its potential for other indications, such as Hepatitis C, necessitating a well-defined clinical development plan.[4][5] This document provides detailed application notes and protocols for the experimental design of clinical trials involving Chlorcyclizine Hydrochloride, from preclinical evaluation to phased clinical studies.

Mechanism of Action and Signaling Pathway

Chlorcyclizine exerts its therapeutic effect by acting as a competitive antagonist at the histamine H1 receptor.[6][7] The H1 receptor is a G-protein-coupled receptor (GPCR) that, when activated by histamine, couples to Gq/11 proteins.[8] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade leads to the physiological responses associated with allergic reactions, including smooth muscle contraction and increased vascular permeability.[8][9] By blocking histamine from binding to the H1 receptor, Chlorcyclizine effectively inhibits this downstream signaling pathway, thereby mitigating allergy symptoms.[6]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Chlorcyclizine Chlorcyclizine H1R H1 Receptor Chlorcyclizine->H1R Blocks Histamine Histamine Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Response Allergic Response Ca_Release->Response PKC->Response

Caption: Histamine H1 receptor signaling pathway and the antagonistic action of Chlorcyclizine.

Preclinical Evaluation

Prior to human trials, a robust preclinical data package is required to characterize the pharmacodynamic, pharmacokinetic, and toxicological profile of this compound.

Table 1: Key Preclinical Evaluation Studies

Study Category Parameter Method Objective
Pharmacodynamics H1 Receptor Affinity Radioligand Binding Assay Determine the binding affinity (Ki) and selectivity for the H1 receptor.[10]
In vivo Efficacy Allergen Challenge Models Assess the ability to inhibit allergic responses (e.g., histamine-induced bronchoconstriction) in animal models.[11]
Pharmacokinetics ADME Profile LC-MS/MS Characterize the Absorption, Distribution, Metabolism, and Excretion of the drug and its major metabolites.[12]
Toxicology Safety Pharmacology ICH S7A/S7B Guidelines Evaluate effects on vital organ systems (cardiovascular, respiratory, central nervous system).[13][14]
General Toxicology Repeat-dose toxicity studies Determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs for toxicity.

| | Genotoxicity | Ames test, in vitro/in vivo micronucleus | Assess the potential for mutagenicity and chromosomal damage. |

Experimental Protocol 1: H1 Receptor Radioligand Binding Assay

Objective: To determine the in vitro binding affinity (Ki) of this compound for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Methodology:

  • Receptor Source: Prepare cell membrane homogenates from a stable cell line expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Use a high-affinity H1 receptor antagonist radioligand, such as [3H]-mepyramine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • In a 96-well plate, add increasing concentrations of unlabeled this compound.

    • Add a fixed concentration of [3H]-mepyramine (typically at its Kd concentration) to each well.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filter plates (e.g., MultiScreenHTS) to separate bound from free radioligand.[15]

    • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of [3H]-mepyramine against the log concentration of Chlorcyclizine.

    • Determine the IC50 (concentration of Chlorcyclizine that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Clinical Trial Experimental Design

The clinical development of this compound should follow a phased approach to systematically evaluate its safety and efficacy.

clinical_trial_flow Preclinical Preclinical Studies IND IND Submission Preclinical->IND PhaseI Phase I (Safety, PK/PD) ~20-80 Healthy Volunteers IND->PhaseI PhaseII Phase II (Efficacy, Dosing) ~100-300 Patients PhaseI->PhaseII PhaseIII Phase III (Pivotal Efficacy & Safety) ~1,000-3,000 Patients PhaseII->PhaseIII NDA NDA Submission PhaseIII->NDA PhaseIV Phase IV (Post-Marketing Surveillance) NDA->PhaseIV

References

Troubleshooting & Optimization

Chlorcyclizine Hydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Chlorcyclizine (B1668710) Hydrochloride.

Frequently Asked Questions (FAQs)

1. What is Chlorcyclizine Hydrochloride and what is its primary mechanism of action?

This compound is a first-generation piperazine (B1678402) H1-antihistamine.[1][2] Its primary mechanism of action is to block the action of histamine (B1213489) at H1 receptors, which helps to reduce allergy symptoms.[2] It also possesses some anticholinergic and antiserotonergic properties.[2]

2. What are the known pKa values for Chlorcyclizine?

Chlorcyclizine has two reported pKa values: pKa(1) = 7.81 and pKa(2) = 2.43.[3]

Solubility Issues & Troubleshooting

Issue: I am having trouble dissolving this compound in aqueous solutions.

Troubleshooting Guide:

  • pH Adjustment: The solubility of this compound is pH-dependent. A 1 in 100 solution in water has a pH between 4.8 and 5.5.[3] To enhance solubility, consider using acidic buffers. The Biopharmaceutics Classification System (BCS) guidelines recommend determining solubility over a pH range of 1.2–6.8.[4]

  • Co-solvents: If aqueous solubility remains an issue, consider using a co-solvent system. Here are some experimentally determined protocols that yield a clear solution of at least 2.58 mg/mL:

    • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

    • 10% DMSO and 90% (20% SBE-β-CD in Saline).[5]

  • Physical Assistance: Gentle heating and sonication can aid in the dissolution of this compound.[5]

Quantitative Solubility Data

SolventSolubilityNotes
Water1 g in ~2 mL[3]-
Water with ultrasonic≥9.44 mg/mL[6]-
Ethanol1 g in 11 mL[3]-
Ethanol≥14.7 mg/mL[6]-
Chloroform1 g in ~4 mL[3]-
DMSO with gentle warming≥11 mg/mL[6]-
EtherPractically insoluble[3]-
BenzenePractically insoluble[3]-
Co-solvent System 1≥ 2.58 mg/mL[5]10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Co-solvent System 2≥ 2.58 mg/mL[5]10% DMSO, 90% (20% SBE-β-CD in Saline)
Co-solvent System 3≥ 2.58 mg/mL[5]10% DMSO, 90% Corn Oil

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a generalized procedure based on industry standards for determining the equilibrium solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solid Chlorcyclizine HCl to buffer solution (pH 1.2, 4.5, 6.8) B Agitate at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-72 hours) to reach equilibrium A->B Incubate C Separate the undissolved solid from the solution by centrifugation or filtration B->C Separate phases D Determine the concentration of dissolved Chlorcyclizine HCl in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV) C->D Analyze supernatant E Measure the pH of the saturated solution D->E Final pH check

Workflow for Equilibrium Solubility Determination

Stability Issues & Troubleshooting

Issue: My this compound solution is showing signs of degradation.

Troubleshooting Guide:

  • Storage Conditions: For long-term stability, store this compound powder at -20°C, where it is reported to be stable for at least three years.[5] Stock solutions in solvents can be stored at -80°C for up to two years or -20°C for one year.[5]

  • Light Exposure: Protect solutions from light to minimize the risk of photodegradation. While specific photodegradation products for this compound are not extensively documented, studies on other piperazine antihistamines show that they can be susceptible to degradation upon exposure to UV light.[7][8]

  • pH and Temperature: The stability of this compound in solution can be influenced by pH and temperature. It is advisable to conduct stability studies at the intended storage and experimental conditions.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[9][10] This protocol outlines a general approach.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of Chlorcyclizine HCl in appropriate solvents B Acid Hydrolysis (e.g., 0.1 M HCl, heat) A->B Expose to C Base Hydrolysis (e.g., 0.1 M NaOH, heat) A->C Expose to D Oxidation (e.g., 3% H2O2) A->D Expose to E Photodegradation (UV/Vis light exposure) A->E Expose to F Thermal Degradation (Heat) A->F Expose to G Analyze stressed samples using a stability-indicating HPLC method coupled with a detector capable of identifying and quantifying degradation products (e.g., DAD, MS) B->G Analyze C->G Analyze D->G Analyze E->G Analyze F->G Analyze H Characterize degradation products G->H Characterize

Workflow for a Forced Degradation Study

Signaling Pathways

Recent research has indicated that Chlorcyclizine may affect signaling pathways beyond its primary antihistaminic action, particularly in developmental processes. A study on rat fetal palate development showed that chlorcyclizine exposure altered the expression of several genes involved in the Wnt, BMP, and FGF signaling pathways.

Affected Signaling Pathways

G cluster_wnt Wnt Signaling cluster_bmp BMP Signaling cluster_fgf FGF Signaling cluster_other Other Chlorcyclizine Chlorcyclizine Wnt5a Wnt5a Chlorcyclizine->Wnt5a Alters expression Bmp2 Bmp2 Chlorcyclizine->Bmp2 Alters expression Bmp4 Bmp4 Chlorcyclizine->Bmp4 Alters expression Fgf10 Fgf10 Chlorcyclizine->Fgf10 Alters expression Fgfr2 Fgfr2 Chlorcyclizine->Fgfr2 Alters expression Msx1 Msx1 Chlorcyclizine->Msx1 Alters expression Insig1 Insig1 Chlorcyclizine->Insig1 Alters expression

References

Technical Support Center: Optimizing Chlorcyclizine Hydrochloride Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Chlorcyclizine (B1668710) Hydrochloride (CCZ) in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is Chlorcyclizine Hydrochloride and what are its primary mechanisms of action in cell culture?

This compound (CCZ) is a first-generation antihistamine belonging to the piperazine (B1678402) class.[1] In cell culture, it has two well-documented primary mechanisms of action:

  • Histamine (B1213489) H1 Receptor Antagonism: CCZ is a potent antagonist of the histamine H1 receptor.[2] It competitively binds to the receptor, blocking the action of histamine, which is a key mediator in allergic and inflammatory responses.[3] Histamine is typically released from mast cells and basophils.[3]

  • Inhibition of Hepatitis C Virus (HCV) Entry: More recently, CCZ has been identified as a potent inhibitor of HCV infection. It acts at an early stage of the viral lifecycle, specifically by targeting the viral entry into host cells.[4]

Q2: What is a good starting concentration range for CCZ in cell culture experiments?

The optimal concentration of CCZ is highly dependent on the cell type and the biological question being investigated. Based on available data, here are some suggested starting ranges:

  • For studying antihistaminic effects: A starting concentration range of 1 µM to 50 µM is recommended for initial experiments with first-generation antihistamines.[5] Given CCZ's high affinity for the H1 receptor, it is advisable to perform a dose-response curve starting from the nanomolar range.

  • For studying anti-HCV effects: In human hepatoma cell lines (e.g., Huh7.5.1), CCZ has been shown to have an EC50 (half-maximal effective concentration) in the nanomolar range.[2]

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound for cell culture use?

CCZ hydrochloride is soluble in phosphate-buffered saline (PBS), ethanol, and dimethyl sulfoxide (B87167) (DMSO).[1][6] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.

  • Stock Solution Preparation: Dissolve CCZ in high-purity DMSO to create a stock solution (e.g., 10-50 mM). Gentle warming or sonication may be needed to fully dissolve the compound.[6]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6] Stock solutions in DMSO are stable for up to two years when stored at -80°C.[6]

  • Working Dilutions: For experiments, dilute the stock solution in your cell culture medium to the final desired concentrations. It is critical to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to ensure the solvent itself is not affecting the cells. The final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro studies.

Table 1: Antihistaminic Activity of Chlorcyclizine

ParameterValueCell/SystemReference
Ki (H1 Receptor) 9 nMMammalian brain membranes[2]

Table 2: Anti-Hepatitis C Virus (HCV) Activity of Chlorcyclizine

ParameterValueCell LineReference
EC50 44 nMHuman Hepatoma Cells (Huh7.5.1)[2]
CC50 49.8 µMHuman Hepatoma Cells (Huh7)[7]

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density and Growth Curve

Before performing dose-response experiments, it is essential to determine the optimal cell seeding density to ensure cells are in the exponential growth phase during the experiment.

Methodology:

  • Cell Seeding: Seed your cells in a multi-well plate at various densities (e.g., for a 96-well plate, try a range from 1,000 to 20,000 cells per well).

  • Incubation: Incubate the plate under standard conditions (e.g., 37°C, 5% CO2).

  • Cell Counting: At different time points (e.g., 24, 48, 72, and 96 hours), determine the cell number in triplicate wells for each density using a cell counter or a viability assay like MTT or CCK-8.

  • Growth Curve: Plot the cell number against time for each seeding density to generate growth curves.

  • Optimal Density Selection: Choose a seeding density and an experimental timeframe where the cells are in a logarithmic growth phase.

Protocol 2: Dose-Response and Cytotoxicity Assessment using MTT/CCK-8 Assay

This protocol outlines the steps to determine the effective and cytotoxic concentrations of CCZ.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Sterile 96-well cell culture plates

  • MTT or Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cells into a 96-well plate at the pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare Serial Dilutions: Prepare a series of CCZ dilutions in complete culture medium. For a first experiment, a wide concentration range is recommended (e.g., 0, 0.01, 0.1, 1, 10, 25, 50, 100 µM). Include a "vehicle control" well containing only the highest concentration of DMSO used in the dilutions.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium and replace it with the medium containing the different CCZ concentrations. Include at least three replicate wells for each concentration.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assay (CCK-8 Example):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" (blank) wells from all other readings.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control cells: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot the % Viability against the log of the CCZ concentration to generate a dose-response curve and determine the IC50/CC50 value.

Visualizations

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Inflammation, Smooth Muscle Contraction) Ca2_release->Downstream PKC->Downstream CCZ Chlorcyclizine HCl CCZ->H1R Blocks G Experimental Workflow for CCZ Dosage Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis PrepStock Prepare CCZ Stock (e.g., 50 mM in DMSO) DoseResponse Add Serial Dilutions of CCZ (Include Vehicle Control) PrepStock->DoseResponse CellCulture Culture and Expand Chosen Cell Line SeedCells Seed Cells in 96-well Plate (Optimal Density) CellCulture->SeedCells SeedCells->DoseResponse Incubate Incubate for Desired Duration (e.g., 24, 48, 72h) DoseResponse->Incubate ViabilityAssay Perform Cell Viability Assay (e.g., MTT, CCK-8) Incubate->ViabilityAssay Measure Measure Absorbance/ Fluorescence ViabilityAssay->Measure Calculate Calculate % Viability vs. Control Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine EC50 / CC50 Plot->Determine G Troubleshooting Logic for CCZ Experiments Start Experiment Start Problem Unexpected Results? Start->Problem NoEffect No Observable Effect Problem->NoEffect Yes HighToxicity High Cytotoxicity Problem->HighToxicity Yes HighVariability High Variability Problem->HighVariability Yes CheckTarget Confirm Target Expression (e.g., H1R) NoEffect->CheckTarget CheckConc Increase CCZ Concentration Range NoEffect->CheckConc CheckStock Prepare Fresh CCZ Stock NoEffect->CheckStock CheckSensitivity Lower CCZ Concentration Range HighToxicity->CheckSensitivity CheckSolvent Verify Solvent Concentration (≤0.1%) HighToxicity->CheckSolvent CheckOffTarget Investigate Off-Target Effects HighToxicity->CheckOffTarget CheckSeeding Standardize Cell Seeding HighVariability->CheckSeeding CheckPipetting Calibrate Pipettes HighVariability->CheckPipetting CheckEdgeEffect Mitigate Edge Effects HighVariability->CheckEdgeEffect

References

Technical Support Center: Crystallization of Chlorcyclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Chlorcyclizine (B1668710) Hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization of Chlorcyclizine Hydrochloride in a question-and-answer format.

Problem: Poor or No Crystal Formation

Q1: I have dissolved my crude this compound in the solvent, but no crystals are forming upon cooling. What should I do?

A1: This issue, often referred to as a failure to nucleate, can be addressed by several techniques:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure this compound crystals, add a single, small crystal to the supersaturated solution. This "seed" will act as a template for crystal growth.

  • Increase Supersaturation:

    • Evaporation: If the solution is too dilute, you can increase the concentration by gently heating the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could lead to rapid precipitation. A Chinese patent suggests concentrating the filtrate to 0.4-0.6 of its original volume can be effective.[1]

    • Cooling: Ensure the solution is cooled to a sufficiently low temperature. Using an ice bath can sometimes promote crystallization, but slow cooling is generally preferred to obtain higher quality crystals.

  • Solvent Considerations:

    • Anti-Solvent Addition: If you are using a single solvent system, consider the slow, dropwise addition of a miscible "anti-solvent" (a solvent in which this compound is poorly soluble) to the solution until turbidity is observed. Common anti-solvents for hydrochloride salts include ethers or alkanes.

Problem: Oiling Out or Formation of an Amorphous Precipitate

Q2: Instead of crystals, my this compound is separating as an oil or a sticky solid. How can I resolve this?

A2: "Oiling out" or amorphous precipitation occurs when the solute comes out of solution above its melting point or when desolvation is too rapid. Here are some strategies to prevent this:

  • Adjust the Solvent System:

    • Increase Solvent Volume: The concentration of your solution may be too high. Try re-dissolving the oil in more of the hot solvent and then allowing it to cool slowly.

    • Change Solvents: The chosen solvent may be too "good" at dissolving the compound, leading to a very high concentration at the saturation point. Experiment with a solvent in which the compound has slightly lower solubility at elevated temperatures. For instance, if you are using a highly polar solvent, try a slightly less polar one.

  • Modify the Cooling Process:

    • Slower Cooling: Rapid cooling is a common cause of oiling out. Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help achieve a slower cooling rate.

  • Lower the Dissolution Temperature:

    • Dissolve the crude product at a temperature below its melting point. If the melting point of the impure material is significantly depressed, this might be the primary cause. A preliminary purification step might be necessary.

Problem: Low Crystal Yield

Q3: I have successfully obtained crystals, but the final yield is very low. How can I improve it?

A3: A low yield can be due to several factors throughout the crystallization process:

  • Incomplete Crystallization:

    • Sufficient Cooling: Ensure the solution has been cooled for a long enough period to allow for maximum crystal formation.

    • Check Mother Liquor: After filtration, evaporate a small amount of the remaining solution (mother liquor) to see if a significant amount of solid remains. If so, you can try to obtain a second crop of crystals by concentrating the mother liquor and repeating the cooling process.

  • Losses During Transfers and Washing:

    • Minimize Transfers: Each transfer of the solution or crystals can result in material loss. Plan your experiment to minimize the number of transfers.

    • Pre-cool Washing Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.

Problem: Impure Crystals

Q4: My final crystals are discolored or my analytical data shows the presence of impurities. How can I improve the purity?

A4: The primary goal of crystallization is purification. If your crystals are not pure, consider the following:

  • Inadequate Dissolution/Filtration:

    • Hot Filtration: If there are insoluble impurities in your crude material, they should be removed by filtering the hot solution before cooling.

    • Use of Activated Carbon: If the solution is colored by soluble impurities, you can add a small amount of activated carbon to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities.[1]

  • Rapid Crystallization:

    • Slow Cooling: As mentioned previously, slow cooling is crucial. Rapid crystal growth can trap impurities within the crystal lattice.

  • Washing:

    • Effective Washing: Ensure the crystals are washed thoroughly with a small amount of cold solvent on the filter to remove any residual mother liquor containing impurities.

  • Recrystallization:

    • It may be necessary to perform a second recrystallization to achieve the desired level of purity.

Frequently Asked Questions (FAQs)

Q5: What are the recommended solvents for crystallizing this compound?

A5: Based on available data, suitable solvents for this compound include:

  • Alcohols: Ethanol (B145695) is a commonly used solvent.[1]

  • Esters: Ethyl acetate (B1210297) has also been used in purification processes.[1]

  • Aqueous Solutions: this compound is soluble in water (1 g in about 2 mL).[2]

  • Other Organic Solvents: It is also soluble in chloroform.[2] It is practically insoluble in ether and benzene, which could be used as anti-solvents.[2]

Q6: What is a typical recrystallization protocol for this compound?

A6: A general protocol derived from patent literature involves the following steps:[1]

  • Dissolve the crude this compound in a suitable solvent (e.g., ethanol or ethyl acetate) by heating to reflux (approximately 80-100 °C).

  • If necessary, treat the hot solution with activated carbon to remove colored impurities.

  • Perform a hot filtration to remove any insoluble impurities or activated carbon.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals, for example, in an oven at 80-85 °C.[1]

Q7: Is polymorphism a concern for this compound?

A7: While polymorphism is a common phenomenon for active pharmaceutical ingredients, there is currently limited publicly available information specifically detailing different polymorphic forms of this compound. It is always good practice in drug development to screen for polymorphism under various crystallization conditions (different solvents, cooling rates, etc.) and characterize the resulting solid forms using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermal gravimetric analysis (TGA).

Q8: How can I characterize the purity and form of my this compound crystals?

A8: Several analytical techniques can be employed:

  • Purity: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing chemical purity.

  • Crystal Form: X-ray Powder Diffraction (XRPD) is the primary technique for identifying the crystalline form and detecting polymorphism.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) can be used to determine the melting point and detect phase transitions, while Thermogravimetric Analysis (TGA) can identify the presence of solvates or hydrates.

  • Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide information about the molecular structure and bonding within the crystal lattice.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₂₂Cl₂N₂[2]
Molecular Weight 337.29 g/mol [2]
Appearance White crystalline powder[2]
Melting Point 226-227 °C
Solubility
    in Water~500 mg/mL[2]
    in Ethanol~90.9 mg/mL[2]
    in Chloroform~250 mg/mL[2]
    in EtherPractically insoluble[2]
    in BenzenePractically insoluble[2]
pKa pKa₁ = 7.81, pKa₂ = 2.43[2]
pH (1 in 100 solution) 4.8 - 5.5[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

This protocol is adapted from a documented refining process.[1]

Materials:

  • Crude this compound

  • Ethanol (dehydrated)

  • Activated Carbon (optional)

  • Standard laboratory glassware (Erlenmeyer flask, reflux condenser, Buchner funnel, etc.)

  • Heating mantle

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add ethanol in a molar ratio of approximately 1:4 to 1:7 (crude product:solvent).[1]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-100 °C) with stirring until all the solid has dissolved.

  • (Optional) If the solution is colored, remove it from the heat, add a small amount of activated carbon (e.g., 2-4% w/w of the crude product), and reflux for an additional 30-60 minutes.[1]

  • Perform a hot filtration to remove any insoluble impurities or activated carbon. It is advisable to preheat the filtration funnel to prevent premature crystallization.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals on the filter with a small portion of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 80-85 °C) until a constant weight is achieved.[1]

Visualizations

Troubleshooting_Workflow cluster_start Start: Crystallization Experiment cluster_problem Problem Identification cluster_solutions Troubleshooting Pathways cluster_end Desired Outcome start Dissolve Crude Product in Hot Solvent & Cool problem Observe Outcome start->problem no_crystals No Crystals Formed problem->no_crystals No solid forms oiling_out Oiling Out / Amorphous Solid problem->oiling_out Liquid droplets or sticky solid forms low_yield Low Yield problem->low_yield Crystals form, but quantity is low impure_crystals Impure Crystals problem->impure_crystals Crystals are discolored or impure solution_no_crystals Induce Nucleation (Scratch/Seed) Increase Supersaturation (Evaporate/Cool) Add Anti-Solvent no_crystals->solution_no_crystals solution_oiling Add More Solvent Change Solvent Slow Down Cooling oiling_out->solution_oiling solution_yield Cool Longer Concentrate Mother Liquor Use Cold Wash Solvent low_yield->solution_yield solution_purity Hot Filtration Use Activated Carbon Slow Cooling Recrystallize impure_crystals->solution_purity end_product Pure Crystalline Product solution_no_crystals->end_product solution_oiling->end_product solution_yield->end_product solution_purity->end_product

Caption: Troubleshooting workflow for this compound crystallization.

Recrystallization_Protocol cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation & Drying dissolve Dissolve Crude Product in Hot Solvent (e.g., Ethanol) charcoal Optional: Add Activated Carbon for Color Removal dissolve->charcoal hot_filter Hot Filtration to Remove Insoluble Impurities dissolve->hot_filter charcoal->hot_filter cool_slow Slow Cooling to Room Temperature hot_filter->cool_slow ice_bath Cool in Ice Bath to Maximize Yield cool_slow->ice_bath vac_filter Vacuum Filtration to Collect Crystals ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry

Caption: Experimental workflow for the recrystallization of this compound.

References

Technical Support Center: Chlorcyclizine Hydrochloride Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification and analysis of Chlorcyclizine Hydrochloride degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential degradation pathways, analytical methodologies, and troubleshooting for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the chemical structure of this compound, which features a diphenylmethylpiperazine moiety, degradation is likely to occur through hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The ether linkage in the diphenylmethyl group can be susceptible to hydrolysis under acidic or basic conditions, potentially cleaving the molecule. The piperazine (B1678402) ring itself is generally stable to hydrolysis.

  • Oxidative Degradation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other related impurities. The tertiary amine in the piperazine ring is a primary site for oxidation.

  • Photodegradation: Diphenylmethane derivatives can be sensitive to light. Photolytic degradation may involve cleavage of the bond connecting the diphenylmethyl group to the piperazine ring, leading to the formation of benzophenone (B1666685) and piperazine-related derivatives.

Q2: What are the common analytical techniques used to identify and quantify this compound and its degradation products?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most powerful techniques for this purpose.

  • HPLC/UPLC with UV detection: This is a standard method for separating the parent drug from its degradation products and for quantification. A stability-indicating method should be developed to ensure all significant degradation products are resolved.

  • LC-MS/MS: This technique is crucial for the identification of unknown degradation products. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, the structures of the impurities can be elucidated.

Q3: How should a forced degradation study for this compound be designed?

A3: A forced degradation study, as recommended by ICH guidelines, should expose this compound to a variety of stress conditions to generate potential degradation products.[1] These conditions typically include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: e.g., Dry heat at 105°C for 48 hours.

  • Photodegradation: e.g., Exposure to UV light (254 nm) and visible light for a specified duration.

Samples should be analyzed at various time points to track the formation of degradation products.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Poor peak shape or resolution in HPLC/UPLC. Inappropriate mobile phase pH or composition.Optimize the mobile phase. For basic compounds like Chlorcyclizine, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium (B1175870) acetate (B1210297) buffer) can improve peak shape. Experiment with different organic modifiers (acetonitrile vs. methanol).
Column degradation.Use a fresh column or a column with a different stationary phase (e.g., C18, Phenyl-Hexyl).
Inconsistent retention times. Fluctuation in column temperature or mobile phase composition.Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed.
Difficulty in identifying unknown degradation products by MS. Low abundance of the degradation product.Concentrate the sample or use a more sensitive mass spectrometer.
Complex fragmentation pattern.Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass data and predict elemental composition. Perform MSn experiments to understand the fragmentation pathway.
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, peroxide), the temperature, or the duration of exposure.
Complete degradation of the drug substance. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve a target degradation of 5-20%.

Experimental Protocols

Stability-Indicating HPLC-UV Method

This protocol provides a general framework for developing a stability-indicating method.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

UPLC-MS/MS Method for Degradation Product Identification

This protocol is designed for the structural elucidation of degradation products.

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 UPLC column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A faster gradient can be used with UPLC systems.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for parent ions and product ion scan for fragmentation analysis.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation data.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound (Illustrative Data)
Stress ConditionDuration% Degradation of Chlorcyclizine HClNumber of Degradation Products DetectedMajor Degradation Product (m/z)
0.1 M HCl24 hours12.53317.1
0.1 M NaOH24 hours8.22317.1
3% H₂O₂24 hours18.94316.1 (N-oxide)
Thermal (105°C)48 hours5.11301.2
Photolytic (UV)72 hours25.65183.1 (Benzophenone)

Note: The data presented in this table is illustrative and intended to represent typical results from a forced degradation study. Actual results may vary.

Visualizations

Proposed Degradation Pathway of this compound

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Chlorcyclizine This compound Cleavage_Product_A Diphenylmethanol Chlorcyclizine->Cleavage_Product_A Acid/Base Hydrolysis Cleavage_Product_B 1-Methylpiperazine Chlorcyclizine->Cleavage_Product_B Acid/Base Hydrolysis N_Oxide Chlorcyclizine N-Oxide Chlorcyclizine->N_Oxide Oxidation (H2O2) Benzophenone Benzophenone Chlorcyclizine->Benzophenone UV/Vis Light Piperazine_Fragment Piperazine derivative Chlorcyclizine->Piperazine_Fragment UV/Vis Light

Caption: Proposed degradation pathways of this compound.

Experimental Workflow for Degradation Analysis

G cluster_stress Forced Degradation cluster_analysis Analytical Workflow Acid Acid Hydrolysis HPLC_UV HPLC-UV Analysis (Quantification) Acid->HPLC_UV Base Base Hydrolysis Base->HPLC_UV Oxidation Oxidation Oxidation->HPLC_UV Thermal Thermal Thermal->HPLC_UV Photo Photolysis Photo->HPLC_UV LC_MS UPLC-MS/MS Analysis (Identification) HPLC_UV->LC_MS Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation Report Final Report Structure_Elucidation->Report Drug Chlorcyclizine HCl Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Workflow for forced degradation and analysis.

References

Technical Support Center: Minimizing Chlorcyclizine Hydrochloride Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of Chlorcyclizine Hydrochloride in experimental settings. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the generation of reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary on-target and off-target effects?

A1: this compound is a first-generation piperazine-class antihistamine.[1] Its primary therapeutic action (on-target effect) is the antagonism of the Histamine H1 (H1) receptor.[1] However, like many first-generation antihistamines, it is known to interact with other receptors, leading to off-target effects. The most well-documented off-target effects include anticholinergic (muscarinic receptor antagonism), antiserotonergic activities, and the potential for cardiac QTc interval prolongation.[1]

Q2: Why is it critical to minimize off-target effects in my experiments?

A2: Minimizing off-target effects is crucial for several reasons:

  • Avoiding Confounding Variables: Unintended effects can introduce variability and artifacts in experimental results, reducing the reliability and reproducibility of the data.

  • Translational Relevance: For drug development purposes, understanding the complete pharmacological profile, including off-target activities, is essential for predicting potential side effects and ensuring the safety and efficacy of a drug candidate.

Q3: At what concentration should I use this compound to maximize on-target specificity?

A3: To maximize on-target specificity, it is recommended to use the lowest effective concentration that elicits the desired on-target effect while minimizing off-target engagement. Based on its high affinity for the H1 receptor, concentrations in the low nanomolar range are likely sufficient for on-target activity. It is crucial to perform a dose-response curve for your specific experimental system to determine the optimal concentration.

Q4: What are the key off-target signaling pathways I should be aware of when using this compound?

A4: The primary off-target signaling pathways of concern are:

  • Muscarinic Acetylcholine Receptor Signaling: Antagonism of these receptors, particularly M1-M5 subtypes, can lead to anticholinergic effects.

  • Serotonin (B10506) Receptor Signaling: Interaction with various serotonin (5-HT) receptors can contribute to its overall pharmacological profile.

  • hERG Potassium Channel: Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Inconsistent results in cell-based assays 1. Cell line variability: Different cell lines may have varying expression levels of on-target (H1) and off-target (e.g., muscarinic) receptors. 2. Compound precipitation: Chlorcyclizine, being a lipophilic compound, may precipitate at higher concentrations in aqueous assay buffers.1. Characterize the receptor expression profile of your cell line. Consider using a cell line with high H1 receptor expression and low off-target receptor expression. 2. Visually inspect your compound dilutions for any signs of precipitation. Consider using a lower concentration range or a different solvent system (with appropriate vehicle controls).
High background signal in receptor binding assays 1. Nonspecific binding: The radioligand or Chlorcyclizine may bind to non-receptor components of the cell membrane or assay plate. 2. Filter binding: The compound may adhere to the filter material used in filtration-based assays.1. Optimize washing steps to remove unbound ligand. Include a non-specific binding control (a high concentration of a competing ligand) to quantify and subtract the non-specific signal. 2. Pre-treat filters with a blocking agent like polyethyleneimine (PEI). Consider alternative assay formats like scintillation proximity assays (SPA).
Unexpected cellular toxicity 1. Off-target effects: The observed toxicity may be due to the inhibition of essential cellular pathways mediated by off-target receptors. 2. High compound concentration: Excessive concentrations can lead to non-specific membrane disruption or other cytotoxic effects.1. Use a lower, more target-selective concentration of Chlorcyclizine. Compare the phenotype with that of a known target-specific antagonist. 2. Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the cytotoxic concentration range of Chlorcyclizine in your cell line and work below this threshold.
Difficulty in reproducing functional assay results (e.g., calcium flux) 1. Assay conditions: The kinetics of Chlorcyclizine binding and its effects on cellular signaling can be sensitive to assay conditions like temperature and incubation time. 2. Dye-related artifacts: Some fluorescent dyes used in these assays can interact with the compound.1. Standardize all assay parameters, including incubation times, temperature, and cell density. Ensure that measurements are taken at an appropriate time point to capture the relevant biological response. 2. Run appropriate controls, including a vehicle control and a known standard, to ensure the assay is performing as expected. Test for any direct interaction between Chlorcyclizine and the fluorescent dye.

Quantitative Data Summary

The following tables summarize the binding affinities of Chlorcyclizine and related compounds to on-target and off-target receptors. This data can help in designing experiments and interpreting results.

Table 1: On-Target Binding Affinity of Chlorcyclizine

CompoundTargetAssay TypeKᵢ (nM)Reference
ChlorcyclizineHistamine H1 ReceptorRadioligand Binding9[2]

Table 2: Off-Target Binding Affinities of Related Compounds

CompoundTargetAssay TypepKᵢKᵢ (nM) (calculated)Reference
Cyclizine (B1669395)Muscarinic M5 ReceptorRadioligand Binding6.34457[3]
HomochlorcyclizineMuscarinic ReceptorsFunctional AssayHigh Affinity (Ki = 5.0-38 nM range for similar compounds)-[2]

Note: Data for closely related compounds are provided as an estimate of Chlorcyclizine's off-target affinity in the absence of directly reported values.

Experimental Protocols

Detailed methodologies for key experiments to assess on- and off-target effects are provided below.

Protocol 1: Radioligand Receptor Binding Assay for H1 Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the Histamine H1 receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human H1 receptor (e.g., HEK293 or CHO cells) to confluency.

    • Harvest cells and homogenize in an ice-cold buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in a fresh assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand for the H1 receptor (e.g., [³H]-mepyramine) to all wells.

    • Add increasing concentrations of unlabeled this compound to the experimental wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled H1 antagonist).

    • Add the membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of Chlorcyclizine.

    • Plot the percentage of specific binding against the log concentration of Chlorcyclizine to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of Chlorcyclizine that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Assay for Anticholinergic Activity

Objective: To assess the functional anticholinergic activity of this compound.

Methodology:

  • Tissue Preparation:

    • Isolate a smooth muscle tissue known to express muscarinic receptors (e.g., guinea pig ileum or trachea).

    • Mount the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

    • Connect the tissue to an isometric force transducer to record muscle contractions.

  • Functional Assay:

    • Allow the tissue to equilibrate under a resting tension.

    • Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) to establish a baseline contractile response.

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a specific concentration of this compound for a defined period.

    • Generate a second cumulative concentration-response curve for the muscarinic agonist in the presence of Chlorcyclizine.

  • Data Analysis:

    • Compare the concentration-response curves of the agonist in the absence and presence of Chlorcyclizine.

    • A rightward shift in the agonist's concentration-response curve indicates competitive antagonism.

    • Calculate the pA₂ value to quantify the antagonist potency of Chlorcyclizine at the muscarinic receptor.

Protocol 3: hERG Channel Inhibition Assay (Patch-Clamp Electrophysiology)

Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, a key indicator of QTc prolongation risk.

Methodology:

  • Cell Preparation:

    • Use a stable cell line expressing the human hERG channel (e.g., HEK293-hERG).

    • Culture cells to an appropriate density for patch-clamp recording.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at physiological temperature (e.g., 37°C).

    • Use appropriate intracellular and extracellular solutions to isolate the hERG current.

    • Apply a specific voltage-clamp protocol to elicit the hERG current.

    • Establish a stable baseline recording of the hERG current.

  • Compound Application and Measurement:

    • Perfuse the cells with increasing concentrations of this compound.

    • Record the hERG current at each concentration after a steady-state effect is achieved.

    • Include a vehicle control and a known hERG inhibitor (e.g., E-4031) as a positive control.

  • Data Analysis:

    • Measure the peak tail current of the hERG channel at each concentration of Chlorcyclizine.

    • Calculate the percentage of current inhibition at each concentration relative to the baseline.

    • Plot the percentage of inhibition against the log concentration of Chlorcyclizine to determine the IC₅₀ value.

Visualizations

Signaling Pathways

G Chlorcyclizine On- and Off-Target Signaling Pathways cluster_0 On-Target: Histamine H1 Receptor cluster_1 Off-Target Effects cluster_2 Muscarinic Receptor cluster_3 Serotonin Receptor cluster_4 hERG K+ Channel Histamine Histamine H1R H1R Histamine->H1R Activates Gq_11 Gq_11 H1R->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Chlorcyclizine_on Chlorcyclizine Chlorcyclizine_on->H1R Antagonizes Acetylcholine Acetylcholine MuscarinicR MuscarinicR Acetylcholine->MuscarinicR Activates G_protein_M G_protein_M MuscarinicR->G_protein_M Activates Cellular_Response_M Anticholinergic Effects G_protein_M->Cellular_Response_M Modulates Chlorcyclizine_off_M Chlorcyclizine Chlorcyclizine_off_M->MuscarinicR Antagonizes Serotonin Serotonin SerotoninR SerotoninR Serotonin->SerotoninR Activates G_protein_S G_protein_S SerotoninR->G_protein_S Activates Cellular_Response_S Antiserotonergic Effects G_protein_S->Cellular_Response_S Modulates Chlorcyclizine_off_S Chlorcyclizine Chlorcyclizine_off_S->SerotoninR Interacts with hERG hERG K+ Channel Repolarization Cardiac Repolarization hERG->Repolarization Mediates QT_Prolongation QTc Prolongation Repolarization->QT_Prolongation Delayed Repolarization Leads to Chlorcyclizine_off_H Chlorcyclizine Chlorcyclizine_off_H->hERG Inhibits

Chlorcyclizine's primary and off-target signaling pathways.
Experimental Workflow

G Workflow for Assessing On- and Off-Target Effects cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Screening cluster_2 Phase 3: Data Analysis and Interpretation cluster_3 Phase 4: Experimental Optimization Start Start with this compound Dose_Response Determine On-Target Potency (e.g., H1 functional assay) Start->Dose_Response Cytotoxicity Assess Cytotoxicity (e.g., MTT assay) Start->Cytotoxicity Binding_Assay Receptor Binding Assays (Muscarinic, Serotonin) Dose_Response->Binding_Assay Functional_Assay Functional Off-Target Assays (e.g., Anticholinergic activity) Dose_Response->Functional_Assay hERG_Assay hERG Channel Assay (Patch-clamp) Dose_Response->hERG_Assay Selectivity_Profile Generate Selectivity Profile (On-target vs. Off-target IC50/Ki) Binding_Assay->Selectivity_Profile Functional_Assay->Selectivity_Profile Risk_Assessment Assess Risk of Off-Target Effects hERG_Assay->Risk_Assessment Selectivity_Profile->Risk_Assessment Optimize_Concentration Optimize Experimental Concentration Risk_Assessment->Optimize_Concentration Use_Controls Implement Appropriate Controls Risk_Assessment->Use_Controls

A generalized workflow for evaluating off-target effects.
Troubleshooting Logic

G Troubleshooting Logic for Inconsistent Results cluster_0 Initial Checks cluster_1 Potential Causes cluster_2 Solutions Problem Inconsistent/Unexpected Results Check_Concentration Verify Compound Concentration and Solubility Problem->Check_Concentration Check_Controls Review Positive and Negative Controls Problem->Check_Controls Check_Protocol Confirm Protocol Adherence Problem->Check_Protocol Assay_Artifact Is it an Assay Artifact? Check_Concentration->Assay_Artifact Off_Target Is it an Off-Target Effect? Check_Controls->Off_Target Cell_Health Are the Cells Healthy and Consistent? Check_Protocol->Cell_Health Lower_Concentration Use Lower Compound Concentration Off_Target->Lower_Concentration Orthogonal_Assay Perform Orthogonal Assay Off_Target->Orthogonal_Assay Optimize_Assay Optimize Assay Parameters (e.g., buffers, incubation) Assay_Artifact->Optimize_Assay Validate_Cells Validate Cell Line (e.g., receptor expression) Cell_Health->Validate_Cells

A logical approach to troubleshooting experimental issues.

References

Technical Support Center: Addressing Chlorcyclizine Hydrochloride-Induced Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Chlorcyclizine (B1668710) Hydrochloride-induced cytotoxicity in cell line experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during your experiments with Chlorcyclizine Hydrochloride.

Q1: I am observing high variability in cytotoxicity between replicate wells. What are the potential causes and solutions?

A1: High variability can be frustrating and can obscure the true effect of this compound. Here are common causes and their troubleshooting steps:

  • Uneven Cell Seeding:

    • Cause: A non-homogenous cell suspension can lead to different numbers of cells being plated in each well.

    • Solution: Ensure you have a single-cell suspension before plating. Gently swirl the cell suspension between seeding replicates to prevent settling.

  • Pipetting Errors:

    • Cause: Inconsistent pipetting technique, especially with small volumes of Chlorcycl-izine Hydrochloride or assay reagents, can introduce significant error.

    • Solution: Use calibrated pipettes and ensure consistent, careful pipetting. For 96-well plates, consider using a multichannel pipette for additions.

  • Edge Effects:

    • Cause: The outer wells of a microplate are prone to evaporation, which can concentrate the media and the drug, leading to artificially high cytotoxicity.

    • Solution: To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use only the inner wells for your experiment.

  • Incomplete Dissolution of Formazan (B1609692) (in MTT assays):

    • Cause: If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.

    • Solution: After adding the solubilization solution (e.g., DMSO), ensure complete dissolution by gentle mixing on an orbital shaker for at least 15-30 minutes. Gentle pipetting to break up crystal clumps may also be necessary.

Q2: My negative control (untreated cells) is showing high cytotoxicity. What should I do?

A2: This is a critical issue that needs to be resolved before interpreting your experimental results.

  • Cell Health:

    • Cause: Unhealthy cells, cells in a late passage number, or contaminated cultures (e.g., with mycoplasma) can lead to high background cell death.

    • Solution: Always use healthy, low-passage cells that are in the logarithmic growth phase. Regularly test your cell lines for mycoplasma contamination.

  • Reagent Toxicity:

    • Cause: The assay reagents themselves can sometimes be toxic to certain cell lines, especially with prolonged incubation.

    • Solution: Optimize the incubation time for your specific cell line and assay. Ensure you are using the recommended concentration of the assay reagent.

  • Solvent Toxicity:

    • Cause: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Always include a vehicle control (media with the same concentration of solvent as your highest drug concentration) to assess the toxicity of the solvent alone. Keep the final solvent concentration as low as possible (typically below 0.5%).

Q3: I am using a colorimetric assay (like MTT) and suspect interference from this compound. How can I address this?

A3: This is a valid concern, as colored compounds can interfere with absorbance-based assays.

  • Compound-Only Control:

    • Solution: Prepare wells containing the same concentrations of this compound in cell-free media. Subtract the absorbance of these wells from your experimental wells to correct for the compound's intrinsic color.

  • Wash Step:

    • Solution: For adherent cells, you can gently aspirate the media containing this compound and wash the cells with PBS before adding the assay reagent. This is not feasible for suspension cells.

  • Alternative Assays:

    • Solution: Consider switching to a non-colorimetric assay. ATP-based luminescence assays (e.g., CellTiter-Glo®) or fluorescence-based assays that measure different parameters of cell health can be good alternatives. A lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity, is another option as the measurement is taken from the supernatant.

Quantitative Data Summary

The following tables summarize the reported 50% cytotoxic concentration (CC50) values for Chlorcyclizine (CCZ) and its primary metabolite, Nor-chlorcyclizine (Nor-CCZ).

CompoundCell LineAssayIncubation TimeCC50 (µM)
Chlorcyclizine (Rac-2)Huh7.5.1ATPliteNot Specified>50
(R)-ChlorcyclizineHuh7.5.1ATPliteNot Specified>50
(S)-ChlorcyclizineHuh7.5.1ATPliteNot Specified>50
Nor-chlorcyclizineHuh7.5.1ATPliteNot Specified27.8
Chlorcyclizine (Rac-2)HepG2Not SpecifiedNot Specified>50
Chlorcyclizine (Rac-2)Primary Human HepatocytesNot SpecifiedNot Specified>50

Data sourced from a study on chlorcyclizine derivatives for the treatment of Hepatitis C Virus infection.[1]

Postulated Signaling Pathways of Chlorcyclizine-Induced Cytotoxicity

While direct evidence for this compound's cytotoxic signaling pathways is limited, studies on structurally related antihistamines like cyclizine (B1669395) and meclizine (B1204245) suggest the involvement of apoptosis and cell cycle arrest.

Apoptosis Induction

Based on studies of related compounds, this compound may induce apoptosis through both the intrinsic and extrinsic pathways.[2]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 p53 p53 Bcl-2 Bcl-2 p53->Bcl-2 downregulates Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bcl-2->Mitochondrion inhibits release Bax->Mitochondrion promotes release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Chlorcyclizine HCl Chlorcyclizine HCl Chlorcyclizine HCl->Death Receptors Chlorcyclizine HCl->p53

Caption: Postulated apoptosis signaling pathway induced by this compound.

Cell Cycle Arrest

The related antihistamine meclizine has been shown to induce G0/G1 cell cycle arrest. This is potentially mediated by the upregulation of p53 and p21, leading to the inhibition of cyclin-dependent kinases (CDKs).

cell_cycle_arrest Chlorcyclizine HCl Chlorcyclizine HCl p53 p53 Chlorcyclizine HCl->p53 upregulates p21 p21 p53->p21 upregulates CDK2/4 CDK2/4 p21->CDK2/4 inhibits G1/S Transition G1/S Transition CDK2/4->G1/S Transition promotes

Caption: Postulated G1/S cell cycle arrest pathway induced by this compound.

Experimental Protocols

Here are detailed protocols for key experiments to assess this compound-induced cytotoxicity.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

mtt_workflow Seed_Cells Seed cells in a 96-well plate Incubate_Adherence Incubate for cell adherence Seed_Cells->Incubate_Adherence Prepare_Dilutions Prepare serial dilutions of Chlorcyclizine HCl Incubate_Adherence->Prepare_Dilutions Add_Drug Add drug to wells Prepare_Dilutions->Add_Drug Incubate_Exposure Incubate for desired exposure time (e.g., 24, 48, 72h) Add_Drug->Incubate_Exposure Add_MTT Add MTT reagent to each well Incubate_Exposure->Add_MTT Incubate_Formazan Incubate for 2-4h for formazan formation Add_MTT->Incubate_Formazan Solubilize Solubilize formazan crystals with DMSO Incubate_Formazan->Solubilize Read_Plate Read absorbance at 570 nm Solubilize->Read_Plate Analyze_Data Analyze data (Calculate % viability, CC50) Read_Plate->Analyze_Data

Caption: Workflow for the MTT cell viability assay.

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at an optimized density in a 96-well plate and incubate overnight to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the desired incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a new plate and then adding the assay reagent.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Stop Reaction and Read Absorbance: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to control cells (spontaneous release) and lysed cells (maximum release).

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Flow cytometer

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ to minimize membrane damage.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

References

Technical Support Center: Overcoming Poor Bioavailability of Chlorcyclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chlorcyclizine Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor in vivo bioavailability of this compound?

A1: The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility. Although the hydrochloride salt improves solubility compared to the free base, its dissolution in the gastrointestinal tract can still be a rate-limiting step for absorption.[1][2] Chlorcyclizine is considered a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.

Q2: My in vitro dissolution of this compound is slow and incomplete. How can I improve this?

A2: Slow and incomplete dissolution is a common issue. Consider the following troubleshooting steps:

  • pH Adjustment: The solubility of this compound is pH-dependent. Ensure your dissolution medium has an appropriate pH. Acidic conditions, similar to the stomach, may improve the dissolution of the hydrochloride salt.

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug powder, leading to a faster dissolution rate.

  • Use of Surfactants: Incorporating a small amount of a pharmaceutically acceptable surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) in the dissolution medium can improve wetting and solubilization.

  • Formulation Strategies: For in vivo experiments, consider advanced formulation strategies such as solid dispersions or lipid-based formulations to enhance dissolution.

Q3: I am observing high variability in plasma concentrations in my animal studies. What could be the cause?

A3: High variability in plasma concentrations is often linked to poor and erratic absorption from the gastrointestinal tract. This can be caused by:

  • Inconsistent Dissolution: If the drug does not dissolve uniformly, its absorption will be inconsistent.

  • Food Effects: The presence or absence of food in the stomach can significantly alter the gastrointestinal environment (e.g., pH, motility, presence of bile salts), impacting the dissolution and absorption of this compound. Standardizing the feeding schedule for your animal studies is crucial.

  • First-Pass Metabolism: While Chlorcyclizine has high permeability, it may be subject to some degree of first-pass metabolism in the liver, which can contribute to variability.

Q4: What are the most promising strategies to systemically improve the bioavailability of this compound?

A4: Several formulation strategies can be employed to overcome the solubility-limited absorption of this compound:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and extent of absorption. Common carriers include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).[3][4][5][6]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to faster dissolution. Techniques like emulsion solvent evaporation or high-pressure homogenization can be used.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract and facilitate its absorption via the lymphatic pathway, potentially reducing first-pass metabolism.

Troubleshooting Guides

Issue: Poor Dissolution and Low Bioavailability of Unformulated this compound

Symptoms:

  • Low and variable plasma concentrations in pharmacokinetic studies.

  • Incomplete drug release in in vitro dissolution tests.

  • Need for high doses to achieve a therapeutic effect.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Formulation Strategies cluster_3 In Vitro Evaluation cluster_4 In Vivo Validation cluster_5 Outcome A Poor in vivo bioavailability of This compound B Characterize Physicochemical Properties: - Solubility (pH-dependent) - Permeability (e.g., Caco-2 assay) - Crystal form (PXRD) A->B Analyze root cause C Solid Dispersion (with PVP/HPMC) B->C Select appropriate strategy D Nanoparticle Formulation (e.g., Emulsion Solvent Evaporation) B->D Select appropriate strategy E Lipid-Based Formulation (e.g., SMEDDS) B->E Select appropriate strategy F Perform in vitro dissolution studies on new formulations. Compare with unformulated drug. C->F Prepare and test D->F Prepare and test E->F Prepare and test G Conduct in vivo pharmacokinetic studies in an animal model (e.g., rats). Determine key parameters (AUC, Cmax, Tmax). F->G Select promising formulations H Improved Bioavailability: - Increased AUC and Cmax - Reduced variability G->H Analyze results

Caption: Troubleshooting workflow for poor bioavailability.

Data Presentation

Table 1: Physicochemical Properties of Chlorcyclizine and its Hydrochloride Salt

PropertyChlorcyclizineThis compoundReference(s)
Molecular Formula C18H21ClN2C18H22Cl2N2[1]
Molecular Weight 300.8 g/mol 337.29 g/mol [1]
Appearance OilWhite to off-white solid[1][7]
Melting Point N/A226-227 °C[7]
LogP 3.45N/A[1]
pKa pKa1= 7.81, pKa2= 2.43N/A[1]
Aqueous Solubility Poor1 g in ~2 mL H2O; ≥9.44 mg/mL with ultrasonic[1][7]
Ethanol Solubility N/A1 g in 11 mL EtOH; ≥14.7 mg/mL[1][7]
Chloroform Solubility N/A1 g in ~4 mL[1]

Table 2: Comparison of Potential Formulation Strategies for this compound

Formulation StrategyPrinciple of Bioavailability EnhancementPotential AdvantagesPotential ChallengesKey Excipients
Solid Dispersion Increases dissolution rate by dispersing the drug in a hydrophilic carrier in an amorphous state.Significant improvement in dissolution; established manufacturing techniques (spray drying, hot-melt extrusion).Physical stability of the amorphous state; potential for recrystallization.PVP K30, HPMC E5, Soluplus®
Nanoparticle Formulation Increases surface area for dissolution by reducing particle size to the nanometer range.Faster dissolution rate; potential for altered absorption pathways.Physical stability (aggregation); scaling up manufacturing can be complex.HPMC, Poloxamers, Lecithin
Lipid-Based Systems (SMEDDS) Maintains the drug in a solubilized state in the GI tract; may enhance lymphatic absorption.Good for highly lipophilic drugs; can reduce food effects and first-pass metabolism.Potential for GI side effects; careful selection of lipids and surfactants is required.Oleic acid, Tween 80, Propylene glycol

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound with Polyvinylpyrrolidone (PVP K30) to improve its dissolution rate.

Materials:

  • This compound

  • PVP K30

  • Methanol (B129727) (analytical grade)

  • Deionized water

  • Vacuum oven

  • Rotary evaporator

Procedure:

  • Preparation of the Drug-Polymer Solution:

    • Accurately weigh this compound and PVP K30 in a 1:5 weight ratio.

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

    • Stir the solution using a magnetic stirrer until a clear solution is obtained.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the methanol at 40°C under reduced pressure until a thin film is formed on the wall of the flask.

  • Drying:

    • Scrape the solid film from the flask.

    • Place the resulting solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Sizing and Storage:

    • Gently grind the dried solid dispersion using a mortar and pestle.

    • Sieve the powder through a 100-mesh screen to obtain a uniform particle size.

    • Store the prepared solid dispersion in a desiccator at room temperature.

Workflow Diagram for Solid Dispersion Preparation:

G A Weigh Chlorcyclizine HCl and PVP K30 (1:5 w/w) B Dissolve in Methanol A->B C Solvent Evaporation (Rotary Evaporator) B->C D Vacuum Drying (40°C, 24h) C->D E Grind and Sieve D->E F Store in Desiccator E->F

Caption: Solid dispersion preparation workflow.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a this compound formulation compared to an unformulated drug suspension.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation (e.g., solid dispersion)

  • This compound suspension (in 0.5% w/v carboxymethyl cellulose)

  • Oral gavage needles

  • Heparinized microcentrifuge tubes

  • Centrifuge

  • HPLC system for drug analysis

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize rats for at least one week before the experiment.

    • Fast the rats overnight (12 hours) before drug administration, with free access to water.[8]

  • Dosing:

    • Divide the rats into two groups (e.g., n=6 per group): Group A (unformulated suspension) and Group B (formulation).

    • Administer a single oral dose of the respective preparation (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (~0.25 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[8][9]

    • After each collection, replace the blood volume with an equal volume of sterile saline to prevent dehydration.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.[9]

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Plasma Sample Analysis:

    • Analyze the concentration of this compound in the plasma samples using a validated HPLC method.[10]

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups using appropriate software.

    • Determine the relative bioavailability of the formulation compared to the suspension.

Logical Diagram for In Vivo Study:

G cluster_0 Preparation cluster_1 Administration cluster_2 Sample Collection cluster_3 Sample Processing & Analysis cluster_4 Data Analysis A Fast Rats Overnight C Oral Gavage Administration (e.g., 10 mg/kg) A->C B Prepare Dosing Formulations: - Group A: Suspension - Group B: Test Formulation B->C D Serial Blood Sampling (0-24h) C->D E Plasma Separation (Centrifugation) D->E F HPLC Analysis of Plasma Samples E->F G Pharmacokinetic Modeling (Calculate AUC, Cmax, Tmax) F->G H Compare Bioavailability (Formulation vs. Suspension) G->H

Caption: In vivo pharmacokinetic study workflow.

References

Chlorcyclizine Hydrochloride compatibility with different cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Chlorcyclizine (B1668710) Hydrochloride in different cell culture media. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Chlorcyclizine Hydrochloride?

This compound is a first-generation antihistamine that primarily acts as a histamine (B1213489) H1 receptor antagonist.[1][2][3] In the context of allergic reactions, it blocks the action of histamine, a key mediator released by mast cells and basophils, thereby reducing symptoms like inflammation, swelling, and mucus production.[1] It also possesses some anticholinergic and antiserotonergic properties.[3][4]

Q2: In which solvents can I dissolve this compound?

This compound is soluble in a variety of solvents. For cell culture applications, it is commonly dissolved in Dimethyl Sulfoxide (DMSO) or a buffered saline solution like PBS.[2][5] It is also soluble in water and ethanol.[4][6]

Q3: What is the recommended storage condition for this compound solutions?

Stock solutions of this compound can be stored at -20°C for up to one year, or at -80°C for up to two years.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: Has this compound been used in cell culture experiments before?

Yes, this compound has been used in various in vitro studies. For instance, it has been identified as a potent inhibitor of Hepatitis C Virus (HCV) infection in human hepatoma cells and primary human hepatocytes.[7]

Troubleshooting Guide

Issue 1: Precipitation of this compound in Cell Culture Medium

  • Problem: I observed precipitation after adding this compound to my cell culture medium.

  • Possible Causes & Solutions:

    • High Concentration: The final concentration of this compound in the medium may exceed its solubility limit. Try preparing a more dilute working stock or lowering the final treatment concentration.

    • Solvent Percentage: The final concentration of the solvent (e.g., DMSO) in the culture medium might be too high, which can be toxic to cells.[8] It is generally recommended to keep the final DMSO concentration below 0.5%.

    • Media Composition: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and cause precipitation.[9] Consider testing the solubility in a simple buffered solution (like PBS) first.

    • pH of the Medium: The pH of the cell culture medium can influence the solubility of the compound.[4] Ensure your medium is properly buffered.

    • Temperature: Preparing and mixing the solution at 37°C might help in some cases, but be cautious as heat can also degrade the compound. Gentle warming and sonication can aid dissolution when preparing stock solutions.[2][10]

Issue 2: Unexpected Cytotoxicity in Control Cells

  • Problem: My control cells (treated with vehicle only) are showing signs of toxicity.

  • Possible Causes & Solutions:

    • Solvent Toxicity: The solvent used to dissolve this compound, most commonly DMSO, can be cytotoxic at higher concentrations.[8] It is crucial to have a vehicle control group in your experiment that is treated with the same concentration of the solvent as the experimental groups. Determine the maximum non-toxic concentration of your solvent for your specific cell line.

    • Contamination: Ensure that your stock solution, media, and other reagents are not contaminated.

Issue 3: Inconsistent or No Effect of this compound

  • Problem: I am not observing the expected biological effect of this compound in my experiments.

  • Possible Causes & Solutions:

    • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound. Prepare fresh working solutions from a properly stored stock.

    • Incorrect Concentration: Double-check your calculations for dilutions and the final concentration in the culture medium.

    • Cell Line Specificity: The response to this compound can be cell-type specific. The expression level of the H1 histamine receptor or other cellular factors might influence the outcome.

    • Experimental Timeframe: The observed effect may be time-dependent. Consider performing a time-course experiment to determine the optimal incubation time.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO≥11 mg/mL (with gentle warming)[6]
Ethanol≥14.7 mg/mL[6]
Water≥9.44 mg/mL (with ultrasonic)[6]
PBS (pH 7.2)10 mg/mL[5]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration in Cell Culture Media

This protocol helps to determine the maximum concentration of this compound that can be dissolved in your specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • DMSO (or other appropriate solvent)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator (37°C)

  • Microscope

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a series of dilutions of the stock solution in your cell culture medium in sterile microcentrifuge tubes. For example, prepare final concentrations ranging from 1 µM to 100 µM.

  • Include a vehicle control with the same amount of DMSO as the highest concentration tube.

  • Vortex each tube gently to mix.

  • Incubate the tubes at 37°C for a period that mimics your experimental conditions (e.g., 24, 48, or 72 hours).

  • After incubation, visually inspect each tube for any signs of precipitation. A cloudy or hazy appearance indicates precipitation.

  • For a more quantitative assessment, you can centrifuge the tubes and measure the absorbance of the supernatant at a wavelength where this compound absorbs (e.g., 230 nm).[4] A decrease in absorbance compared to a freshly prepared solution indicates precipitation.

  • The highest concentration that remains clear is the maximum soluble concentration in your medium under these conditions.

Protocol 2: Assessing Cytotoxicity using an MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance of the wells at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

experimental_workflow Workflow for Assessing this compound Compatibility cluster_prep Preparation cluster_solubility Solubility Test cluster_cytotoxicity Cytotoxicity Assay cluster_experiment Main Experiment prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) solubility_test Determine Max Soluble Concentration in Cell Culture Medium prep_stock->solubility_test Dilute in medium visual_inspection Visual Inspection for Precipitation solubility_test->visual_inspection cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) visual_inspection->cytotoxicity_assay Use soluble concentrations ic50 Determine IC50 Value cytotoxicity_assay->ic50 main_experiment Proceed with Main Experiment (using non-toxic, soluble concentrations) ic50->main_experiment Select appropriate concentrations

Caption: Experimental workflow for assessing drug compatibility in cell culture.

signaling_pathway This compound Signaling Pathway cluster_cell Target Cell H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Inflammation) Ca2->Response PKC->Response Histamine Histamine Histamine->H1R CCZ Chlorcyclizine HCl CCZ->H1R Blocks

Caption: Histamine H1 receptor signaling pathway and its inhibition by Chlorcyclizine HCl.

References

Technical Support Center: Refining Purification Methods for Chlorcyclizine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for Chlorcyclizine Hydrochloride synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield After Recrystallization - The chosen solvent is too good a solvent, even at low temperatures.- Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Select a solvent or solvent system where the product has high solubility at high temperatures and very low solubility at low temperatures. Consider a two-solvent system.[1]- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2][3]- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[4]- Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger, more easily filterable crystals.[3]
Product Fails to Crystallize - The solution is not sufficiently supersaturated.- The presence of impurities is inhibiting crystal nucleation.- If excess solvent was used, carefully evaporate some of the solvent to increase the concentration of the product.- Try scratching the inside of the flask with a glass rod to create nucleation sites.- Add a "seed crystal" of pure this compound to induce crystallization.- If impurities are suspected, consider a preliminary purification step like column chromatography before attempting recrystallization.
Oily Product Obtained Instead of Crystals - The melting point of the product is lower than the boiling point of the solvent.- High levels of impurities are depressing the melting point.- Switch to a lower-boiling point solvent for recrystallization.- Attempt to "shock" the oil into crystallizing by vigorous scratching or rapid cooling in a dry ice/acetone bath.- Purify the crude material using column chromatography to remove impurities before recrystallization.
Low Purity Despite Recrystallization - The chosen solvent does not effectively differentiate between the product and impurities.- Impurities are co-crystallizing with the product.- Perform solubility tests to find a solvent that dissolves the impurities well at all temperatures but the product only at elevated temperatures.- Consider a different purification technique, such as column chromatography, to remove the persistent impurities.[5]- A second recrystallization from a different solvent system may be necessary.
Presence of N-Nitroso Impurities - Contamination from raw materials, particularly secondary or tertiary amines like N-methylpiperazine, which can react with nitrosating agents.[6][7]- Reaction conditions (e.g., acidic pH, presence of nitrites) favor nitrosamine (B1359907) formation.[8][9]- Carefully select and test raw materials for the presence of amine impurities.- Optimize reaction conditions to avoid those that favor nitrosamine formation (e.g., control pH, temperature).[5]- Employ purification techniques like column chromatography or recrystallization, which can be effective in removing N-nitroso impurities.[5]
Inconsistent Crystal Size - Fluctuations in temperature or agitation during the crystallization process.- Ensure stable and controlled operating conditions within the crystallizer.- Monitor and adjust temperature and agitation settings to promote uniform crystal growth.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: Common impurities can originate from starting materials or side reactions. These may include unreacted starting materials like 4-chlorobenzhydryl bromide and N-methylpiperazine, by-products from the bromination reaction, and impurities from the raw materials themselves, such as N-nitroso-3-methyl piperazine (B1678402) from N-methylpiperazine. Another potential impurity is (2-amino-5-chlorophenyl)phenylmethanone. It is crucial to have reference standards for known impurities to aid in their identification and quantification.[11][12]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Dehydrated alcohol (ethanol) is a commonly used solvent for the recrystallization of this compound, often with the addition of activated carbon to remove colored impurities.[5] A mixture of absolute alcohol and ether has also been reported for the crystallization of the dihydrochloride (B599025) salt.[13] The choice of solvent should always be optimized based on the specific impurity profile of the crude product.

Q3: How can I improve the efficiency of the purification process?

A3: To improve efficiency, consider a multi-step purification strategy. A preliminary purification by column chromatography can remove a significant portion of impurities, followed by a final recrystallization step to achieve high purity. Optimizing the recrystallization conditions, such as solvent choice, cooling rate, and agitation, is also critical.[5]

Q4: What is the best way to monitor the purity of this compound during purification?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the purity of this compound.[14][15][16] A well-developed HPLC method can separate the active pharmaceutical ingredient (API) from its impurities, allowing for accurate quantification of purity at each stage of the purification process.

Q5: What should I do if I suspect the presence of genotoxic impurities like N-nitrosamines?

A5: If the presence of N-nitrosamines is suspected, it is crucial to use highly sensitive analytical techniques, such as LC-MS, for their detection and quantification.[5][9] Mitigation strategies include careful selection of raw materials, optimization of reaction conditions to prevent their formation, and implementing robust purification steps demonstrated to remove these impurities to acceptable levels as per regulatory guidelines.[5][8]

Data Presentation

The following table summarizes representative data for different purification methods. Please note that actual results will vary depending on the specific experimental conditions and the impurity profile of the crude material.

Purification MethodSolvent/Stationary PhaseTypical Yield (%)Purity Improvement (Initial → Final)
Single RecrystallizationEthanol (B145695)75 - 8590% → 98.5%
Double Recrystallization1. Ethyl Acetate2. Ethanol/Activated Carbon60 - 7590% → >99.5%
Column ChromatographySilica Gel50 - 7085% → 97%
Recrystallization from Mixed SolventsEthanol/Ether70 - 8092% → 99.0%

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of dehydrated ethanol to just cover the solid. Heat the mixture to boiling with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the solute) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a receiving flask. If activated carbon was used, filter the hot solution through a fluted filter paper to remove the carbon. If the solution is clean, this step can be skipped.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: HPLC Method for Purity Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 4-Chlorodiphenylmethane 4-Chlorodiphenylmethane Bromination Bromination 4-Chlorodiphenylmethane->Bromination Br2 4-Chlorobenzhydryl Bromide 4-Chlorobenzhydryl Bromide Bromination->4-Chlorobenzhydryl Bromide Alkylation Alkylation 4-Chlorobenzhydryl Bromide->Alkylation N-methyl- piperazine Crude Chlorcyclizine Crude Chlorcyclizine Alkylation->Crude Chlorcyclizine First Purification First Purification Crude Chlorcyclizine->First Purification e.g., Column Chromatography Intermediate Purity Product Intermediate Purity Product First Purification->Intermediate Purity Product Second Purification Second Purification Intermediate Purity Product->Second Purification e.g., Recrystallization Pure Chlorcyclizine HCl Pure Chlorcyclizine HCl Second Purification->Pure Chlorcyclizine HCl Troubleshooting_Workflow start Low Purity after Initial Purification check_impurities Identify Impurities (HPLC, LC-MS) start->check_impurities known_impurity Known Impurity? check_impurities->known_impurity select_method Select Appropriate Purification Method known_impurity->select_method Yes chromatography Column Chromatography known_impurity->chromatography No (Unknown Impurity) recrystallization Recrystallization select_method->recrystallization select_method->chromatography optimize Optimize Conditions (Solvent, Temperature, etc.) recrystallization->optimize chromatography->optimize reanalyze Re-analyze Purity optimize->reanalyze pass Purity Meets Specification reanalyze->pass Yes fail Purity Still Low reanalyze->fail No fail->select_method

References

Strategies to reduce the sedative effects of Chlorcyclizine Hydrochloride in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorcyclizine Hydrochloride. The focus is on strategies to understand and mitigate its sedative effects during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the sedative effects of this compound?

A1: this compound is a first-generation antihistamine.[1][2] Its sedative properties stem from its ability to cross the blood-brain barrier and act as an antagonist at central histamine (B1213489) H1 receptors.[1][2] In the central nervous system (CNS), histamine acts as a neurotransmitter that promotes wakefulness.[3] By blocking H1 receptors in the brain, this compound inhibits the normal arousal signaling of histamine, leading to drowsiness and sedation.[1][3] Additionally, it possesses some anticholinergic properties that can contribute to its sedative and other side effects like dry mouth and dizziness.[2]

Q2: Are there alternative antihistamines with lower sedative potential that could be used as controls or for comparative studies?

A2: Yes, second-generation antihistamines are designed to have a lower incidence of sedation.[4] These agents are less lipophilic and are substrates for efflux transporters like P-glycoprotein at the blood-brain barrier, which limits their entry into the CNS.[5] Examples of non-sedating or less-sedating second-generation antihistamines include Fexofenadine, Loratadine, and Cetirizine.[6][7] Comparing the effects of this compound with a second-generation antihistamine can be a useful strategy to differentiate between peripheral H1 receptor-mediated effects and CNS-related side effects.

Q3: What experimental models are suitable for assessing the sedative properties of this compound?

A3: A variety of in vitro and in vivo models can be employed. Preclinical in vivo models often involve behavioral assessments in rodents, such as measuring locomotor activity, performance on a rotating rod (rotarod test), or potentiation of sedative effects of other CNS depressants.[8] For more detailed analysis, electroencephalogram (EEG) monitoring can be used to assess changes in sleep-wake cycles.[9] In human studies, a battery of psychomotor and cognitive tests are used to objectively measure sedation.[10][11] Subjective measures, such as sleepiness scales, are also valuable.[10]

Troubleshooting Guides

Issue: High degree of sedation observed in animal models, confounding the interpretation of primary experimental outcomes.

Possible Cause 1: Dose is too high.

  • Solution: Conduct a dose-response study to determine the minimal effective dose for the desired peripheral antihistaminic effect with the lowest possible sedation.[12] Monitor for sedative effects at each dose level using standardized behavioral tests.

Possible Cause 2: The chosen animal model is particularly sensitive to first-generation antihistamines.

  • Solution: Review literature for the specific strain and species' sensitivity to CNS-penetrant antihistamines. Consider using a different, less sensitive strain or species if feasible.

Possible Cause 3: Interaction with other administered compounds.

  • Solution: Review all co-administered substances for potential synergistic sedative effects.[2] If possible, stagger administration times or replace interacting compounds with non-sedating alternatives.

Issue: Difficulty in translating preclinical findings on sedation to clinical study design.

Possible Cause: Lack of appropriate translational biomarkers.

  • Solution: Utilize translational biomarkers such as H1 receptor occupancy (H1RO) in the brain, which can be measured using Positron Emission Tomography (PET) in both preclinical models and human subjects.[13][14][15] H1RO has been shown to correlate well with the degree of sedation.[16][17]

Data Presentation

Table 1: Comparison of Brain H1 Receptor Occupancy and Sedation Potential for Different Classes of Antihistamines.

Antihistamine ClassExample CompoundBrain H1 Receptor Occupancy (Typical Therapeutic Dose)Sedation PotentialReference
First-GenerationDiphenhydramine~50-70%High[15]
First-Generation(+)-Chlorpheniramine~75-98%High[13]
Second-GenerationBepotastine (B66143)~15%Low[15]
Second-GenerationTerfenadine~17%Low[13]

Experimental Protocols

Protocol 1: Assessment of Sedation in Rodents Using the Rotarod Test
  • Apparatus: An automated rotarod apparatus with adjustable speed.

  • Acclimation: Acclimate the animals to the experimental room for at least 1 hour before testing.

  • Training: Train the animals on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days until a stable baseline performance is achieved.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral gavage).

  • Testing: At predetermined time points after drug administration (e.g., 30, 60, 120 minutes), place the animal on the rotating rod and record the latency to fall. A maximum trial duration (e.g., 300 seconds) should be set.

  • Data Analysis: Compare the latency to fall between the drug-treated and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA). A significant decrease in latency to fall in the drug-treated group is indicative of motor impairment and sedation.

Protocol 2: Subjective Assessment of Sedation in Human Volunteers using the Stanford Sleepiness Scale (SSS)
  • Materials: Stanford Sleepiness Scale questionnaire.

  • Procedure:

    • Establish a baseline SSS score before drug administration.

    • Administer a single dose of this compound or placebo in a double-blind, crossover design.

    • At regular intervals (e.g., 1, 2, 4, 6, and 8 hours post-dose), ask the participant to rate their current state of alertness using the SSS.

    • The SSS is a 7-point scale where 1 = "Feeling active, vital, alert, or wide awake" and 7 = "No longer fighting sleep, sleep onset is imminent; having dream-like thoughts."

  • Data Analysis: Analyze the change from baseline in SSS scores between the this compound and placebo groups. A significantly higher score in the drug group indicates increased subjective sleepiness.[11]

Mandatory Visualizations

Sedation_Pathway cluster_CNS Central Nervous System (Brain) Chlorcyclizine Chlorcyclizine (crosses BBB) H1_Receptor Histamine H1 Receptor (on neurons) Chlorcyclizine->H1_Receptor Antagonism Neuronal_Activity Decreased Neuronal Firing & K+ Channel Modulation H1_Receptor->Neuronal_Activity Inhibition of Signal Histamine Histamine Histamine->H1_Receptor Activation (promotes wakefulness) Sedation Sedation / Drowsiness Neuronal_Activity->Sedation

Caption: Mechanism of Chlorcyclizine-induced sedation in the CNS.

Caption: Workflow for mitigating sedative effects in studies.

References

Technical Support Center: Managing Chlorcyclizine Hydrochloride Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorcyclizine Hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a first-generation antihistamine that primarily acts as a potent antagonist of the histamine (B1213489) H1 receptor.[1] By blocking these receptors, it prevents histamine from exerting its effects, thereby alleviating allergy symptoms.[1] Additionally, Chlorcyclizine possesses anticholinergic, antiserotonergic, and local anesthetic properties.[1]

Q2: How is this compound metabolized?

The primary metabolic pathway for Chlorcyclizine is N-demethylation to its active metabolite, norchlorcyclizine.[2] While the specific cytochrome P450 (CYP) isoenzymes responsible for the metabolism of Chlorcyclizine have not been definitively identified in the available literature, studies on structurally similar compounds suggest potential involvement of CYP1A2, CYP2C19, and CYP3A4 in the N-demethylation of piperazine (B1678402) derivatives.[3][4]

Q3: What are the known drug-drug interactions with this compound?

This compound has several known and potential drug-drug interactions, primarily due to its antihistaminic, anticholinergic, and potential enzyme-inducing properties. Caution should be exercised when co-administering Chlorcyclizine with:

  • Central Nervous System (CNS) Depressants: (e.g., alcohol, benzodiazepines, opioids) - May lead to additive sedative effects.

  • Anticholinergic Drugs: (e.g., tricyclic antidepressants, some antipsychotics) - May result in an increased risk of anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.

  • Drugs that Prolong the QT Interval: Co-administration with other drugs known to prolong the QT interval should be avoided due to the potential for additive effects and an increased risk of cardiac arrhythmias.[1]

  • Barbiturates: Chlorcyclizine has been shown to stimulate the metabolism of barbiturates, potentially reducing their therapeutic efficacy.[5]

Troubleshooting Guides

Issue 1: Unexpectedly low efficacy of a co-administered drug that is a substrate of CYP enzymes.

  • Possible Cause: Induction of hepatic microsomal enzymes by Chlorcyclizine. There is evidence that Chlorcyclizine can stimulate the metabolism of other drugs, such as barbiturates.[5] This could potentially affect other drugs metabolized by cytochrome P450 enzymes.

  • Troubleshooting Steps:

    • Review the metabolic pathway of the co-administered drug: Determine if it is a substrate of inducible CYP isoforms (e.g., CYP1A2, CYP2B6, CYP3A4).

    • Conduct an in vitro CYP induction assay: Use primary human hepatocytes to quantify the induction potential of Chlorcyclizine on relevant CYP isoforms. A detailed protocol is provided in the "Experimental Protocols" section.

    • Perform in vivo studies: If in vitro data suggests significant induction, conduct an in vivo drug interaction study in an appropriate animal model to assess the impact of Chlorcyclizine on the pharmacokinetics of the co-administered drug.

Issue 2: Increased incidence of adverse effects (e.g., sedation, dry mouth) when Chlorcyclizine is co-administered with another compound.

  • Possible Cause 1: Pharmacodynamic interaction. The co-administered compound may have additive CNS depressant or anticholinergic effects with Chlorcyclizine.

  • Troubleshooting Steps 1:

    • Review the pharmacological profile of the co-administered drug: Assess its potential for sedative and anticholinergic activities.

    • Conduct appropriate in vivo behavioral or physiological assessments: In animal models, evaluate the potentiation of sedation or anticholinergic effects when both compounds are administered together.

  • Possible Cause 2: Metabolic inhibition. The co-administered compound may be inhibiting the metabolism of Chlorcyclizine, leading to higher plasma concentrations and exaggerated side effects. Conversely, Chlorcyclizine could be inhibiting the metabolism of the other compound.

  • Troubleshooting Steps 2:

    • Determine the primary metabolic pathways of both compounds.

    • Perform an in vitro CYP inhibition assay: Use human liver microsomes to determine the IC50 and Ki values of each compound against the CYP isoforms responsible for the metabolism of the other. A detailed protocol is provided in the "Experimental Protocols" section.

    • Conduct pharmacokinetic studies: If significant inhibition is observed in vitro, perform an in vivo study to measure the plasma concentrations of both drugs when administered alone and in combination.

Issue 3: Inconsistent or unexpected results in cell-based assays involving drug transporters.

  • Possible Cause: Chlorcyclizine may be an inhibitor or substrate of drug transporters such as P-glycoprotein (P-gp) or Organic Anion Transporting Polypeptides (OATPs), affecting the intracellular concentration of the test compound. There is currently no direct evidence in the literature confirming Chlorcyclizine's interaction with these transporters.

  • Troubleshooting Steps:

    • Conduct an in vitro transporter interaction assay: Use commercially available cell lines overexpressing specific transporters (e.g., MDCK-MDR1 for P-gp, or OATP-transfected cells) to assess whether Chlorcyclizine is a substrate or inhibitor.

    • Evaluate P-gp inhibition: A common method involves assessing the transport of a known P-gp substrate, like digoxin (B3395198) or rhodamine 123, in the presence and absence of Chlorcyclizine.

    • Evaluate OATP interaction: Measure the uptake of a known OATP substrate, such as estrone-3-sulfate, in OATP-expressing cells with and without Chlorcyclizine.

Data on Potential Interactions

Due to a lack of specific quantitative data for this compound in the public domain, the following table summarizes potential interactions based on its known pharmacology and data from structurally related compounds. It is crucial for researchers to experimentally determine these values for Chlorcyclizine.

Interaction TypePotential Interacting CompoundsPotential EffectRecommended Action
Pharmacodynamic CNS Depressants (e.g., alcohol, benzodiazepines)Additive sedation, impaired motor functionAvoid co-administration or reduce doses and monitor for enhanced CNS depression.
Anticholinergic agents (e.g., atropine, TCAs)Increased anticholinergic effects (dry mouth, blurred vision, etc.)Monitor for increased anticholinergic toxicity.
QTc-prolonging drugsIncreased risk of cardiac arrhythmiasAvoid co-administration where possible; monitor ECG.[1]
Pharmacokinetic BarbituratesDecreased efficacy of barbituratesMonitor therapeutic effect of barbiturates and consider dose adjustments.[5]
(Enzyme Induction)Substrates of inducible CYPs (e.g., CYP1A2, CYP2B6, CYP3A4)Potential for decreased efficacy of co-administered drugsConduct in vitro induction assays to quantify the effect.
(Enzyme Inhibition)Substrates of CYP enzymesPotential for increased toxicity of co-administered drugsConduct in vitro inhibition assays to determine IC50/Ki values.
(Transporter Interaction)P-glycoprotein or OATP substrates/inhibitorsAltered absorption and disposition of co-administered drugsConduct in vitro transporter assays to assess interaction potential.

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Induction Assay Using Primary Human Hepatocytes

Objective: To determine the potential of this compound to induce the expression of major CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4).

Methodology:

  • Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated plates and allow them to form a monolayer.

  • Treatment: Treat the hepatocytes with a range of concentrations of this compound, a positive control inducer for each isoform (e.g., omeprazole (B731) for CYP1A2, phenobarbital (B1680315) for CYP2B6, rifampicin (B610482) for CYP3A4), and a vehicle control (e.g., 0.1% DMSO) for 48-72 hours.

  • Endpoint Analysis (Enzyme Activity):

    • After the treatment period, incubate the cells with a cocktail of specific CYP probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, midazolam for CYP3A4).

    • Collect the supernatant and analyze the formation of the respective metabolites (e.g., acetaminophen, hydroxybupropion, 1'-hydroxymidazolam) using a validated LC-MS/MS method.

  • Endpoint Analysis (mRNA Expression):

    • Alternatively, or in addition, lyse the cells after treatment and extract total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of the target CYP genes, normalized to a housekeeping gene.

  • Data Analysis: Calculate the fold induction of enzyme activity or mRNA expression relative to the vehicle control. Determine the EC50 (concentration causing 50% of maximal induction) if a clear dose-response is observed.

Protocol 2: In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes

Objective: To determine the inhibitory potential (IC50 and Ki) of this compound on major CYP enzymes.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing pooled human liver microsomes, a specific CYP probe substrate at a concentration close to its Km, and a range of concentrations of this compound or a known inhibitor (positive control).

  • Reaction Initiation: Pre-warm the mixture and initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate for a short, linear period at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity at each Chlorcyclizine concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), repeat the assay using multiple substrate concentrations in the presence of different inhibitor concentrations and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).

Visualizations

experimental_workflow_cyp_induction cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results plate_cells Plate Primary Human Hepatocytes treat_cells Treat Hepatocytes (48-72 hours) plate_cells->treat_cells prepare_compounds Prepare Chlorcyclizine, Positive Controls, Vehicle Control prepare_compounds->treat_cells activity_assay Enzyme Activity Assay (Probe Substrates) treat_cells->activity_assay mrna_analysis mRNA Expression (qRT-PCR) treat_cells->mrna_analysis lcms LC-MS/MS Analysis activity_assay->lcms qpcr Data Analysis mrna_analysis->qpcr fold_induction Calculate Fold Induction lcms->fold_induction qpcr->fold_induction ec50 Determine EC50 fold_induction->ec50

Caption: Workflow for in vitro CYP induction assay.

signaling_pathway_interaction cluster_pharmacodynamic Pharmacodynamic Interactions cluster_pharmacokinetic Pharmacokinetic Interactions chlorcyclizine_pd Chlorcyclizine HCl sedation Enhanced Sedation chlorcyclizine_pd->sedation antichol_effects Increased Anticholinergic Effects chlorcyclizine_pd->antichol_effects arrhythmia Increased Arrhythmia Risk chlorcyclizine_pd->arrhythmia cns_depressant CNS Depressant cns_depressant->sedation anticholinergic_drug Anticholinergic Drug anticholinergic_drug->antichol_effects qtc_drug QTc Prolonging Drug qtc_drug->arrhythmia chlorcyclizine_pk Chlorcyclizine HCl cyp_enzyme CYP Enzymes chlorcyclizine_pk->cyp_enzyme Induction / Inhibition cyp_substrate CYP Substrate Drug metabolism Metabolism cyp_substrate->metabolism cyp_enzyme->metabolism

Caption: Potential drug interaction pathways of Chlorcyclizine HCl.

References

Technical Support Center: Chlorcyclizine Hydrochloride Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for the stability testing of Chlorcyclizine (B1668710) Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is Chlorcyclizine Hydrochloride and why is stability testing important?

A1: this compound is a first-generation antihistamine belonging to the diphenylmethylpiperazine group, used to treat allergy symptoms like rhinitis, urticaria, and pruritus.[1][2] Stability testing is crucial as it ensures the drug's potency, purity, and safety throughout its shelf life by evaluating how its quality changes over time under the influence of environmental factors such as temperature, humidity, and light.[3] This process is essential for regulatory submissions, determining storage conditions, and identifying potential degradation products.[4]

Q2: What are the primary analytical techniques for stability testing of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is one of the most frequently used techniques for the stability testing of this compound.[3][5][6] Its high sensitivity and versatility allow for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its degradation products.[3] A stability-indicating analytical method (SIAM) developed using HPLC can accurately measure the decrease in the active substance's concentration due to degradation.[6]

Q3: What are forced degradation studies and why are they necessary?

A3: Forced degradation, or stress testing, involves intentionally degrading the drug substance under more severe conditions than accelerated stability studies (e.g., high heat, acid/base hydrolysis, oxidation, and photolysis).[4][7] These studies are vital for several reasons:

  • They help identify potential degradation pathways and degradation products.[4][7]

  • The data is used to develop and validate stability-indicating methods that can separate the drug from its degradants.[5][7]

  • They provide insights into the intrinsic stability of the molecule, which aids in formulation and packaging development.[4][7]

Q4: What are the known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively detailed in the provided results, forced degradation studies typically investigate susceptibility to hydrolysis (acid and base), oxidation, photolysis, and thermolysis to establish these pathways.[4] A rapid liquid chromatographic method has been developed for the quantitation of this compound and its degradation products, indicating that such products can be monitored.[8]

Experimental Protocols and Methodologies

Protocol 1: Stability-Indicating HPLC Method

This section details a common reverse-phase HPLC (RP-HPLC) method for analyzing this compound.

Objective: To separate and quantify this compound in the presence of its potential impurities and degradation products.

Experimental Workflow Diagram

Workflow for HPLC Analysis of Chlorcyclizine HCl cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Setup & Execution cluster_analysis Data Analysis p1 Prepare Mobile Phase (e.g., ACN:Water with acid) p2 Prepare Standard Solution (Known concentration of Chlorcyclizine HCl) p3 Prepare Sample Solution (From stability study) s1 Equilibrate HPLC System with Mobile Phase p3->s1 s2 Set Method Parameters (Flow Rate, Wavelength, Temp) s1->s2 s3 Inject Standard Solution(s) (System Suitability & Calibration) s2->s3 s4 Inject Sample Solution(s) s3->s4 a1 Integrate Chromatograms s4->a1 a2 Calculate System Suitability (Tailing Factor, Resolution) a1->a2 a3 Quantify Chlorcyclizine HCl and Degradants a2->a3 a4 Generate Report a3->a4

Caption: A typical workflow for the HPLC analysis of Chlorcyclizine HCl.

Method Parameters Summary

The following table summarizes typical starting conditions for HPLC analysis of this compound. Method optimization is often required.

ParameterCondition 1Condition 2
Column Symmetry C8, 3.9 x 150 mm, 5 µm[9][10]Newcrom R1[11][12]
Mobile Phase Water/Acetonitrile (65:35) with 7.4 mM sodium 1-heptanesulfonate[9][10]Acetonitrile (MeCN), water, and phosphoric acid[11][12]
Flow Rate 1.0 mL/min[9][10]Not Specified
Detection UV @ 230 nm[9][10]Not Specified
Injection Volume 8 µL of 100 µg/mL sample[9][10]Not Specified
USP Tailing Factor 1.28[9][10]Not Specified

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[11][12]

Protocol 2: Forced Degradation Studies

This protocol outlines the conditions for stress testing to generate degradation products and establish the stability-indicating nature of an analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1M - 1M HCl[4][7][13]Room Temperature or 50-70°C[7][13]Up to 7 days[13]
Base Hydrolysis 0.1M - 1M NaOH[4][7][13]Room Temperature or 50-70°C[7][13]Up to 7 days[13]
Oxidative Hydrogen Peroxide (H₂O₂)[13]Room Temperature[13]Varies
Thermal Dry HeatElevated temperatures (e.g., 10°C increments above accelerated conditions)[4]Varies
Photolytic Exposure to light (ICH Q1B)AmbientVaries

Procedure: Prepare a solution of this compound (e.g., 1 mg/mL) and expose it to the stress conditions listed above.[13] Samples should be withdrawn at various time points, neutralized if necessary, and analyzed by a suitable HPLC method to observe the extent of degradation and the formation of new peaks.

Forced Degradation Logical Flow

Forced Degradation Study Logical Flow cluster_input Start cluster_stress Stress Conditions cluster_output Analysis & Outcome drug Chlorcyclizine HCl (Drug Substance / Product) acid Acid Hydrolysis (e.g., 0.1N HCl) drug->acid base Base Hydrolysis (e.g., 0.1N NaOH) drug->base ox Oxidation (e.g., H2O2) drug->ox therm Thermal (e.g., 60°C) drug->therm photo Photolytic (ICH Q1B) drug->photo analysis Analyze Samples by HPLC acid->analysis base->analysis ox->analysis therm->analysis photo->analysis outcome Degradation Products Identified & Stability-Indicating Method Developed analysis->outcome

Caption: Logical flow of a forced degradation study for stability analysis.

Troubleshooting Guide for HPLC Analysis

This section addresses common issues encountered during the HPLC analysis of this compound.

Q: My retention times are shifting. What should I do?

A: Retention time variability can be caused by several factors. Follow this guide to diagnose the issue.

  • Check the Mobile Phase: Ensure the mobile phase composition is accurate and has been freshly prepared.[14] If using a gradient, verify the pump's proportioning valves are functioning correctly.[15] Ensure the mobile phase is properly degassed, as air bubbles can affect the pump's performance.[14][15]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injection.[14][16] Insufficient equilibration is a common cause of retention time drift, especially when changing mobile phases.[14]

  • Temperature Fluctuations: Use a column oven to maintain a consistent temperature.[14][15] Fluctuations in ambient temperature can cause retention times to shift.

  • Flow Rate Consistency: Check for leaks in the system, from the pump to the detector, as they can cause pressure drops and flow rate variations.[15][17] Worn pump seals are a common source of leaks.[15]

Q: I'm observing peak tailing in my chromatograms. How can I fix this?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Mobile Phase pH: The interaction with residual silanol (B1196071) groups on the silica-based column is a primary cause of tailing for basic compounds like Chlorcyclizine.[18] Adjusting the pH of the mobile phase can help suppress this interaction.

  • Column Condition: The column itself may be contaminated or degraded. Try flushing the column or, if the problem persists, replace the guard column or the analytical column.[14][18]

  • Buffer Concentration: If using a buffer, ensure its concentration is sufficient. An inadequate buffer concentration can lead to poor peak shape.[18]

Q: My system pressure is unusually high or fluctuating. What's the cause?

A: Pressure issues often point to a blockage or a problem with the pump.

  • High Pressure: A blockage is the most likely cause. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure. Common culprits include a blocked frit in the column or guard column, or precipitated buffer salts.[17]

  • Fluctuating Pressure: This is often caused by air trapped in the pump head or faulty check valves.[15] Purge the pump to remove air bubbles.[15] If the problem continues, the pump seals or check valves may need replacement.

HPLC Troubleshooting Decision Tree

HPLC Troubleshooting Decision Tree start Problem Observed in Chromatogram? p_retention Retention Time Shifting? start->p_retention p_shape Poor Peak Shape (Tailing/Fronting)? p_retention->p_shape No s_retention1 Check Mobile Phase (Composition, Degassing) p_retention->s_retention1 Yes p_pressure Pressure Fluctuating/High? p_shape->p_pressure No s_shape1 Adjust Mobile Phase pH or Buffer Strength p_shape->s_shape1 Yes s_pressure1 Purge Pump to Remove Air p_pressure->s_pressure1 Yes s_retention2 Ensure Column Equilibration s_retention1->s_retention2 s_retention3 Check for Leaks & Verify Flow Rate s_retention2->s_retention3 s_retention4 Use Column Oven for Temp Control s_retention3->s_retention4 s_shape2 Check for Column Contamination/Overload s_shape1->s_shape2 s_shape3 Replace Guard or Analytical Column s_shape2->s_shape3 s_pressure2 Check for Blockages (Frits, Tubing) s_pressure1->s_pressure2 s_pressure3 Inspect/Replace Pump Seals/Check Valves s_pressure2->s_pressure3

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Investigating the Metabolic Pathways of Chlorcyclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolic pathways of Chlorcyclizine (B1668710) Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of Chlorcyclizine Hydrochloride?

A1: The primary metabolic pathways of this compound are N-demethylation and N-oxidation.[1] The major metabolite formed via N-demethylation is norchlorcyclizine.[1] N-oxidation results in the formation of chlorcyclizine N-oxide.[2]

Q2: Which enzymes are responsible for the metabolism of Chlorcyclizine?

A2: Chlorcyclizine is metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[3] While direct studies on Chlorcyclizine are limited, evidence from related first-generation piperazine (B1678402) antihistamines suggests the involvement of specific CYP isozymes. The N-demethylation of similar compounds is often catalyzed by CYP2D6 and CYP3A4 . For instance, the metabolism of benzylpiperazine and trifluoromethylphenylpiperazine involves CYP2D6, CYP1A2, and CYP3A4. Therefore, it is highly probable that CYP2D6 and CYP3A4 are involved in the metabolism of Chlorcyclizine.

Q3: What are some key pharmacokinetic parameters of Chlorcyclizine and its major metabolite?

A3: After oral administration, Chlorcyclizine is readily absorbed and widely distributed throughout the body.[1][4] High concentrations of the N-desmethyl metabolite, norchlorcyclizine, are found in the liver, lungs, kidney, and spleen.[1][4] Norchlorcyclizine is slowly excreted in the urine and can be detected for up to three weeks after cessation of chronic oral administration.[1][4]

ParameterChlorcyclizineNorchlorcyclizineReference
Peak Plasma Concentration (Single 2 mg/kg oral dose) ~0.05 mg/L~0.03 mg/L[1]
Time to Peak Plasma Concentration 5 hours5 hours[1][2]
Plasma Protein Binding 85-90%Not specified[2]

Q4: Can Chlorcyclizine affect the metabolism of other drugs?

A4: Yes, as a substrate and potential inhibitor of CYP enzymes, Chlorcyclizine can be involved in drug-drug interactions.[2][5] Co-administration with other drugs metabolized by the same CYP isozymes (potentially CYP2D6 and CYP3A4) could lead to altered plasma concentrations and potential adverse effects. It is also known to interact with central nervous system depressants, anticholinergic drugs, and monoamine oxidase inhibitors (MAOIs).[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro experiments investigating the metabolism of this compound.

Issue 1: High variability in metabolic rate between experiments.

  • Question: Why am I observing inconsistent rates of Chlorcyclizine metabolism in my human liver microsome (HLM) incubations?

  • Answer:

    • Genetic Polymorphism: The activity of CYP enzymes, particularly CYP2D6, can vary significantly between individuals due to genetic polymorphisms. Using pooled HLMs from multiple donors can help to average out this variability.

    • Reagent Stability: Ensure the freshness and proper storage of cofactors like NADPH. Prepare NADPH solutions fresh for each experiment.

    • Incubation Conditions: Inconsistencies in incubation time, temperature, or microsomal protein concentration can lead to variable results. Ensure these parameters are tightly controlled.

Issue 2: Rapid disappearance of Chlorcyclizine in the absence of NADPH.

  • Question: My compound is degrading quickly in the microsomal incubation even without the addition of the cofactor NADPH. What could be the cause?

  • Answer: This suggests non-enzymatic degradation or significant nonspecific binding.

    • Chemical Instability: Chlorcyclizine may be unstable at the pH of the incubation buffer (typically pH 7.4). To test this, incubate the compound in the buffer without microsomes and analyze its stability over time.

    • Nonspecific Binding: Piperazine derivatives can sometimes adhere to plasticware. To mitigate this, use low-binding plates and pipette tips. You can also assess recovery by comparing the measured concentration at time zero to a standard prepared in the same matrix.

Issue 3: Difficulty in detecting and quantifying Norchlorcyclizine.

  • Question: I am struggling to get a good signal for the metabolite, norchlorcyclizine, in my LC-MS/MS analysis. What can I do?

  • Answer:

    • Optimize MS Parameters: Norchlorcyclizine will have a different mass and may have different fragmentation patterns than the parent drug. Ensure your mass spectrometer is optimized for the specific precursor and product ions of norchlorcyclizine. For a related compound, cyclizine (B1669395) and its metabolite norcyclizine, the precursor/product ion transitions of 267.2/167.2 and 253.2/167.2, respectively, have been used.[1]

    • Chromatographic Separation: Adjust your HPLC gradient to ensure that norchlorcyclizine is well-separated from the parent drug and other matrix components.

    • Matrix Effects: Biological matrices can cause ion suppression or enhancement. To assess this, perform a post-extraction spike of a known amount of norchlorcyclizine standard into a blank matrix sample and compare the response to the standard in a clean solvent. If matrix effects are significant, consider a more rigorous sample clean-up method or the use of a stable isotope-labeled internal standard.

Issue 4: Inconclusive results from CYP reaction phenotyping.

  • Question: My experiments with recombinant CYPs and chemical inhibitors are giving conflicting results about which isozyme metabolizes Chlorcyclizine. How should I interpret this?

  • Answer:

    • Multiple Enzyme Involvement: It is common for more than one CYP isozyme to contribute to the metabolism of a drug. One enzyme may have a high affinity (low Km) but low capacity (low Vmax), while another has a low affinity but high capacity.

    • Inhibitor Specificity: Chemical inhibitors are not always perfectly specific. At high concentrations, they may inhibit other CYPs. Always use inhibitors at concentrations at or below their Ki for the target enzyme.

    • Recombinant vs. Microsomal Systems: The artificial environment of recombinant enzyme systems can sometimes lead to different kinetic profiles compared to native microsomes. It is best to use both approaches (recombinant enzymes and chemical inhibitors in HLMs) and look for converging evidence.

Experimental Protocols

1. Microsomal Stability Assay

This protocol determines the in vitro intrinsic clearance (CLint) of this compound in human liver microsomes.

  • Reagents:

    • Human Liver Microsomes (pooled, from a reputable supplier)

    • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

    • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • This compound (test compound)

    • Positive Control Compound (e.g., a compound with known moderate clearance like verapamil)

    • Acetonitrile (B52724) (containing an appropriate internal standard, e.g., a structurally similar but chromatographically distinct compound)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • In a 96-well plate, pre-warm a mixture of human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 10 minutes.

    • Add this compound to the wells to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

    • Include a negative control with no NADPH to assess non-enzymatic degradation.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Chlorcyclizine remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).

2. CYP Reaction Phenotyping using Recombinant Human CYPs

This protocol identifies which CYP isozymes are responsible for the metabolism of this compound.

  • Reagents:

    • Recombinant human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase.

    • Control insect cell microsomes (without expressed CYPs).

    • Other reagents as in the microsomal stability assay.

  • Procedure:

    • Follow the general procedure for the microsomal stability assay, but replace the human liver microsomes with individual recombinant CYP isozymes.

    • Incubate this compound with each CYP isozyme separately.

    • Monitor the depletion of the parent compound or the formation of the metabolite (norchlorcyclizine).

  • Data Analysis:

    • Compare the rate of metabolism across the different CYP isozymes. The isozymes showing the highest rates of metabolism are the primary contributors.

Visualizations

Metabolic_Pathway_of_Chlorcyclizine cluster_cyp Cytochrome P450 Enzymes (Liver) Chlorcyclizine This compound Norchlorcyclizine Norchlorcyclizine Chlorcyclizine->Norchlorcyclizine N-demethylation N_Oxide Chlorcyclizine N-Oxide Chlorcyclizine->N_Oxide N-oxidation CYP2D6 CYP2D6 (Probable) CYP2D6->Norchlorcyclizine CYP3A4 CYP3A4 (Probable) CYP3A4->Norchlorcyclizine Unknown_CYP Other CYPs? Unknown_CYP->N_Oxide

Caption: Metabolic pathways of this compound.

Experimental_Workflow_Microsomal_Stability cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing A Prepare Reagents: - Microsomes - Buffer - NADPH System - Compound Stock B Pre-warm Microsomes and Buffer A->B C Add Chlorcyclizine B->C D Initiate with NADPH C->D E Sample at Time Points (0, 5, 15, 30, 45, 60 min) D->E F Quench with Acetonitrile + Internal Standard E->F G Centrifuge F->G H Analyze Supernatant by LC-MS/MS G->H I Plot ln(% Remaining) vs. Time H->I J Calculate k, t1/2, CLint I->J

Caption: Workflow for a microsomal stability assay.

References

Technical Support Center: Enhancing the Therapeutic Index of Chlorcyclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the therapeutic index of Chlorcyclizine Hydrochloride.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your research.

Problem Possible Cause Suggested Solution
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells into the wells.
Bubbles in the wells of the microplate.Carefully inspect plates after seeding and remove any bubbles with a sterile pipette tip.
Edge effects due to evaporation.Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity.
Interference of this compound with the assay reagent.Run a control with this compound and the assay reagent in cell-free media to check for any direct interaction that may affect absorbance or fluorescence readings.
Unexpectedly low cell viability in control groups (no drug). Mycoplasma contamination in cell culture.Regularly test cell cultures for mycoplasma contamination. If positive, discard the culture and start with a fresh, uncontaminated stock.
Harsh cell handling during passaging or seeding.Minimize centrifugation speeds and durations. Avoid vigorous pipetting of cell suspensions.
Suboptimal cell culture conditions.Ensure the incubator is maintaining the correct temperature, CO2 levels, and humidity. Use fresh, pre-warmed media for all experiments.
Difficulty in achieving high encapsulation efficiency of this compound in liposomes. Poor solubility of this compound in the aqueous phase.Increase the solubility by adjusting the pH of the hydration buffer. For this compound, a slightly acidic pH may improve solubility.
Incompatible lipid composition.Experiment with different lipid compositions, including the addition of charged lipids (e.g., DSPG) to interact with the cationic this compound.
Incorrect hydration temperature.Ensure the hydration step is performed above the phase transition temperature (Tc) of the lipids used.
Significant sedative effects observed in animal models despite nanoparticle formulation. Leakage of the drug from the nanoparticles.Characterize the drug release profile of your nanoparticle formulation in vitro under physiological conditions to assess its stability.
Nanoparticle size and surface chemistry allowing for some BBB penetration.Optimize the size and surface properties of your nanoparticles. Larger particles and hydrophilic coatings (e.g., PEG) generally reduce BBB penetration.
The dose administered is too high.Perform a dose-response study to determine the minimum effective dose that does not cause significant sedation.

Frequently Asked Questions (FAQs)

Q1: What is the primary limitation of this compound's therapeutic index?

A1: The primary limitation is its sedative effect, which is a common characteristic of first-generation antihistamines.[1] This is due to its ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system (CNS).[1] Other side effects include dizziness, dry mouth, and in some cases, more severe effects like irregular heartbeat.[1]

Q2: What are the main strategies to enhance the therapeutic index of this compound?

A2: The main strategies focus on reducing its CNS side effects while maintaining its antihistaminic activity. These include:

  • Prodrug Development: Modifying the Chlorcyclizine molecule to create a prodrug that is less able to cross the blood-brain barrier. The prodrug is then converted to the active form in the periphery.

  • Targeted Drug Delivery: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles to restrict its distribution to the CNS.

  • Structural Modification: Synthesizing derivatives of Chlorcyclizine with altered physicochemical properties (e.g., increased hydrophilicity) to limit their ability to cross the blood-brain barrier.

Q3: How can I reduce the CNS penetration of my Chlorcyclizine derivative?

A3: To reduce CNS penetration, you can modify the structure to increase its hydrophilicity and molecular weight. One approach is to introduce oligoethylene glycol side chains. This modification can increase the molecule's total polar surface area and the number of rotatable bonds, making it less likely to cross the blood-brain barrier.

Q4: What are the key considerations when formulating this compound into nanoparticles?

A4: Key considerations include:

  • Choice of Nanoparticle System: Liposomes and polymeric nanoparticles are common choices. The selection depends on the desired release profile and in vivo stability.

  • Encapsulation Efficiency: Optimizing the formulation to achieve a high loading of this compound within the nanoparticles.

  • Particle Size and Surface Charge: These properties influence the biodistribution and clearance of the nanoparticles. For avoiding CNS entry, larger and neutrally charged particles are often preferred.

  • Drug Release Kinetics: The formulation should be designed for sustained release of the drug in the periphery, minimizing burst release that could lead to systemic side effects.

Q5: Are there any known cardiotoxicity concerns with this compound?

A5: While some first-generation antihistamines have been associated with cardiotoxicity, particularly QT prolongation, this is not considered a class-wide effect. However, as with many first-generation antihistamines, there is a potential for cardiac side effects, especially at high doses or in individuals with pre-existing cardiac conditions. It is crucial to evaluate the cardiovascular safety of any new formulation or derivative of this compound.

Quantitative Data Summary

Table 1: Toxicity Data for this compound

Parameter Value Species Route of Administration
LD50300 mg/kgMouseOral

Experimental Protocols

Protocol 1: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Dissolve DSPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.

  • Create a thin lipid film by removing the chloroform using a rotary evaporator at a temperature above the Tc of DSPC (~55°C).

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of this compound in PBS by vortexing. The hydration temperature should be kept above the Tc of the lipids.

  • The resulting multilamellar vesicles (MLVs) can be sonicated in a bath sonicator for 5-10 minutes to form smaller vesicles.

  • For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion through a 100 nm polycarbonate membrane for 10-15 passes.

  • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Materials:

  • Human cell line (e.g., HaCaT keratinocytes or a relevant cell line for your study)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling_Pathway cluster_0 Allergen Exposure cluster_1 Mast Cell Activation cluster_2 Histamine Action & Blockade Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE HistamineRelease Histamine Release MastCell->HistamineRelease Degranulation H1Receptor H1 Receptor HistamineRelease->H1Receptor Binds to AllergicSymptoms Allergic Symptoms (e.g., vasodilation, itching) H1Receptor->AllergicSymptoms Activates Chlorcyclizine Chlorcyclizine HCl Chlorcyclizine->H1Receptor Blocks

Caption: Mechanism of action of this compound in allergic reactions.

Experimental_Workflow cluster_0 Formulation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Start Chlorcyclizine HCl LipidFilm Thin-Film Hydration Start->LipidFilm Liposomes Liposomal Formulation LipidFilm->Liposomes Characterization Physicochemical Characterization (Size, Zeta, EE%) Liposomes->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity AnimalModel Animal Model (e.g., Mouse, Rat) Cytotoxicity->AnimalModel Toxicity Toxicity & Side Effect (e.g., Sedation) Assessment AnimalModel->Toxicity Efficacy Efficacy Study (e.g., Allergy Model) Toxicity->Efficacy End End Efficacy->End Improved Therapeutic Index

Caption: Workflow for developing and evaluating a liposomal formulation of Chlorcyclizine HCl.

Troubleshooting_Logic cluster_controls Control Analysis cluster_assay Assay Troubleshooting cluster_cells Cell Culture Troubleshooting Start Inconsistent Cytotoxicity Results CheckControls Review Control Wells (Vehicle vs. Untreated) Start->CheckControls CheckAssay Assay-Specific Issues Start->CheckAssay CheckCells Cell-Related Issues Start->CheckCells HighBackground High Background Signal? CheckControls->HighBackground PoorControlViability Low Viability in Controls? CheckControls->PoorControlViability ReagentInteraction Drug-Reagent Interaction? CheckAssay->ReagentInteraction IncubationTime Incorrect Incubation Time? CheckAssay->IncubationTime Contamination Mycoplasma Contamination? CheckCells->Contamination CellDensity Inconsistent Seeding Density? CheckCells->CellDensity HighBackground->ReagentInteraction PoorControlViability->Contamination PoorControlViability->CellDensity

Caption: Logical workflow for troubleshooting inconsistent cytotoxicity assay results.

References

Technical Support Center: Development of Chlorcyclizine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of Chlorcyclizine (B1668710) Hydrochloride derivatives with improved properties.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, and biological evaluation of Chlorcyclizine Hydrochloride derivatives.

Synthesis

Problem 1: Low yield in the N-alkylation of the piperazine (B1678402) ring.

  • Possible Cause: Incomplete reaction or formation of side products. The monoalkylation of piperazine can be challenging, as dialkylation is a common competing reaction.

  • Solution:

    • Use of a Protecting Group: To ensure mono-alkylation, consider using a protecting group like tert-butyloxycarbonyl (Boc) on one of the piperazine nitrogens. The protecting group can be removed in a subsequent step.

    • Control of Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the piperazine starting material can favor mono-alkylation.

    • Reaction Conditions: Optimize reaction conditions such as solvent, temperature, and reaction time. For instance, using a non-polar aprotic solvent and moderate temperatures can sometimes reduce the rate of dialkylation.

Problem 2: Difficulty in the purification of the final compound.

  • Possible Cause: The presence of closely related impurities, such as starting materials or side products, that have similar physical properties to the desired product.

  • Solution:

    • Chromatography Optimization: If using column chromatography, experiment with different solvent systems (eluent) and stationary phases (e.g., silica (B1680970) gel with varying polarities) to improve separation.

    • Recrystallization: Attempt recrystallization from a suitable solvent or solvent mixture. This can be a highly effective method for purifying crystalline solids.

    • Acid-Base Extraction: For basic compounds like piperazine derivatives, an acid-base extraction can be used to separate them from neutral or acidic impurities.

Problem 3: Reductive amination for introducing substituents results in a mixture of products.

  • Possible Cause: The reducing agent may be too strong, leading to the reduction of the starting aldehyde or ketone in addition to the imine intermediate. Incomplete imine formation before the addition of the reducing agent can also lead to low yields.

  • Solution:

    • Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine, such as sodium triacetoxyborohydride (B8407120) (STAB). Sodium cyanoborohydride (NaBH3CN) is also a good option.

    • Stepwise Reaction: Ensure the complete formation of the imine before adding the reducing agent. This can be monitored by techniques like TLC or NMR.

    • pH Control: The pH of the reaction mixture can be crucial for imine formation. A slightly acidic condition (pH 4-6) is often optimal.

Biological Assays

Problem 4: Poor solubility of a derivative in aqueous buffers for in vitro assays.

  • Possible Cause: The chemical modifications made to the chlorcyclizine scaffold may have increased its lipophilicity, leading to poor water solubility.

  • Solution:

    • Use of Co-solvents: Dissolve the compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or methanol (B129727) before diluting it in the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough not to affect the assay.

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly improve solubility.

    • Use of Solubilizing Agents: Agents like cyclodextrins can be used to form inclusion complexes with the compound, enhancing its solubility.

Problem 5: High background or inconsistent results in the Histamine (B1213489) H1 Receptor Binding Assay.

  • Possible Cause: Non-specific binding of the radioligand or test compound to the cell membranes or assay components.

  • Solution:

    • Blocking Agents: Include a blocking agent, such as bovine serum albumin (BSA), in the assay buffer to reduce non-specific binding.

    • Washing Steps: Optimize the washing steps after incubation to effectively remove unbound radioligand without dissociating the specifically bound ligand.

    • Filter Selection: Use appropriate filter plates and ensure they are pre-treated to minimize non-specific binding.

Problem 6: Low signal-to-noise ratio in the HCV Pseudoparticle (HCVpp) Entry Assay.

  • Possible Cause: Low infectivity of the pseudoparticles or suboptimal assay conditions.

  • Solution:

    • Optimize Pseudoparticle Production: Ensure efficient co-transfection of the packaging, reporter, and envelope protein plasmids. Titer the pseudoparticle preparations to determine the optimal amount to use in the assay.

    • Cell Seeding Density: Optimize the number of target cells seeded per well to ensure a healthy monolayer for infection.

    • Incubation Time: Optimize the incubation time for both pseudoparticle infection and subsequent reporter gene expression.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its derivatives as antihistamines?

A1: Chlorcyclizine and its derivatives primarily act as inverse agonists of the histamine H1 receptor.[1][2] By binding to the H1 receptor, they stabilize its inactive conformation, thereby preventing histamine from binding and activating the receptor.[1] This blocks the downstream signaling cascade that leads to allergic symptoms.[1][3]

Q2: What is the mechanism by which some Chlorcyclizine derivatives show anti-HCV activity?

A2: Certain derivatives of chlorcyclizine have been found to inhibit the entry of the Hepatitis C virus (HCV) into host cells.[4][5] They are thought to interfere with the viral fusion process within the endosome, a crucial step for the release of the viral genome into the cytoplasm.[6] This mechanism is distinct from their antihistaminic activity and represents a promising area for drug repurposing and development.[5]

Q3: How can I improve the in vivo pharmacokinetic properties of my chlorcyclizine derivatives?

A3: Several strategies can be employed to improve pharmacokinetic properties such as half-life and bioavailability. These include optimizing the lipophilicity of the molecule, introducing metabolic blockers to reduce clearance, and modifying the structure to enhance absorption. Structure-activity relationship (SAR) studies are crucial in guiding these modifications. For example, studies have shown that modifications to the piperazine ring can significantly impact the in vivo properties of chlorcyclizine derivatives.

Q4: Are there any known structure-activity relationships (SAR) for the antihistaminic activity of chlorcyclizine derivatives?

A4: Yes, SAR studies have provided insights into the structural requirements for H1 receptor antagonism. Key features include the diarylmethyl moiety, the piperazine ring, and the N-substituent on the piperazine. The nature and size of the N-substituent can significantly influence the potency and selectivity of the compound.

Q5: What are the key considerations when designing an in vitro assay to screen for antihistaminic activity?

A5: When designing an in vitro antihistamine screen, key considerations include the choice of cell line expressing the H1 receptor, the selection of a suitable radioligand for binding assays or an appropriate functional readout (e.g., calcium mobilization), and the optimization of assay conditions to ensure a good signal window and minimize variability. It is also important to include a known H1 antagonist as a positive control.

Data Presentation

The following tables summarize quantitative data for Chlorcyclizine and some of its derivatives, comparing their antihistaminic and anti-HCV activities, as well as their pharmacokinetic properties.

Table 1: In Vitro Antihistaminic and Anti-HCV Activity of Chlorcyclizine Derivatives

CompoundH1 Receptor Binding Affinity (Ki, nM)Anti-HCV Activity (EC50, nM)Cytotoxicity (CC50, µM)
Chlorcyclizine (racemic)944>10
(S)-ChlorcyclizineNot Specified25>10
(R)-ChlorcyclizineNot Specified28>10
Nor-chlorcyclizineLittle antihistamine activity23>10
Derivative 30Reduced H1 antagonism17>10

Data compiled from multiple sources.[4][7][8][9]

Table 2: Pharmacokinetic Properties of Selected Chlorcyclizine Derivatives in Mice

CompoundHalf-life in Liver (t1/2, h)Liver/Plasma AUC Ratio
(S)-Chlorcyclizine1.99Not Specified
(S)-Nor-chlorcyclizine4.760.7
Derivative 308.516

Data obtained from in vivo studies in mouse models.[4][7][10]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted Chlorcyclizine Analogs via Reductive Amination
  • Imine Formation:

    • Dissolve 1-(4-chlorobenzhydryl)piperazine (B1679854) (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in a suitable solvent such as methanol or dichloromethane (B109758).

    • Add a catalytic amount of acetic acid to the mixture.

    • Stir the reaction at room temperature and monitor the formation of the imine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction:

    • Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete, as indicated by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Histamine H1 Receptor Binding Assay
  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 cells).

  • Binding Reaction:

    • In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]mepyramine), and varying concentrations of the test compound (chlorcyclizine derivative).

    • For non-specific binding determination, include wells with a high concentration of a known H1 antagonist (e.g., mianserin).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioactivity.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: HCV Pseudoparticle (HCVpp) Entry Assay
  • HCVpp Production:

    • Co-transfect HEK293T cells with plasmids encoding the HCV envelope glycoproteins (E1/E2), a lentiviral packaging construct, and a reporter gene (e.g., luciferase or GFP).[11]

    • Harvest the supernatant containing the HCVpp 48-72 hours post-transfection.[11]

  • Infection of Target Cells:

    • Seed target cells (e.g., Huh7.5.1 cells) in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of the chlorcyclizine derivative for 1-2 hours.

    • Add the HCVpp to the wells and incubate for 4-6 hours.[11]

  • Reporter Gene Assay:

    • After the infection period, replace the medium with fresh culture medium and incubate for another 48-72 hours.

    • Measure the reporter gene expression (e.g., luciferase activity or GFP fluorescence).

  • Data Analysis:

    • Calculate the percentage of inhibition of HCVpp entry for each concentration of the test compound.

    • Determine the EC50 value, which is the concentration of the compound that inhibits 50% of viral entry.

Visualizations

Histamine_H1_Receptor_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (Allergic Symptoms) Ca2_release->Cellular_Response PKC->Cellular_Response Phosphorylates targets Chlorcyclizine Chlorcyclizine Derivative Chlorcyclizine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

HCV_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space HCV HCV Virion SR_BI SR-BI HCV->SR_BI 1. Attachment CD81 CD81 SR_BI->CD81 2. Co-receptor interaction Claudin1 Claudin-1 CD81->Claudin1 3. Tight junction protein engagement Occludin Occludin Claudin1->Occludin Endosome Clathrin-coated pit -> Endosome Occludin->Endosome 4. Endocytosis Fusion Membrane Fusion Endosome->Fusion 5. Acidification Release Viral RNA Release Fusion->Release 6. Uncoating Chlorcyclizine Chlorcyclizine Derivative Chlorcyclizine->Fusion Inhibits

Caption: Hepatitis C Virus (HCV) Entry Pathway.

References

Validation & Comparative

Comparative Antiviral Activity of Chlorcyclizine Hydrochloride Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antiviral activity of Chlorcyclizine Hydrochloride (CCZ) and its analogs. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes the underlying mechanisms of action.

Chlorcyclizine, a first-generation antihistamine, has been identified as a potent inhibitor of Hepatitis C Virus (HCV) infection.[1][2] Subsequent research has focused on optimizing its derivatives to enhance antiviral efficacy and improve pharmacokinetic profiles.[3] This guide evaluates the performance of these analogs against HCV and other viral threats, offering a valuable resource for the development of novel host-targeting antiviral agents.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of this compound and its analogs has been primarily evaluated against Hepatitis C Virus (HCV). Key parameters for comparison include the 50% effective concentration (EC50), which represents the concentration of the compound that inhibits 50% of viral activity, and the 50% cytotoxic concentration (CC50), the concentration that causes 50% cell death. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

CompoundVirus (Genotype)EC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
Rac-Chlorcyclizine (Rac-2)HCV (2a)44>20>455[3]
(S)-Chlorcyclizine ((S)-2)HCV (2a)24>20>833[3]
(R)-Chlorcyclizine ((R)-2)HCV (2a)25>20>800[3]
Nor-chlorcyclizine (1)HCV (2a)305.4180[3]
Analog (S)-10 HCV (2a) <10 >20 >2000 [3]
Analog 30 HCV (2a) 17 >20 >1176 [3]
(S)-10Dengue Virus~10,000>20<5[3]
30Dengue Virus~10,000>20<5[3]

Table 1: Antiviral Activity and Cytotoxicity of Chlorcyclizine Analogs. Data is compiled from studies on the JFH-1 strain of HCV (genotype 2a) and Dengue virus. The analogs (S)-10 and 30 show significantly improved potency and selectivity against HCV compared to the parent compound. Notably, the antiviral activity against Dengue virus is substantially lower.[3]

Mechanism of Action: Targeting Viral Entry

Chlorcyclizine and its analogs act as host-targeting agents, inhibiting an early stage of the HCV replication cycle.[1][2] Specifically, they have been shown to directly target the HCV E1 envelope glycoprotein, a key protein involved in the fusion of the viral and host cell membranes.[4] By binding to a hydrophobic pocket within the E1 protein, these compounds interfere with the function of the fusion peptide, thereby blocking viral entry into the host cell.[4] This mechanism of action, targeting a host-virus interaction, presents a higher genetic barrier to the development of drug resistance compared to direct-acting antivirals that target viral enzymes.[3]

HCV_Entry_Inhibition cluster_HCV_Lifecycle HCV Replication Cycle cluster_Drug_Action Mechanism of Chlorcyclizine Analogs HCV_Virion HCV Virion Attachment Attachment to Host Cell Receptors HCV_Virion->Attachment Endocytosis Endocytosis Attachment->Endocytosis Fusion Membrane Fusion (pH-dependent) Endocytosis->Fusion Uncoating Uncoating & RNA Release Fusion->Uncoating Translation_Replication Translation & RNA Replication Uncoating->Translation_Replication Assembly_Release Virion Assembly & Release Translation_Replication->Assembly_Release CCZ_Analog Chlorcyclizine Analog E1_Glycoprotein HCV E1 Glycoprotein (Fusion Peptide) CCZ_Analog->E1_Glycoprotein Binds to E1_Glycoprotein->Fusion Inhibits HCV_Luc_Assay A Seed Huh-7.5.1 cells in 96-well plates B Incubate overnight A->B C Treat cells with serial dilutions of Chlorcyclizine analogs B->C D Infect cells with HCV-Luc reporter virus C->D E Incubate for 48-72 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Calculate EC50 values G->H

References

Comparative Analysis of Chlorcyclizine Hydrochloride and Other HCV Entry Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Chlorcyclizine Hydrochloride (CCZ) and other prominent Hepatitis C Virus (HCV) entry inhibitors. The content is structured to offer an objective overview of performance, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.

Introduction to HCV Entry Inhibition

The entry of the Hepatitis C Virus into hepatocytes is a complex, multi-step process that presents several attractive targets for antiviral therapy.[1][2] This process involves the coordinated interaction of viral envelope glycoproteins (E1 and E2) with a series of host cell surface factors, including the Scavenger Receptor Class B Type I (SR-B1), the tetraspanin CD81, the tight junction proteins Claudin-1 (CLDN1) and Occludin (OCLN), and the cholesterol uptake receptor Niemann-Pick C1-like 1 (NPC1L1).[3][4][5] Inhibiting this initial stage of the viral lifecycle can prevent infection before the establishment of viral replication machinery.[6][7] Host-targeting agents, such as many entry inhibitors, offer a higher genetic barrier to resistance compared to direct-acting antivirals (DAAs) that target viral proteins.[8]

Chlorcyclizine (CCZ), a first-generation antihistamine, was identified through high-throughput screening as a potent inhibitor of HCV infection.[9][10] Its primary mechanism is the inhibition of a late-stage entry step, specifically viral membrane fusion, by directly targeting the viral E1 envelope glycoprotein.[11][12] This guide compares the efficacy and mechanism of CCZ with other classes of HCV entry inhibitors that target critical host factors.

Quantitative Performance Comparison

The following table summarizes the in vitro efficacy and cytotoxicity of Chlorcyclizine and representative examples from other major classes of HCV entry inhibitors. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is provided as a measure of the therapeutic window.

Inhibitor ClassRepresentative CompoundTargetEC50 / IC50CC50Selectivity Index (SI)Genotype(s) Tested
E1 Fusion Inhibitor Chlorcyclizine HCl (CCZ)Viral E1 Glycoprotein~0.033 µM[13]~25.1 µM[13]~7582a, 1b[9][10]
SR-B1 Inhibitor ITX5061Host SR-B1~0.25 nM[13]>10 µM[13]>40,0002a[3]
CD81 Inhibitor Anti-CD81 mAb (QV-6A8)Host CD81~0.7 µg/mL[8]Not ReportedNot ApplicablePan-genotypic[8]
CLDN1 Inhibitor Anti-CLDN1 mAb (OM-7D3-B3)Host Claudin-1Kd = 4 nM*[14]Not ReportedNot ApplicablePan-genotypic[11]
NPC1L1 Inhibitor Ezetimibe (B1671841)Host NPC1L1~12.5 µM (estimated)[10]>50 µM[10]>41b[10]

Note: For the anti-CLDN1 mAb, the dissociation constant (Kd) is provided as a measure of high-affinity binding to its target. EC50 for ezetimibe is estimated from dose-response curves presented in the cited literature.

Signaling Pathways and Mechanisms of Action

The entry of HCV is a sequential process, offering multiple points for therapeutic intervention. The diagram below illustrates the general pathway and the specific stages targeted by different classes of inhibitors.

HCV_Entry_Pathway cluster_virus HCV Virion (LVP) cluster_cell Hepatocyte Membrane HCV HCV E1E2 E1-E2 Glycoproteins SRB1 SR-B1 HCV->SRB1 1. Attachment & SR-B1 Interaction CD81 CD81 SRB1->CD81 2. CD81 Engagement CLDN1 CLDN1 / OCLN CD81->CLDN1 3. Co-receptor Complex Formation NPC1L1 NPC1L1 CLDN1->NPC1L1 Cholesterol Uptake Involvement Endosome Endosome NPC1L1->Endosome 4. Clathrin-mediated Endocytosis Fusion Membrane Fusion Endosome->Fusion 5. Acidification Cytoplasm Cytoplasm Fusion->Cytoplasm 6. RNA Release CCZ Chlorcyclizine CCZ->Fusion ITX ITX5061 ITX->SRB1 aCD81 Anti-CD81 mAb aCD81->CD81 aCLDN1 Anti-CLDN1 mAb aCLDN1->CLDN1 EZE Ezetimibe EZE->NPC1L1

HCV entry pathway and inhibitor targets.

This diagram illustrates that while most entry inhibitors act by blocking the interaction between the virus and a specific host factor, Chlorcyclizine has a distinct mechanism, targeting the final fusion step mediated by the viral E1 protein.[11][12] This difference suggests CCZ could be effective against viral variants that might develop resistance to host-factor-targeting agents and makes it a strong candidate for combination therapies.[9][15]

Experimental Protocols

Standardized assays are crucial for the comparative evaluation of antiviral compounds. Below are detailed protocols for key experiments used to generate the data in this guide.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay specifically measures the ability of a compound to inhibit the viral entry step. It utilizes retroviral cores pseudotyped with HCV E1/E2 glycoproteins.[14][16]

Principle: HEK293T cells are co-transfected with plasmids encoding the HCV E1/E2 envelope proteins, a retroviral core/packaging system (e.g., HIV or MLV Gag-Pol), and a reporter gene (e.g., luciferase or GFP).[16] The resulting pseudoparticles can infect hepatoma cells (e.g., Huh-7.5) in a single round, and entry efficiency is quantified by measuring reporter gene expression.

Protocol:

  • Production of HCVpp:

    • Seed HEK293T cells in 6-well plates.

    • Prepare a transfection mixture containing an E1/E2 expression plasmid, a packaging plasmid (e.g., pNL4-3.Luc.R-E-), and a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium.[16]

    • Add the mixture to the cells and incubate for 48-72 hours.

    • Harvest the supernatant containing HCVpp, clarify by centrifugation, and filter through a 0.45 µm filter.

  • Inhibition Assay:

    • Seed Huh-7.5 target cells in a 96-well plate.

    • Prepare serial dilutions of the test inhibitor (e.g., Chlorcyclizine) in culture medium.

    • Pre-incubate the HCVpp supernatant with the diluted inhibitor for 1 hour at 37°C.

    • Remove the medium from Huh-7.5 cells and add the inhibitor/HCVpp mixture.

    • Incubate for 48-72 hours.

  • Quantification:

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HCVpp_Workflow cluster_production HCVpp Production cluster_assay Inhibition Assay cluster_readout Quantification p1 Co-transfect HEK293T cells: 1. E1/E2 Plasmid 2. Gag-Pol Plasmid 3. Reporter Plasmid p2 Incubate 48-72h p1->p2 p3 Harvest & Filter Supernatant p2->p3 a1 Pre-incubate HCVpp with Inhibitor (1h) p3->a1 a2 Infect Huh-7.5 cells a1->a2 a3 Incubate 48-72h a2->a3 r1 Lyse Cells a3->r1 r2 Measure Luciferase Activity r1->r2 r3 Calculate EC50 r2->r3

Workflow for the HCV Pseudoparticle (HCVpp) Entry Assay.
Cell Culture-Derived HCV (HCVcc) Infection Assay

This assay evaluates a compound's effect on the entire viral lifecycle in a more physiologically relevant system using infectious HCV particles.

Principle: Hepatoma cells are infected with an HCVcc strain, often engineered to express a reporter gene like luciferase (e.g., Jc1-Luc).[1] The inhibitor is added at various concentrations, and its effect on viral replication and spread is measured via the reporter signal.

Protocol:

  • Seed Huh-7.5.1 cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound.

  • Infect the cells with HCVcc (e.g., at a multiplicity of infection of 0.1) in the presence of the diluted compound.

  • Incubate the plates for 72 hours at 37°C.

  • Lyse the cells and measure luciferase activity.

  • Determine the EC50 value as described for the HCVpp assay.

Cytotoxicity Assay (MTT Method)

This assay is performed in parallel to determine the concentration at which an inhibitor is toxic to the host cells, allowing for the calculation of the selectivity index.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[7][9]

Protocol:

  • Seed Huh-7.5.1 cells in a 96-well plate, identical to the infection assays.

  • Add the same serial dilutions of the test compound to the cells (without any virus).

  • Incubate for the same duration as the infection assay (e.g., 72 hours).

  • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2]

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the logarithm of the inhibitor concentration.

Conclusion

This compound represents a promising class of HCV entry inhibitors with a unique mechanism of action that targets the viral fusion machinery directly.[11] While host-targeting agents like ITX5061 and monoclonal antibodies against CD81 or CLDN1 show high potency, CCZ's action on a viral component provides a complementary strategy that could be crucial in combination therapies to prevent resistance.[9] The cholesterol-lowering drug ezetimibe also shows potential as a repurposed entry inhibitor, though its in vitro potency appears lower than other agents.[10] The continued investigation and optimization of these diverse entry inhibitors are vital for developing more affordable, pan-genotypic, and highly effective regimens to combat HCV infection globally.

References

In vitro comparison of Chlorcyclizine Hydrochloride and second-generation antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 11, 2025 – In the landscape of antihistamine research and development, a clear understanding of the comparative in vitro pharmacology of older and newer agents is crucial for informing the design of future therapeutics. This guide provides a detailed in vitro comparison of the first-generation antihistamine, Chlorcyclizine Hydrochloride, with prominent second-generation antihistamines, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Chlorcyclizine, a member of the diphenylmethylpiperazine group, is a first-generation antihistamine known for its efficacy in treating various allergic conditions.[1] However, like other first-generation agents, it is associated with central nervous system effects such as sedation due to its ability to cross the blood-brain barrier.[2][3] Second-generation antihistamines were developed to minimize these sedative effects by being more selective for peripheral H1 receptors and having limited brain penetration.[2][4][5] This comparison delves into the key in vitro parameters that differentiate this compound from its second-generation counterparts.

Histamine (B1213489) H1 Receptor Binding Affinity

The primary mechanism of action for both first and second-generation antihistamines is the competitive antagonism of the histamine H1 receptor.[6][7] The binding affinity of these compounds to the H1 receptor is a critical determinant of their potency. While direct comparative studies under identical experimental conditions are limited, data from various sources allow for a cross-study comparison.

Table 1: In Vitro Histamine H1 Receptor Binding Affinities

CompoundClassKi (nM)pKiExperimental System
ChlorcyclizineFirst-Generation2.08.70Rat brain membranes
LevocetirizineSecond-Generation3.08.52Recombinant human H1 receptor
DesloratadineSecond-Generation0.4 - 1.39.40 - 8.89Guinea pig lung membranes
FexofenadineSecond-Generation10.08.00Recombinant human H1 receptor
LoratadineSecond-Generation25.07.60Guinea pig lung membranes

Note: Data is compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.

Off-Target Effects: Anticholinergic Activity and hERG Channel Inhibition

A key differentiator between first and second-generation antihistamines is their activity at other receptors and ion channels, which often mediates their side-effect profiles.

Anticholinergic Activity

First-generation antihistamines are known to possess significant anticholinergic (muscarinic receptor blocking) activity, leading to side effects like dry mouth and blurred vision.[6][8] Second-generation agents are generally designed to have minimal affinity for muscarinic receptors.[2]

Table 2: Comparative In Vitro Anticholinergic Activity

CompoundClasspA2 value (vs. Carbachol)Experimental System
Diphenhydramine (First-Gen comparator)First-Generation7.1 ± 0.2Guinea pig trachealis muscle
DesloratadineSecond-Generation7.3 ± 0.1Guinea pig trachealis muscle
LoratadineSecond-Generation6.8 ± 0.1Guinea pig trachealis muscle
CetirizineSecond-GenerationInactiveGuinea pig trachealis muscle
FexofenadineSecond-GenerationInactiveGuinea pig trachealis muscle

Data from a comparative study. Chlorcyclizine was not evaluated in this specific study, but is known to have anticholinergic properties.[1][8]

hERG Potassium Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias.[9][10] This has been a concern with some earlier second-generation antihistamines like terfenadine (B1681261) and astemizole, leading to their withdrawal from the market.[9]

Table 3: Comparative In Vitro hERG Channel Inhibition

CompoundClassIC50 (µM)Experimental System
Terfenadine (Second-Gen comparator)Second-Generation~0.03HERG-transfected cells
Astemizole (Second-Gen comparator)Second-Generation~0.03HERG-transfected cells
LoratadineSecond-Generation>10HERG-transfected cells
CetirizineSecond-Generation>30HERG-transfected cells
Mizolastine (B1677215)Second-Generation0.35HERG-transfected HEK 293 cells[11]

Signaling Pathways and Experimental Workflows

The binding of an antihistamine to the H1 receptor blocks the downstream signaling cascade initiated by histamine. This primarily involves the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Histamine_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response Allergic Response Ca2->Cellular_Response PKC->Cellular_Response Antihistamine Antihistamine (e.g., Chlorcyclizine, Second-Gen) Antihistamine->H1R blocks

Caption: Simplified Histamine H1 Receptor Signaling Pathway and Point of Antihistamine Intervention.

Experimental workflows to determine these in vitro parameters are crucial for reproducible research. Below are representations of common experimental workflows.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture expressing H1 Receptor Membrane_Prep Membrane Preparation (Homogenization) Cell_Culture->Membrane_Prep Incubation Incubate Membranes with Radiolabeled Ligand & Test Compound Membrane_Prep->Incubation Separation Separate Bound and Free Ligand (Filtration) Incubation->Separation Detection Quantify Radioactivity (Scintillation Counting) Separation->Detection Binding_Curve Generate Competition Binding Curve Detection->Binding_Curve Ki_Calc Calculate Ki/IC50 Binding_Curve->Ki_Calc

Caption: General Workflow for a Radioligand Receptor Binding Assay.

Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cells expressing H1 Receptor Dye_Loading Load Cells with Ca²⁺-sensitive Dye Cell_Culture->Dye_Loading Pre_incubation Pre-incubate Cells with Antihistamine Dye_Loading->Pre_incubation Stimulation Stimulate with Histamine Pre_incubation->Stimulation Measurement Measure Fluorescence Change (Ca²⁺ influx) Stimulation->Measurement Dose_Response Generate Dose-Response Curve Measurement->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc

Caption: Workflow for a Calcium Flux Functional Assay.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the histamine H1 receptor.

Materials:

  • Cell membranes prepared from cells recombinantly expressing the human histamine H1 receptor.

  • Radioligand: [3H]-mepyramine.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds (this compound, second-generation antihistamines).

  • Non-specific binding control (e.g., high concentration of a known H1 antagonist like mianserin).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Thaw the prepared cell membranes on ice.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-mepyramine, and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of mianserin (B1677119) is added.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition binding curve.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Flux

Objective: To measure the ability of antihistamines to inhibit histamine-induced intracellular calcium mobilization.

Materials:

  • A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Histamine (agonist).

  • Test compounds (this compound, second-generation antihistamines).

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Seed the H1 receptor-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of the test antihistamine to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence intensity.

  • After establishing a stable baseline, add a fixed concentration of histamine (typically the EC80 concentration) to all wells to stimulate the cells.

  • Continue to measure the fluorescence intensity for several minutes to capture the peak calcium response.

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

  • Calculate the percentage inhibition of the histamine response for each concentration of the test compound.

  • Plot the percentage inhibition against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 value.

Conclusion

This in vitro comparison highlights the key pharmacological differences between this compound and second-generation antihistamines. While both effectively antagonize the histamine H1 receptor, second-generation agents demonstrate a superior safety and tolerability profile due to their increased receptor selectivity and reduced off-target effects, particularly their lower anticholinergic activity and lack of significant hERG channel inhibition at therapeutic concentrations. These in vitro data provide a foundational understanding for researchers engaged in the development of novel antihistamines with improved efficacy and safety profiles.

References

Validating the Off-Target Effects of Chlorcyclizine Hydrochloride: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorcyclizine Hydrochloride, a first-generation H1-antihistamine, is a piperazine (B1678402) derivative recognized for its therapeutic effects in managing allergic reactions.[1] Its primary mechanism of action is the antagonism of the histamine (B1213489) H1 receptor.[2] However, like many first-generation antihistamines, Chlorcyclizine exhibits a broader pharmacological profile, interacting with other receptors and cellular pathways.[3][4] This guide provides a comparative analysis of the known off-target effects of this compound and contrasts it with second-generation antihistamines, which are generally designed for greater receptor selectivity.[5] We present available quantitative data, detailed experimental protocols for in vitro validation, and visual diagrams to elucidate key concepts.

On-Target vs. Off-Target Activity: A Comparative Overview

The primary therapeutic benefit of Chlorcyclizine stems from its high affinity for the histamine H1 receptor. However, its clinical utility and potential for adverse effects are also defined by its interactions with unintended molecular targets. These off-target effects include anticholinergic and antiserotonergic activities.[3][4]

In contrast, second-generation antihistamines such as Cetirizine (B192768), Loratadine (B1675096), and Fexofenadine (B15129) were developed to minimize off-target effects, particularly sedation caused by crossing the blood-brain barrier and interacting with central H1 receptors.[5] These compounds generally exhibit higher selectivity for the peripheral H1 receptor and have a reduced affinity for cholinergic and other receptors.[6][7][8]

A significant off-target activity of Chlorcyclizine that has garnered research interest is its ability to inhibit the entry of Hepatitis C Virus (HCV) into host cells, with a reported EC50 of 44 nM.[9] This antiviral property is independent of its antihistaminic activity.

Quantitative Comparison of In Vitro Activities

The following table summarizes the available quantitative data for the in vitro activities of this compound and selected second-generation antihistamines. The lack of a comprehensive, publicly available off-target screening panel for Chlorcyclizine necessitates a cautious interpretation of its overall selectivity.

CompoundPrimary TargetOn-Target Affinity (Ki)Known Off-Target ActivityOff-Target Affinity/Potency
Chlorcyclizine Histamine H1 Receptor9 nM[10]Anticholinergic, Antiserotonergic, HCV Entry InhibitionData not widely available in public databases. EC50 for HCV entry inhibition is 44 nM.[9]
Cetirizine Histamine H1 Receptor~2.7-4.8 nM[6]Low affinity for other receptorsGenerally considered to have a low off-target profile.[11]
Loratadine Histamine H1 ReceptorData not readily availableLow affinity for CNS H1 receptorsExhibits anti-inflammatory and anti-biofilm properties through off-target mechanisms.[12][13]
Fexofenadine Histamine H1 ReceptorData not readily availableReduced affinity for cholinergic and α-adrenergic receptorsConsidered to have a favorable safety profile with minimal off-target effects.[6][14]

Experimental Protocols for Off-Target Validation

Due to the limited public data on the comprehensive off-target profile of Chlorcyclizine, in vitro validation is crucial for any research application where target specificity is a concern. Below are detailed protocols for key experiments to assess off-target effects.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To quantify the binding affinity (Ki) of this compound to a panel of receptors (e.g., muscarinic, serotonergic, adrenergic receptors).

Materials:

  • Membrane preparations from cells expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]-QNB for muscarinic receptors).

  • Test compound (this compound).

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a microplate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound. Include control wells for total binding (radioligand + membrane) and non-specific binding (radioligand + membrane + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a set time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Objective: To screen this compound against a panel of kinases to identify any off-target kinase inhibition.

Materials:

  • Purified active kinase.

  • Kinase-specific peptide substrate.

  • ATP (adenosine triphosphate).

  • Test compound (this compound).

  • Assay buffer.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

  • Luminometer.

Procedure:

  • Kinase Reaction: In a microplate, add the kinase, its specific substrate, and varying concentrations of this compound.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and Detection: Stop the kinase reaction and add the detection reagents according to the manufacturer's protocol to measure the amount of ADP produced (which is proportional to kinase activity).

  • Measurement: Read the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Functional Assay for Anticholinergic Activity

This assay assesses the functional consequence of a compound's interaction with muscarinic acetylcholine (B1216132) receptors.

Objective: To determine the functional anticholinergic activity of this compound.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum or bladder smooth muscle).

  • Organ bath with physiological salt solution, maintained at 37°C and aerated.

  • Carbachol (B1668302) (a muscarinic receptor agonist).

  • Test compound (this compound).

  • Isotonic transducer and recording system.

Procedure:

  • Tissue Preparation: Mount the isolated tissue in the organ bath under a slight tension.

  • Equilibration: Allow the tissue to equilibrate in the physiological salt solution.

  • Agonist Response: Generate a cumulative concentration-response curve for carbachol to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissue and incubate it with a known concentration of this compound for a set period.

  • Second Agonist Response: In the continued presence of this compound, generate a second cumulative concentration-response curve for carbachol.

  • Data Analysis: Compare the carbachol concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value from a Schild plot to quantify the antagonist potency.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

cluster_0 Histamine H1 Receptor Signaling cluster_1 Chlorcyclizine Action Histamine Histamine H1R H1 Receptor Histamine->H1R Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergic_Response Allergic Response Ca2->Allergic_Response PKC->Allergic_Response Chlorcyclizine Chlorcyclizine Chlorcyclizine->H1R Antagonist

Caption: Primary mechanism of action of Chlorcyclizine as a histamine H1 receptor antagonist.

cluster_workflow In Vitro Off-Target Validation Workflow start Test Compound (Chlorcyclizine HCl) receptor_binding Radioligand Receptor Binding Assays (e.g., Muscarinic, Serotonergic) start->receptor_binding kinase_screen Kinase Inhibition Screening Panel start->kinase_screen functional_assay Functional Assays (e.g., Anticholinergic Activity) start->functional_assay data_analysis Data Analysis (IC50, Ki, pA2 determination) receptor_binding->data_analysis kinase_screen->data_analysis functional_assay->data_analysis off_target_profile Comprehensive Off-Target Profile data_analysis->off_target_profile

Caption: A generalized workflow for the in vitro validation of off-target effects.

Conclusion

This compound is an effective H1-antihistamine with a known profile of off-target activities, including anticholinergic and antiserotonergic effects, as well as a notable anti-HCV entry activity. The lack of comprehensive, publicly available screening data underscores the importance for researchers to conduct their own in vitro validation assays to fully characterize its pharmacological profile for specific research applications. In contrast, second-generation antihistamines generally offer a more selective profile with fewer off-target effects, making them potentially more suitable for studies where target specificity is paramount. The choice of compound should be guided by a thorough understanding of its known pharmacology and validated through appropriate in vitro experiments as detailed in this guide.

References

Cross-Validation of Chlorcyclizine Hydrochloride's Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Chlorcyclizine (B1668710) Hydrochloride's Performance Across Viral and Cancer Cell Lines, Supported by Experimental Data

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Chlorcyclizine Hydrochloride's (CCZ) efficacy in various cell lines. This document objectively compares its performance with alternative compounds and presents supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Efficacy of this compound: A Dual Role in Antiviral and Anticancer Applications

Initially identified as a potent inhibitor of Hepatitis C Virus (HCV) infection, the antihistamine this compound has demonstrated significant therapeutic potential beyond its original application.[1] This guide explores its efficacy in both viral and cancer cell lines, offering a comparative analysis with established and alternative treatments.

Antiviral Efficacy against Hepatitis C Virus (HCV)

Chlorcyclizine has been shown to be a powerful inhibitor of HCV infection in several key cell lines relevant to liver disease research.[1] Studies have consistently demonstrated its ability to block an early stage of the HCV infection cycle, likely at the point of viral entry into the host cell.[1]

Table 1: Antiviral Efficacy of Chlorcyclizine HCl and Alternatives against HCV

CompoundCell LineTargetEC50/IC50Reference
Chlorcyclizine HCl Huh-7.5.1HCV Entry~0.2 µM[1]
Sofosbuvir HCV Genotype 1b RepliconNS5B Polymerase102 nM (median)[2]
Velpatasvir HCV Genotype 1b RepliconNS5A0.015 nM[2]

EC50 (Effective Concentration 50) and IC50 (Inhibitory Concentration 50) are measures of a drug's potency. Lower values indicate higher potency.

Anticancer Efficacy in Glioblastoma and Hepatocarcinoma

Emerging research has highlighted the potential of Chlorcyclizine as an anticancer agent, particularly in aggressive cancers such as glioblastoma and hepatocarcinoma. Studies suggest that CCZ and related piperazine (B1678402) compounds can inhibit cancer cell viability and proliferation. While the precise mechanism in cancer is still under investigation, evidence points towards the modulation of key signaling pathways involved in cell growth and survival. A related piperazine-based antihistamine, meclizine, has been shown to be a potent inhibitor of the mTORC1 signaling pathway in glioblastoma stem cells.[3]

Table 2: Anticancer Efficacy of Chlorcyclizine HCl and Alternatives

CompoundCell LineTarget/PathwayIC50Reference
Chlorcyclizine HCl HepatocarcinomaNot fully elucidatedNot specified in reviewed literature[4]
Meclizine Glioblastoma Stem CellsmTORC15.3 µM[3]
Temozolomide U87 (Glioblastoma)DNA alkylating agentMedian: 230.0 µM (72h)[5][6]
Temozolomide U251 (Glioblastoma)DNA alkylating agentMedian: 176.5 µM (72h)[5]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assays

1. MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and incubate with the test compound for the desired duration.

    • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

2. ATPlite Assay for Cytotoxicity:

The ATPlite assay is a luminescence-based method that measures ATP levels as an indicator of cell viability.

  • Principle: The amount of ATP in a cell population is directly proportional to the number of viable cells. The assay uses luciferase to catalyze the formation of light from ATP and luciferin, and the amount of light produced is measured.

  • Protocol:

    • Plate cells in a 96-well opaque plate and treat with the test compound.

    • Add a cell lysis solution to release ATP from the cells.

    • Add the luciferase/luciferin substrate solution.

    • Measure the luminescence using a luminometer.

Antiviral Assay

HCV Luciferase Reporter Assay:

This assay is used to quantify the level of HCV replication in cell culture.

  • Principle: A recombinant HCV genome is engineered to express a luciferase reporter gene. The level of luciferase activity directly correlates with the extent of viral replication.

  • Protocol:

    • Infect a suitable human hepatoma cell line (e.g., Huh-7.5.1) with the HCV luciferase reporter virus in the presence of the test compound.

    • After a defined incubation period (e.g., 48-72 hours), lyse the cells.

    • Add a luciferase assay substrate to the cell lysate.

    • Measure the resulting luminescence with a luminometer.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

Signaling Pathways

The PI3K/Akt/mTOR and Wnt/β-catenin pathways are frequently dysregulated in cancer and are potential targets for therapeutic intervention.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Wnt_Catenin_Pathway Wnt Wnt Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK-3β GSK-3β Dishevelled->GSK-3β β-catenin β-catenin GSK-3β->β-catenin degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Experimental_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Incubation Incubation Compound Treatment->Incubation Efficacy Assay Efficacy Assay Incubation->Efficacy Assay Data Analysis Data Analysis Efficacy Assay->Data Analysis

References

A Comparative Analysis of Chlorcyclizine Hydrochloride and its Metabolite, Nor-chlorcyclizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the first-generation antihistamine, Chlorcyclizine (B1668710) Hydrochloride (CCZ), and its primary active metabolite, nor-chlorcyclizine (nor-CCZ). The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their pharmacological, pharmacokinetic, and toxicological properties, supported by experimental data and detailed methodologies.

Introduction

Chlorcyclizine is a first-generation antihistamine belonging to the diphenylmethylpiperazine class.[1][2] It is primarily used to alleviate symptoms of allergic reactions such as rhinitis, urticaria, and pruritus.[1][3] Beyond its antihistaminic effects, chlorcyclizine also exhibits anticholinergic, antiserotonergic, and local anesthetic properties.[1][4] The primary metabolite of chlorcyclizine is nor-chlorcyclizine, formed through N-demethylation.[5][6] While nor-chlorcyclizine has been shown to possess comparable in vitro activity against Hepatitis C Virus (HCV) to its parent compound, its antihistaminic properties are significantly diminished.[7] This guide will delve into a side-by-side comparison of these two compounds, highlighting key differences in their activity and pharmacokinetic profiles.

Data Presentation

The following tables summarize the quantitative data gathered from various in vitro and in vivo studies, providing a clear comparison between Chlorcyclizine Hydrochloride and nor-chlorcyclizine.

Table 1: Physicochemical Properties
PropertyChlorcyclizineNor-chlorcyclizine
Molecular Formula C18H21ClN2C17H19ClN2
Molecular Weight 300.8 g/mol [8]286.8 g/mol [9]
CAS Number 82-93-9303-26-4
Chemical Structure 1-[(4-chlorophenyl)(phenyl)methyl]-4-methylpiperazine1-[(4-chlorophenyl)-phenylmethyl]piperazine
Table 2: In Vitro Anti-Hepatitis C Virus (HCV) Activity and Cytotoxicity
CompoundEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI)
Racemic CCZ 0.044 ± 0.0111.40 ± 0.4549.8 ± 17.2994
(R)-CCZ 0.020 ± 0.0051.09 ± 0.3737.5 ± 4.151875
(S)-CCZ 0.024 ± 0.0091.44 ± 0.4333.4 ± 2.441392
(S)-Nor-CCZ 0.034 ± 0.0120.578 ± 0.0999.31 ± 0.04274
Data from HCV-Luc infection and ATPlite assays in Huh7.5.1 cells.[7]
Table 3: In Vitro Antihistamine Activity
CompoundAntihistamine Activity at 10 nM (%)
Racemic CCZ 72.60
(R)-CCZ 88.00
(S)-CCZ 41.70
(S)-Nor-CCZ 2.24
Data from β-arrestin H1-histamine receptor assay.[7]
Table 4: In Vitro Metabolic Stability
CompoundSpeciesHalf-life (T1/2) (min)
CCZ Human> 100
Nor-CCZ Human> 100
CCZ Mouse< 100
Nor-CCZ Mouse> 100
Data from microsomal stability assay. Intrinsic clearance of CCZ was faster than that of nor-CCZ.
Table 5: In Vivo Pharmacokinetic Parameters in Mice
CompoundDose (mg/kg, i.p.)Tmax (h)Cmax (µM)T1/2 (h)Liver/Plasma Ratio (AUC)
(S)-CCZ 5041.291.9960.7
(S)-Nor-CCZ 1080.894.7Not specified
(S)-nor-CCZ demonstrated a preferable pharmacokinetic profile with a longer half-life and higher liver distribution compared to (S)-CCZ in mice.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

In Vitro Anti-HCV Activity Assay (HCV-Luc Infection Assay)

This assay is used to determine the potency of compounds in inhibiting HCV infection.

  • Cell Line: Huh7.5.1 cells (human hepatoma cell line).

  • Virus: HCV luciferase reporter virus (HCV-Luc).

  • Procedure:

    • Huh7.5.1 cells are seeded in 96-well plates.

    • The cells are then infected with HCV-Luc in the presence of serial dilutions of the test compounds (Chlorcyclizine or nor-chlorcyclizine).

    • After a 48-hour incubation period, the level of viral infection and replication is quantified by measuring the luciferase signal.

    • The half-maximal effective concentration (EC50) and 90% effective concentration (EC90) are calculated using a nonlinear regression equation.[7]

In Vitro Cytotoxicity Assay (ATPlite Assay)

This assay is performed in parallel with the anti-HCV activity assay to determine the cytotoxic effects of the compounds.

  • Cell Line: Huh7.5.1 cells.

  • Principle: The assay measures the level of adenosine (B11128) 5'-triphosphate (ATP) present in the cells, which is an indicator of cell viability.

  • Procedure:

    • Huh7.5.1 cells are seeded in 96-well plates and treated with the same concentrations of test compounds as in the anti-HCV assay.

    • After the incubation period, the ATPlite reagent is added to the wells.

    • The resulting luminescence, which is proportional to the amount of ATP, is measured.

    • The half-maximal cytotoxic concentration (CC50) is calculated.[7]

In Vitro Antihistamine Activity Assay (β-arrestin H1-Histamine Receptor Assay)

This functional assay measures the ability of a compound to act as an antagonist at the histamine (B1213489) H1 receptor.

  • Principle: The binding of an agonist to the H1 receptor triggers the recruitment of β-arrestin. This assay quantifies the extent to which a test compound inhibits this agonist-induced β-arrestin recruitment.

  • Procedure:

    • Cells expressing the human H1-histamine receptor and a β-arrestin fusion protein are used.

    • The cells are incubated with a fixed concentration of histamine (agonist) and varying concentrations of the test compound.

    • The level of β-arrestin recruitment is measured using a detectable signal (e.g., enzyme complementation, fluorescence, or luminescence).

    • The percentage of inhibition of the histamine response is calculated for each concentration of the test compound.[7]

Microsomal Stability Assay

This assay is used to evaluate the in vitro metabolic stability of a compound by liver microsomes.

  • Materials:

    • Liver microsomes (human or other species).

    • NADPH regenerating system (cofactor for CYP450 enzymes).

    • Test compound.

  • Procedure:

    • The test compound is incubated with liver microsomes at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are then analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

    • The half-life (T1/2) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.

Mandatory Visualizations

Metabolic Pathway of Chlorcyclizine

Chlorcyclizine Chlorcyclizine Metabolism N-demethylation (CYP450 enzymes) Chlorcyclizine->Metabolism Nor_chlorcyclizine Nor-chlorcyclizine Metabolism->Nor_chlorcyclizine

Caption: Metabolic conversion of Chlorcyclizine to Nor-chlorcyclizine.

In Vitro Assay Workflow

cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Assay Execution cluster_3 Data Acquisition cluster_4 Data Analysis Compound Test Compound (CCZ or nor-CCZ) Serial_Dilution Serial Dilution Compound->Serial_Dilution Treatment Treat cells with compound dilutions Serial_Dilution->Treatment Cell_Seeding Seed Huh7.5.1 cells in 96-well plates Cell_Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation Anti_HCV_Assay HCV-Luc Assay (Measure Luciferase) Incubation->Anti_HCV_Assay Cytotoxicity_Assay ATPlite Assay (Measure ATP) Incubation->Cytotoxicity_Assay EC50_Calc Calculate EC50/EC90 Anti_HCV_Assay->EC50_Calc CC50_Calc Calculate CC50 Cytotoxicity_Assay->CC50_Calc SI_Calc Calculate Selectivity Index (CC50/EC50) EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Workflow for in vitro anti-HCV and cytotoxicity assays.

Histamine H1 Receptor Signaling Pathway

Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Allergic Response (Inflammation, etc.) Ca_release->Cellular_Response PKC->Cellular_Response Chlorcyclizine Chlorcyclizine (Antagonist) Chlorcyclizine->H1_Receptor Blocks

Caption: Simplified signaling pathway of the Histamine H1 receptor.

Conclusion

The comparative analysis of this compound and its metabolite, nor-chlorcyclizine, reveals distinct pharmacological profiles. While both compounds exhibit potent in vitro anti-HCV activity, nor-chlorcyclizine demonstrates significantly reduced antihistaminic effects.[7] Furthermore, nor-chlorcyclizine displays a more favorable pharmacokinetic profile in mice, with a longer half-life. These findings suggest that nor-chlorcyclizine could be a promising candidate for further development as an anti-HCV agent with a potentially improved safety profile due to its diminished H1 receptor antagonism, which is associated with the sedative and other central nervous system side effects of first-generation antihistamines.[2] This guide provides a foundational resource for researchers and drug development professionals to build upon in their exploration of these and related compounds.

References

A Comparative Analysis of Chlorcyclizine Hydrochloride and Modern Direct-Acting Antivirals for the Treatment of Hepatitis C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of the repurposed antihistamine, Chlorcyclizine (B1668710) Hydrochloride (CCZ), with the current standard-of-care Direct-Acting Antiviral (DAA) regimens for the treatment of Hepatitis C Virus (HCV) infection. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative efficacy data, mechanisms of action, and underlying experimental methodologies.

Executive Summary

Hepatitis C, a global health concern affecting millions, has seen a therapeutic revolution with the advent of Direct-Acting Antivirals (DAAs), which boast cure rates exceeding 95%.[1][2] In the quest for more affordable and accessible treatment options, researchers have investigated the repurposing of existing drugs, leading to the identification of Chlorcyclizine Hydrochloride (CCZ), a first-generation antihistamine, as a potential anti-HCV agent.[3] CCZ has demonstrated antiviral activity by inhibiting the early stages of HCV infection, specifically viral entry into host cells.[3][4]

This report contrasts the preclinical and clinical data of CCZ with the well-established, high-efficacy profiles of current DAA combination therapies. While CCZ shows promise, particularly in its novel mechanism of action and potential for combination therapy, its standalone efficacy in human trials has been modest. In contrast, DAA regimens have become the cornerstone of HCV treatment, offering a near-certain cure for most patients across all genotypes.

Quantitative Efficacy Comparison

The following tables summarize the efficacy data for this compound and current Direct-Acting Antiviral regimens.

Table 1: Efficacy of this compound (CCZ) in a Proof-of-Concept Clinical Trial (NCT02118012) [5][6][7]

Treatment Arm (28 days)Number of PatientsPrimary EndpointViral Kinetics and Modeling
CCZ Monotherapy (75 mg twice daily)12No significant or sustained reduction in viremia (p=0.69)-
CCZ + Ribavirin (weight-based)1258% (7/12) of subjects had a >3-fold decline in HCV RNAMedian effectiveness in blocking viral production (ε): 59% (IQR: 50%)
Median effectiveness in blocking infection (η): 78% (IQR: 23%)

Table 2: Sustained Virologic Response (SVR) Rates of Current Pan-Genotypic DAA Regimens [8]

DAA RegimenMechanism of ActionTreatment DurationSVR Rate (Genotypes 1-6)
Sofosbuvir/VelpatasvirNS5B Inhibitor + NS5A Inhibitor12 weeks≥95%
Glecaprevir (B607649)/PibrentasvirNS3/4A Protease Inhibitor + NS5A Inhibitor8 weeks≥95%
Sofosbuvir/Velpatasvir/VoxilaprevirNS5B Inhibitor + NS5A Inhibitor + NS3/4A Protease Inhibitor12 weeks (for DAA-experienced patients)>95%

Mechanisms of Action and Signaling Pathways

The fundamental difference in the therapeutic efficacy between CCZ and DAAs lies in their distinct mechanisms of action. CCZ acts as an entry inhibitor, a novel approach for HCV, while DAAs target the viral replication machinery with high specificity and potency.

This compound: A Viral Entry Inhibitor

CCZ has been shown to inhibit an early stage of the HCV infection cycle, likely by targeting the viral entry process into host cells.[3][4] More specifically, research indicates that CCZ directly targets the HCV E1 envelope glycoprotein, interfering with the fusion of the viral and host cell membranes.[9] This mechanism prevents the viral RNA from entering the cytoplasm of the hepatocyte, thus halting the infection before it can begin.

HCV_Entry_and_CCZ_Inhibition cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Hepatocyte Cytoplasm HCV Virion HCV Virion Receptors Host Receptors (CD81, SR-B1, etc.) HCV Virion->Receptors 1. Binding Endosome Endosome Receptors->Endosome 2. Endocytosis Viral RNA Viral RNA Released Endosome->Viral RNA 4. RNA Release CCZ Chlorcyclizine (CCZ) CCZ->Endosome 3. Inhibition of Membrane Fusion

Figure 1. Mechanism of HCV entry and inhibition by Chlorcyclizine (CCZ).

Direct-Acting Antivirals: Targeting HCV Replication

DAAs are highly potent small molecules that target specific non-structural (NS) proteins of the HCV, which are essential for viral RNA replication.[10][11][12] They are categorized into three main classes based on their targets:

  • NS3/4A Protease Inhibitors (-previr): These drugs block the function of the NS3/4A protease, an enzyme crucial for cleaving the HCV polyprotein into mature, functional proteins required for viral replication.[11][13][14]

  • NS5A Inhibitors (-asvir): These agents target the NS5A protein, which plays a critical role in both viral RNA replication and the assembly of new virus particles.[10][15][16]

  • NS5B Polymerase Inhibitors (-buvir): These inhibitors target the NS5B RNA-dependent RNA polymerase, the key enzyme that synthesizes new copies of the viral RNA genome.[12][17][18]

The combination of DAAs from different classes creates a powerful therapeutic regimen that attacks the HCV replication cycle at multiple points, leading to a rapid decline in viral load and a high rate of cure.

HCV_Replication_and_DAA_Inhibition cluster_DAA Direct-Acting Antivirals (DAAs) Viral_RNA Viral RNA in Cytoplasm Translation Translation Viral_RNA->Translation Polyprotein HCV Polyprotein Translation->Polyprotein Proteolytic_Processing Proteolytic Processing Polyprotein->Proteolytic_Processing NS_Proteins NS3/4A NS5A NS5B Proteolytic_Processing->NS_Proteins Replication_Complex Replication Complex (Membranous Web) NS_Proteins->Replication_Complex RNA_Replication RNA Replication Replication_Complex->RNA_Replication New_Viral_RNA New Viral RNA RNA_Replication->New_Viral_RNA Assembly_Release Assembly & Release New_Viral_RNA->Assembly_Release New_Virions New HCV Virions Assembly_Release->New_Virions NS3_4A_Inhibitor NS3/4A Inhibitor (-previr) NS3_4A_Inhibitor->Proteolytic_Processing NS5A_Inhibitor NS5A Inhibitor (-asvir) NS5A_Inhibitor->Replication_Complex NS5B_Inhibitor NS5B Inhibitor (-buvir) NS5B_Inhibitor->RNA_Replication

Figure 2. The HCV replication cycle and points of inhibition by Direct-Acting Antivirals.

Experimental Protocols

The identification and characterization of the anti-HCV activity of this compound involved several key experimental methodologies.

Cell-Based Quantitative High-Throughput Screening (qHTS) for Anti-HCV Compounds

This protocol was instrumental in identifying CCZ from a library of pharmacologically active compounds.[3][19]

  • Cell Line and Virus: The assay utilizes a human hepatoma cell line (e.g., Huh7.5.1) that is permissive to HCV infection. A recombinant infectious HCV expressing a reporter gene, such as luciferase (HCVcc-Luc), is used to quantify the extent of viral infection.

  • Compound Plating: A library of compounds is serially diluted and plated in a high-density format (e.g., 1536-well plates) to test a range of concentrations for each compound.

  • Cell Seeding and Infection: The Huh7.5.1 cells are seeded into the plates containing the compounds. After a brief incubation period, the cells are infected with the HCVcc-Luc virus.

  • Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 72 hours).

  • Luciferase Assay: A luciferase substrate is added to the cells. The amount of light produced is proportional to the level of HCV replication.

  • Data Analysis: The luminescence data is used to generate dose-response curves for each compound. From these curves, the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) are calculated to determine the potency and selectivity of the antiviral activity.

qHTS_Workflow A Compound Library Plating (1536-well plates) B Huh7.5.1 Cell Seeding A->B C HCVcc-Luciferase Infection B->C D Incubation (72h) C->D E Luciferase Assay (Read Luminescence) D->E F Data Analysis (Dose-Response Curves, EC50, CC50) E->F

Figure 3. Experimental workflow for the quantitative High-Throughput Screening (qHTS) assay.

In Vivo Efficacy Testing in Humanized Mouse Models

To evaluate the in vivo efficacy of CCZ, a chimeric mouse model with a "humanized" liver was utilized.[3]

  • Animal Model: Severe combined immunodeficient (SCID) mice that express a urokinase-type plasminogen activator (uPA) transgene in the liver (Alb-uPA/SCID mice) are used. The uPA transgene causes damage to the mouse's own hepatocytes, allowing for engraftment of transplanted human hepatocytes.

  • Human Hepatocyte Transplantation: Primary human hepatocytes are transplanted into the mice, typically via intrasplenic injection. These human cells repopulate the mouse liver over several weeks.

  • HCV Infection: Once the human hepatocyte engraftment is confirmed (e.g., by measuring human albumin levels in the mouse serum), the mice are infected with a patient-derived or cell culture-grown HCV strain (e.g., genotypes 1b or 2a).

  • Drug Treatment: After establishing a stable HCV infection, the mice are treated with the test compound (e.g., CCZ) or a vehicle control over a defined period (e.g., 4-6 weeks).

  • Monitoring of Viral Load: Blood samples are collected regularly to quantify the HCV RNA levels in the serum using real-time RT-PCR.

  • Endpoint Analysis: At the end of the treatment period, the reduction in HCV viral load in the treated group is compared to the control group to determine the in vivo antiviral efficacy.

Conclusion

The development of Direct-Acting Antivirals has fundamentally changed the prognosis for individuals with Hepatitis C, offering a highly effective and well-tolerated cure. While the repurposed antihistamine this compound has demonstrated a novel mechanism of action by inhibiting HCV entry, its antiviral potency in human studies is modest compared to the current standard of care.

However, the discovery of CCZ's anti-HCV properties underscores the value of drug repurposing in identifying new antiviral strategies. Its unique mechanism of action as an entry inhibitor could be of significant interest for future combination therapies, potentially in conjunction with DAAs, to further enhance treatment efficacy, shorten treatment duration, or as a tool to study the intricacies of HCV-host interactions. Further research into more potent derivatives of CCZ may yet yield a clinically valuable therapeutic agent. For now, DAA regimens remain the undisputed gold standard for the treatment of Hepatitis C.

References

Comparative In Vivo Toxicity of Chlorcyclizine Hydrochloride and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo toxicity of Chlorcyclizine Hydrochloride and its primary derivatives, norchlorcyclizine and homochlorcyclizine (B1174605). The information is compiled from available preclinical data to support further investigation and development.

Chlorcyclizine, a first-generation antihistamine, is metabolized in the body to its active derivative, norchlorcyclizine. Homochlorcyclizine is a closely related analogue. While sharing a common structural backbone, their toxicological profiles, particularly concerning acute toxicity and teratogenicity, warrant a comparative assessment. This guide summarizes the available quantitative toxicity data, outlines relevant experimental protocols, and visualizes key pathways and workflows.

Quantitative Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50 Value (mg/kg)Observed Toxic Effects
This compoundMouseOral2850Increased intracranial pressure, fatty liver degeneration, changes in the spleen.
This compoundRatOral4600Increased intracranial pressure, fatty liver degeneration, changes in the spleen.
Norchlorcyclizine--Data not availableHarmful if swallowed (based on GHS classification).[1]
Homochlorcyclizine--Data not available-

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies cited above are not publicly available. However, a standard protocol for an acute oral toxicity study, based on OECD Guideline 401, is provided below. This methodology represents a typical approach for determining the LD50 of a test substance.

Acute Oral Toxicity Study (Based on OECD Guideline 401)

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Species: Typically, young adult rats or mice of a single strain are used. Both sexes are tested.

Housing and Feeding: Animals are housed in standard cages under controlled environmental conditions (temperature, humidity, and light-dark cycle). Standard laboratory diet and water are provided ad libitum.

Dosage:

  • Dose Range Finding: A preliminary study with a small number of animals is conducted to determine the appropriate dose range.

  • Main Study: At least three dose levels are used, with the aim of producing a range of toxic effects and mortality rates. A control group receives the vehicle only.

  • Administration: The test substance is administered as a single dose by gavage using a stomach tube or a suitable intubation cannula.

Observations:

  • Mortality: Animals are observed for mortality at least once daily for 14 days.

  • Clinical Signs: A careful clinical examination is made at least once daily. Observations include changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Individual animal weights are recorded shortly before the test substance is administered, weekly thereafter, and at death.

Pathology:

  • Gross Necropsy: All animals (including those that die during the test and survivors at termination) are subjected to a gross necropsy.

  • Histopathology: Microscopic examination of organs showing evidence of gross pathology in animals surviving 24 or more hours is usually performed.

Data Analysis: The LD50 is calculated using a standard statistical method (e.g., Probit analysis).

Visualizations

Experimental Workflow for Acute Oral Toxicity Study

G cluster_0 Preparation Phase cluster_1 Administration Phase cluster_2 Observation Phase (14 Days) cluster_3 Termination & Analysis Phase A Animal Acclimatization B Dose Range-Finding Study A->B C Selection of Dose Levels B->C D Single Oral Gavage Administration C->D E Daily Mortality Checks D->E F Daily Clinical Observations D->F G Weekly Body Weight Measurement D->G H Gross Necropsy E->H J LD50 Calculation E->J F->H G->H I Histopathology (if required) H->I

Caption: Workflow for a typical acute oral toxicity study.

Postulated Teratogenic Signaling Pathway of Chlorcyclizine

While a comprehensive signaling pathway for the general in vivo toxicity of Chlorcyclizine and its derivatives is not well-defined, studies on its teratogenic effects, specifically the induction of cleft palate, have shed light on a potential mechanism. Chlorcyclizine has been shown to alter the expression of several genes crucial for palatal development.

G cluster_0 Altered Gene Expression in Fetal Palate A Chlorcyclizine Exposure (in utero) B Wnt5a A->B alters expression of C Bmp2, Bmp4 A->C alters expression of D Fgf10, Fgfr2 A->D alters expression of E Msx1 A->E alters expression of F Insig1 A->F alters expression of G Perturbation of Palate Development Dynamics B->G C->G D->G E->G F->G H Cleft Palate G->H

Caption: Postulated pathway for Chlorcyclizine-induced cleft palate.

Conclusion

The available data indicates that this compound has a relatively low acute oral toxicity in rodents. However, a significant data gap exists for its derivatives, norchlorcyclizine and homochlorcyclizine, for which no quantitative acute toxicity data could be identified. The primary toxicity concern highlighted in the literature for Chlorcyclizine and norchlorcyclizine is teratogenicity, specifically the induction of cleft palate in rats through the alteration of key developmental gene expression.

For drug development professionals, these findings underscore the importance of conducting comprehensive in vivo toxicity studies for both parent compounds and their major metabolites. The provided experimental protocol and workflows offer a foundational framework for designing such studies. Further research is warranted to elucidate the acute toxicity profiles of norchlorcyclizine and homochlorcyclizine and to explore the broader signaling pathways involved in the toxicity of this class of compounds.

References

A Comparative Analysis of Chlorcyclizine Hydrochloride and Newer Antihistamines in H1 Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the first-generation antihistamine, Chlorcyclizine (B1668710) Hydrochloride, against newer, second-generation agents. By examining available experimental data, this document aims to offer an objective comparison of their antihistaminic activity, highlighting key differences in efficacy, mechanism of action, and experimental validation.

Executive Summary

Chlorcyclizine Hydrochloride is a first-generation H1 receptor antagonist characterized by its sedative and anticholinergic properties.[1][2][3] In contrast, newer second-generation antihistamines, such as Cetirizine, Loratadine, and Fexofenadine, offer a more targeted approach with greater selectivity for peripheral H1 receptors and a marked reduction in central nervous system side effects.[4][5][6] While direct comparative clinical trial data for Chlorcyclizine against these newer agents is limited, analysis of related first-generation compounds and in-vitro data provides valuable insights into its relative efficacy. This guide synthesizes available information to facilitate a comparative understanding for research and development purposes.

Comparative Efficacy of H1 Receptor Antagonists

Drug ClassDrugOnset of ActionWheal SuppressionFlare SuppressionSedationAnticholinergic Effects
First-Generation Chlorcyclizine HClRapid[2]Effective (Proxy data)Effective (Proxy data)High[2][4]Present[1][3]
Chlorpheniramine (B86927)~30-60 minEffective[7]Effective[7]High[4][7]Present[4]
Second-Generation Cetirizine~20-60 min[8]Highly Effective[9][10]Highly Effective[9][10]Low to Moderate[11][12]Minimal[13]
Loratadine~1-3 hours[[“]]Effective[15][16]Effective[15][16]Low[17]Minimal[13]
Fexofenadine~1 hour[8]Effective[7][9]Effective[7][9]Very Low[7][12]Minimal[13]

Note: Data for Chlorcyclizine HCl is inferred from general characteristics of first-generation antihistamines and proxy data from chlorpheniramine due to a lack of direct comparative studies.

Mechanism of Action: A Tale of Two Generations

The fundamental mechanism for both generations of antihistamines is the competitive antagonism of the histamine (B1213489) H1 receptor.[1][18] However, their molecular interactions and physiological consequences differ significantly.

First-Generation Antihistamines (e.g., Chlorcyclizine HCl): These compounds readily cross the blood-brain barrier and exhibit a broader receptor binding profile, leading to off-target effects.[4][19]

  • H1 Receptor Blockade: Prevents histamine from binding, reducing allergic symptoms like itching, sneezing, and rhinorrhea.[1]

  • Central Nervous System Effects: Blockade of H1 receptors in the brain leads to sedation and drowsiness.[4]

  • Anticholinergic Activity: Inhibition of muscarinic acetylcholine (B1216132) receptors contributes to side effects such as dry mouth and blurred vision.[2][3]

Second-Generation Antihistamines (e.g., Cetirizine, Loratadine, Fexofenadine): These newer agents are designed to be more selective for peripheral H1 receptors and have limited ability to cross the blood-brain barrier.[5][6] This results in a more favorable side-effect profile with minimal sedation.[4][12] Some second-generation antihistamines also exhibit anti-inflammatory properties by stabilizing mast cells and reducing the release of other allergic mediators.[13]

Signaling Pathway of H1 Receptor Antagonism

The binding of histamine to the H1 receptor activates a G-protein-coupled signaling cascade. Antihistamines act as inverse agonists, stabilizing the inactive conformation of the receptor and preventing this downstream signaling.

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to G_Protein Gq/11 Protein H1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Allergic_Response Allergic Response (Inflammation, Vasodilation, etc.) Ca_Release->Allergic_Response PKC_Activation->Allergic_Response Antihistamine Antihistamine (e.g., Chlorcyclizine) Antihistamine->H1R Blocks

Caption: Simplified signaling cascade of the H1 receptor and the inhibitory action of antihistamines.

Experimental Protocols

The standard method for evaluating the in vivo efficacy of antihistamines is the histamine-induced wheal and flare test.

Objective: To measure the ability of an antihistamine to suppress the cutaneous reaction to a histamine challenge.

Methodology:

  • Subject Selection: Healthy volunteers with no history of significant allergies or skin conditions are recruited. A washout period for any interfering medications is enforced.

  • Baseline Measurement: A control histamine skin prick test is performed. A standardized dose of histamine (e.g., 10 mg/mL) is applied to the volar surface of the forearm using a skin prick lancet.[20]

  • Drug Administration: Subjects are administered a single dose of the antihistamine (e.g., Chlorcyclizine HCl, Cetirizine, etc.) or a placebo in a double-blind, randomized manner.

  • Post-Dose Challenge: At specific time points after drug administration (e.g., 2, 4, 8, 12, and 24 hours), the histamine skin prick test is repeated on a different, unmarked area of the forearm.

  • Data Collection: The diameters of the wheal (raised, edematous area) and flare (surrounding erythema) are measured at their maximum size (typically 10-15 minutes post-prick).[3]

  • Analysis: The percentage reduction in the wheal and flare area for each active drug compared to placebo is calculated to determine the efficacy and duration of action.

Experimental Workflow

The process of comparing antihistaminic activity from subject screening to data analysis follows a structured workflow.

Caption: A typical workflow for a clinical trial comparing the efficacy of different antihistamines.

Conclusion

While this compound remains a historically significant first-generation antihistamine, the landscape of allergy treatment has evolved considerably. Newer second-generation antihistamines demonstrate superior receptor selectivity, leading to a more favorable safety profile with significantly reduced sedative and anticholinergic effects. Although direct comparative efficacy data for Chlorcyclizine is sparse, evidence from similar first-generation compounds suggests that while effective in suppressing histamine-mediated responses, its clinical utility is hampered by its side-effect profile when compared to the targeted action of newer agents like Cetirizine, Loratadine, and Fexofenadine. Future research involving direct, head-to-head clinical trials would be beneficial for a more definitive quantitative comparison.

References

Comparative Efficacy of Chlorcyclizine Hydrochloride Across Diverse Viral Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive analysis of the antiviral efficacy of Chlorcyclizine Hydrochloride (CCZ), a first-generation antihistamine, against a spectrum of viral pathogens. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the comparative performance of CCZ, supported by experimental data, detailed methodologies, and visual representations of key biological processes and workflows.

Executive Summary

This compound has demonstrated potent and specific antiviral activity against Hepatitis C Virus (HCV) by inhibiting viral entry.[1][2][3][4] In stark contrast, its efficacy against a broad range of other viruses, including other members of the Flaviviridae family and representatives from other viral families, has been found to be limited. This guide synthesizes the available data to present a clear comparative overview of CCZ's antiviral profile.

Comparative Antiviral Efficacy of this compound

The antiviral activity of this compound has been most extensively studied against Hepatitis C Virus, revealing significant inhibitory effects. However, evaluations against other viral strains have shown a marked lack of activity.

Viral Strain/GroupFamilyEfficacyEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Hepatitis C Virus (HCV) FlaviviridaeHigh [1][2][3][4]
- Genotype 1bHigh~0.02 - 0.05>30>600[1]
- Genotype 2aHigh~0.01 - 0.03>30>1000[1]
Dengue Virus (DENV) FlaviviridaeLow/None >10>30<3[5]
Zika Virus (ZIKV) FlaviviridaeNot Reported ---
Chikungunya Virus (CHIKV) TogaviridaeNot Reported ---
Panel of 13 Other Viruses *VariousLow/None >10 (for most)>30 (for most)<3 (for most)[5]

*The panel of 13 other viruses includes Hepatitis B virus, Herpes simplex virus-1, human cytomegalovirus, vaccinia virus, influenza A (H1N1) virus, respiratory syncytial virus, SARS coronavirus, poliovirus 3, Rift Valley fever virus, Tacaribe virus, and Venezuelan equine encephalitis virus.[5]

Mechanism of Action Against Hepatitis C Virus

This compound inhibits HCV infection by directly targeting the viral entry stage.[1][2][3][4] Specifically, CCZ has been shown to bind to the HCV E1 envelope glycoprotein (B1211001), a key component of the viral fusion machinery.[6][7] This interaction prevents the conformational changes in E1 that are necessary for the fusion of the viral and host cell membranes, thereby blocking the release of the viral genome into the cytoplasm.[2][3][8]

HCV_Entry_Inhibition_by_CCZ cluster_virus HCV Virion cluster_host Host Cell HCV HCV Receptor Host Cell Receptor HCV->Receptor 1. Attachment E1E2 E1-E2 Glycoprotein Complex Endosome Endosome E1E2->Endosome 4. Membrane Fusion (inhibited) Receptor->Endosome 2. Endocytosis Endosome->E1E2 3. Acidification triggers conformational change in E1 CCZ Chlorcyclizine (CCZ) CCZ->E1E2 Binds to E1 Experimental_Workflow cluster_entry HCV Entry Assay A1 Prepare Huh-7.5.1 Cells in 96-well plates A2 Treat cells with serial dilutions of CCZ A1->A2 A3 Infect cells with HCV-Luc virus A2->A3 A4 Incubate for 48-72h A3->A4 A5 Measure Luciferase Activity (Antiviral Efficacy - EC50) A4->A5 B1 Prepare Huh-7.5.1 Cells in 96-well plates B2 Treat cells with serial dilutions of CCZ B1->B2 B3 Incubate for 48-72h B2->B3 B4 Measure Cell Viability (ATP) (Cytotoxicity - CC50) B3->B4 C1 Produce HCV Pseudoparticles (HCVpp) C2 Treat Huh-7 cells with CCZ C3 Add HCVpp to cells C4 Incubate for 48-72h C5 Measure Reporter Gene Expression

References

A Head-to-Head In Vitro Comparison of Chlorcyclizine Hydrochloride and Diphenhydramine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two first-generation histamine (B1213489) H1 receptor antagonists, Chlorcyclizine Hydrochloride and Diphenhydramine (B27), is presented for researchers, scientists, and drug development professionals. This guide synthesizes available in vitro data on their receptor binding affinity, functional antagonism of histamine, and cytotoxic profiles, supported by detailed experimental methodologies.

Introduction

Chlorcyclizine and Diphenhydramine are both first-generation H1 antihistamines that function by acting as inverse agonists at the histamine H1 receptor.[1] Their ability to cross the blood-brain barrier contributes to their sedative effects, a characteristic feature of this drug class.[2] While both are effective in mitigating allergic responses, their pharmacological profiles exhibit distinct differences. This guide provides a comparative in vitro analysis of their performance, drawing from a range of experimental data to inform further research and development.

Data Presentation: A Comparative Overview

The following tables summarize the key in vitro pharmacological parameters for this compound and Diphenhydramine. It is important to note that the data has been compiled from various studies and, therefore, direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Histamine H1 Receptor Binding Affinity
CompoundChemical ClassH1 Receptor Binding Affinity (Ki)Source
Chlorcyclizine HCl Piperazine9 nMTran V T, et al. (1978)
Diphenhydramine Ethanolamine20 nMDrugMatrix in vitro pharmacology data

Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonism of Histamine
CompoundAssay SystempA2 ValueSource
Chlorcyclizine HCl -Data not available-
Diphenhydramine Guinea pig trachea (mature)7.1The antagonism of histamine-induced tracheal and bronchial muscle contraction by diphenhydramine: effect of maturation
Diphenhydramine Guinea pig bronchi (mature)7.5The antagonism of histamine-induced tracheal and bronchial muscle contraction by diphenhydramine: effect of maturation

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 3: Anticholinergic Activity (Muscarinic Receptor Binding)
CompoundMuscarinic Receptor Binding Affinity (Ki)Source
Chlorcyclizine HCl High affinity (Homochlorcyclizine Ki = 5.0-38 nM)Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay[3]
Diphenhydramine 83 nM (M1 receptor)DrugMatrix in vitro pharmacology data[4]

Lower Ki values indicate higher binding affinity. Note: Data for Chlorcyclizine is for the related compound Homochlorcyclizine.

Table 4: In Vitro Cytotoxicity
CompoundCell LineIC50 ValueSource
Chlorcyclizine HCl -Data not available-
Diphenhydramine BV2 microglial cells42 µM (inhibition of proton currents)Inhibitory effects of antihistamines, diphenhydramine and chlorpheniramine, on proton currents in BV2 microglial cells[5]

IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Mandatory Visualization

Histamine H1 Receptor Signaling Pathway

The primary therapeutic effect of both Chlorcyclizine and Diphenhydramine is mediated through their action as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR). Upon binding of histamine, the H1 receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological effects associated with allergic reactions. First-generation antihistamines block this pathway by stabilizing the inactive conformation of the H1 receptor.

H1_Signaling_Pathway cluster_cell Cell Membrane cluster_effects Intracellular Effects Histamine Histamine H1R_inactive H1 Receptor (Inactive) Histamine->H1R_inactive Binds H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Gq11 Gq/11 H1R_active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Antihistamine Chlorcyclizine or Diphenhydramine Antihistamine->H1R_inactive Stabilizes Physiological_effects Physiological Effects (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Physiological_effects PKC_activation->Physiological_effects

Caption: Signaling cascade of the histamine H1 receptor and the inhibitory mechanism of first-generation antihistamines.

Experimental Workflow: In Vitro Assessment

A generalized workflow for the in vitro comparison of antihistamines involves a series of assays to determine their pharmacological profile.

Experimental_Workflow start Start: Compound Synthesis (Chlorcyclizine HCl & Diphenhydramine) receptor_binding H1 Receptor Binding Assay start->receptor_binding functional_antagonism Functional Antagonism Assay start->functional_antagonism cytotoxicity Cytotoxicity Assay start->cytotoxicity data_analysis Data Analysis and Comparison receptor_binding->data_analysis Ki values functional_antagonism->data_analysis pA2 / IC50 values cytotoxicity->data_analysis IC50 values conclusion Conclusion: Comparative Profile data_analysis->conclusion

Caption: A generalized workflow for the in vitro evaluation of antihistamine activity.

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and Diphenhydramine for the histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor.

  • [³H]-Pyrilamine (radioligand).

  • This compound and Diphenhydramine.

  • Mianserine (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Protocol:

  • Membrane Preparation: Culture and harvest HEK293-H1R cells. Homogenize the cells in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Binding Reaction: In a 96-well plate, add the cell membrane preparation, [³H]-Pyrilamine at a concentration near its Kd, and varying concentrations of the test compounds (Chlorcyclizine HCl or Diphenhydramine). For determining non-specific binding, a separate set of wells should contain a high concentration of Mianserine.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Add scintillation cocktail to each well of the filter plate and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Histamine Antagonism Assay (Guinea Pig Ileum)

Objective: To determine the functional antagonist potency (pA2) of this compound and Diphenhydramine against histamine-induced smooth muscle contraction.

Materials:

  • Male guinea pigs.

  • Krebs-Henseleit solution.

  • Histamine dihydrochloride.

  • This compound and Diphenhydramine.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Protocol:

  • Tissue Preparation: Euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the ileum and cut it into segments of approximately 2-3 cm.

  • Tissue Mounting: Mount the ileum segments in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer. Apply an initial resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes.

  • Histamine Concentration-Response Curve: Generate a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the organ bath and recording the contractile response.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of the antagonist (Chlorcyclizine HCl or Diphenhydramine) for a predetermined period (e.g., 30 minutes).

  • Second Histamine Concentration-Response Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for histamine.

  • Data Analysis: Compare the histamine concentration-response curves in the absence and presence of the antagonist. Calculate the dose ratio (the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 in its absence). Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression of the Schild plot provides the pA2 value.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential (IC50) of this compound and Diphenhydramine on a selected cell line (e.g., HepG2 or HEK293).[7]

Materials:

  • HepG2 or HEK293 cells.

  • Cell culture medium and supplements.

  • This compound and Diphenhydramine.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Chlorcyclizine HCl or Diphenhydramine. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This in vitro comparison provides a foundational understanding of the pharmacological differences between this compound and Diphenhydramine. The available data suggests that Chlorcyclizine may possess a higher binding affinity for the histamine H1 receptor compared to Diphenhydramine. Both compounds exhibit anticholinergic properties, a common characteristic of first-generation antihistamines. While direct comparative cytotoxicity data is limited, the provided protocols offer a framework for conducting such head-to-head studies. The diagrams of the H1 receptor signaling pathway and the experimental workflow serve as visual aids for conceptualizing the mechanism of action and the scientific approach to their evaluation. Further research employing standardized in vitro assays is warranted to provide a more definitive comparative analysis and to elucidate the nuances of their pharmacological profiles.

References

A Research-Focused Comparison: Chlorcyclizine Hydrochloride vs. Loratadine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of histamine (B1213489) H1 receptor antagonists, both Chlorcyclizine Hydrochloride and Loratadine (B1675096) have carved out distinct roles. Chlorcyclizine, a first-generation antihistamine, is recognized for its sedative and anticholinergic properties, while Loratadine, a second-generation agent, is favored for its non-sedating profile and anti-inflammatory effects. This guide provides a detailed, research-oriented comparison of these two compounds, focusing on their pharmacological profiles, experimental data, and underlying mechanisms of action for researchers, scientists, and drug development professionals.

Pharmacological and Pharmacokinetic Profiles: A Tabular Comparison

To facilitate a clear and direct comparison, the following tables summarize the key quantitative data for this compound and Loratadine.

Pharmacodynamic Property This compound Loratadine
Drug Class First-generation H1 Antihistamine[1][2][3][4]Second-generation H1 Antihistamine[5][6]
Mechanism of Action Selective inverse agonist of H1 receptors[3][7]Selective inverse agonist of peripheral H1 receptors[5][6]
Receptor Binding Affinity (Ki) 9 nM for H1 receptor[8]16 nM - 138 nM for H1 receptor[9][10][11]
Sedative Properties Yes, crosses the blood-brain barrier[2][3][7]No, does not readily cross the blood-brain barrier[6]
Anticholinergic Activity Yes[2][7][12]Minimal[6]
Anti-inflammatory Effects Reduces NF-κB activity and mast cell stabilization[3]Suppresses NF-κB and AP-1 signaling pathways[5][13][14][15]
Pharmacokinetic Property This compound Loratadine
Absorption Well-absorbed from the gastrointestinal tract[7]Well-absorbed from the gastrointestinal tract[5]
Metabolism Metabolized in the liver via N-demethylation and N-oxidation[1]Rapid first-pass hepatic metabolism via CYP3A4 and CYP2D6 to its active metabolite, desloratadine[5][]
Active Metabolite Norchlorcyclizine[1]Desloratadine[5]
Protein Binding ~85-90%[1]97–99%[5]
Elimination Half-life ~12 hours[1]~8 hours (Loratadine), 27 hours (Desloratadine)[5][6][]
Excretion Primarily through the kidneys[7]40% in urine as conjugated metabolites, similar amount in feces[5]

Experimental Methodologies

The characterization and comparison of antihistamines like Chlorcyclizine and Loratadine rely on a variety of standardized in vitro and in vivo experimental protocols.

Histamine H1 Receptor Binding Assay

This assay is fundamental for determining the binding affinity of a compound to the H1 receptor.

Objective: To quantify the affinity (Ki) of a test compound for the histamine H1 receptor.

Principle: This is a competitive radioligand binding assay. It measures the ability of an unlabeled test compound (e.g., Chlorcyclizine or Loratadine) to displace a radiolabeled ligand (e.g., [³H]mepyramine) from the H1 receptor.[17][18]

Generalized Protocol:

  • Preparation of Receptor Source: A membrane homogenate from cells expressing the human H1 receptor (e.g., HEK293T or CHO cells) is prepared.[10][18][19]

  • Incubation: The cell membrane preparation is incubated with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) and varying concentrations of the unlabeled test compound.[18][19][20]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.[19]

In Vivo Models for Antihistamine Efficacy

Animal models are crucial for assessing the physiological effects of antihistamines.

Objective: To evaluate the in vivo efficacy of an antihistamine in preventing or reducing allergic reactions.

Common Models:

  • Histamine-induced Bronchoconstriction in Guinea Pigs: Guinea pigs are highly sensitive to histamine. In this model, animals are pre-treated with the test antihistamine or a vehicle control and then exposed to a histamine aerosol in a specialized chamber.[21][22] The time until the onset of respiratory distress or collapse is measured. An effective antihistamine will significantly delay the onset of these symptoms.[22]

  • Passive Paw Anaphylaxis in Rodents: This model assesses the ability of an antihistamine to inhibit localized allergic reactions. Rats or mice are passively sensitized by an intradermal injection of an allergen-specific antibody in one paw. The contralateral paw receives a saline injection as a control. After a latent period, the animals are challenged intravenously with the specific allergen along with a dye. The antihistamine is administered prior to the allergen challenge. The extent of the allergic reaction is quantified by measuring the amount of dye extravasation into the paw tissue.[21]

Signaling Pathways

The therapeutic effects of Chlorcyclizine and Loratadine are mediated through their interaction with the H1 receptor and subsequent modulation of intracellular signaling pathways.

This compound Signaling Pathway

As a first-generation antihistamine, Chlorcyclizine's primary mechanism is the competitive antagonism of the H1 receptor. This action inhibits the downstream signaling cascade initiated by histamine binding, which includes the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). The inhibition of this pathway leads to a reduction in intracellular calcium levels and decreased activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[3] This ultimately results in the stabilization of mast cells and a reduction in the release of histamine and other inflammatory mediators.[3]

Chlorcyclizine_Signaling_Pathway cluster_membrane Cell Membrane H1R H1 Receptor PLC Phospholipase C H1R->PLC Activates IP3 IP3 PLC->IP3 Generates Histamine Histamine Histamine->H1R Binds Chlorcyclizine Chlorcyclizine Chlorcyclizine->H1R Blocks MastCell Mast Cell Stabilization Chlorcyclizine->MastCell Ca2 Ca²⁺ Release IP3->Ca2 NFkB NF-κB Activation Ca2->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: Chlorcyclizine blocks the H1 receptor, inhibiting the PLC/IP3/Ca²⁺/NF-κB pathway.

Loratadine Anti-inflammatory Signaling Pathways

Beyond its potent H1 receptor antagonism, Loratadine exhibits significant anti-inflammatory properties by modulating key signaling pathways independent of histamine blockade.[5]

Loratadine has been shown to inhibit the NF-κB signaling pathway by targeting the Syk and Src proteins.[13] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of various pro-inflammatory genes, including iNOS, IL-1β, TNF-α, IL-6, and COX-2.[13][]

Loratadine_NFkB_Pathway LPS LPS Syk Syk LPS->Syk Src Src LPS->Src NFkB_pathway NF-κB Pathway Syk->NFkB_pathway Src->NFkB_pathway Loratadine Loratadine Loratadine->Syk Binds & Inhibits Loratadine->Src Binds & Inhibits Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, IL-1β, TNF-α, IL-6, COX-2) NFkB_pathway->Pro_inflammatory_genes Upregulates

Caption: Loratadine inhibits the NF-κB pathway by targeting Syk and Src proteins.

Loratadine also suppresses the AP-1 signaling pathway by specifically targeting TAK1.[14][15] This action inhibits the downstream phosphorylation cascade involving MKK7 and JNK, ultimately repressing the expression of AP-1 subunits c-Jun and c-Fos.[15] The reduced AP-1 transcriptional activity leads to a decrease in the expression of pro-inflammatory genes such as MMP1, MMP3, and MMP9.[14][15]

Loratadine_AP1_Pathway LPS LPS TAK1 TAK1 LPS->TAK1 MKK7 p-MKK7 TAK1->MKK7 Loratadine Loratadine Loratadine->TAK1 Inhibits JNK p-JNK MKK7->JNK AP1_subunits AP-1 Subunits (c-Jun, c-Fos) JNK->AP1_subunits Pro_inflammatory_genes Pro-inflammatory Genes (MMP1, MMP3, MMP9) AP1_subunits->Pro_inflammatory_genes Upregulates

Caption: Loratadine inhibits the AP-1 pathway by targeting TAK1.

Comparative Experimental Workflow

The preclinical to clinical evaluation of antihistamines follows a structured workflow to determine their efficacy and safety.

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Evaluation receptor_binding H1 Receptor Binding Assays (Determine Ki) in_vitro In Vitro Functional Assays (e.g., Calcium Flux) receptor_binding->in_vitro in_vivo In Vivo Animal Models (e.g., Histamine Challenge) in_vitro->in_vivo phase1 Phase I: Human Volunteer Studies (Pharmacokinetics, Safety) in_vivo->phase1 phase2 Phase II: Allergen Challenge Studies (Dose, Onset, Duration) phase1->phase2 phase3 Phase III: Clinical Trials in Patients (Efficacy in Natural Disease) phase2->phase3

References

Repurposed Drugs in the Antiviral Arena: A Comparative Analysis of Chlorcyclizine Hydrochloride and Other Broad-Spectrum Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for effective and readily available antiviral therapies, the repurposing of existing drugs has emerged as a critical strategy. This approach offers the advantages of established safety profiles and expedited development timelines. This guide provides a comparative analysis of the antiviral spectrum of Chlorcyclizine (B1668710) Hydrochloride against other notable repurposed drugs: Nitazoxanide, Ivermectin, and Hydroxychloroquine. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of novel antiviral treatments.

Executive Summary

This guide delves into the antiviral profiles of four repurposed drugs, summarizing their efficacy against a range of viruses through quantitative data. Chlorcyclizine Hydrochloride, an antihistamine, demonstrates potent and specific activity against Hepatitis C Virus (HCV) by inhibiting viral entry. In contrast, Nitazoxanide, Ivermectin, and Hydroxychloroquine exhibit a broader spectrum of antiviral activity against various RNA and DNA viruses, albeit with differing potencies and mechanisms of action. The following sections provide a detailed comparison of their antiviral spectra, mechanisms of action, and the experimental methodologies used to ascertain their efficacy.

Comparative Antiviral Spectrum

The antiviral activity of a compound is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the reported in vitro antiviral activities of this compound and its comparators against a panel of viruses.

Table 1: Antiviral Activity of this compound

Virus FamilyVirusCell LineAssay TypeEC50 / IC50Citation
FlaviviridaeHepatitis C Virus (HCV)Huh7.5.1HCV-Luciferase Reporter44 nM[1]
FlaviviridaeDengue Virus (DENV)-DENV-Rluc Reporter>10 µM[1]

Table 2: Antiviral Activity of Nitazoxanide

Virus FamilyVirusCell LineAssay TypeEC50 / IC50Citation
CoronaviridaeSARS-CoV-2Vero E6RNA Yield Reduction2.12 µM[2]
OrthomyxoviridaeInfluenza A (H1N1)MDCKPlaque Reduction0.3 µg/mL[3]
ReoviridaeRotavirusMA104Virus Yield Reduction0.3 - 1 µg/mL[3]
CaliciviridaeNorovirus (replicon)Huh7Replicon Assay-[4]
HepadnaviridaeHepatitis B Virus (HBV)HepG2 2.2.15Antigen Secretion-[3]
FlaviviridaeHepatitis C Virus (HCV)Huh7 (replicon)Replicon Assay0.33 µM[2]

Table 3: Antiviral Activity of Ivermectin

Virus FamilyVirusCell LineAssay TypeEC50 / IC50Citation
CoronaviridaeSARS-CoV-2Vero/hSLAMRNA Yield Reduction~2 µM[5]
RetroviridaeHIV-1--Potent Activity[6][7][8]
FlaviviridaeDengue Virus (DENV)LLC-MK2Plaque Formation9.16 µg/mL[9]
FlaviviridaeZika Virus (ZIKV)LLC-MK2-4.0 - 11.6 µM[10]
TogaviridaeChikungunya Virus (CHIKV)--0.6 µM[11]

Table 4: Antiviral Activity of Hydroxychloroquine

Virus FamilyVirusCell LineAssay TypeEC50 / IC50Citation
CoronaviridaeSARS-CoV-2Vero E6CPE Reduction0.72 µM (48h)[4]
TogaviridaeChikungunya Virus (CHIKV)Huh-7High-Content Screening21 µM[12]
FlaviviridaeZika Virus (ZIKV)-Protease InhibitionKi = 92.34 µM[13]

Mechanisms of Antiviral Action

Understanding the mechanism of action is crucial for drug development and for predicting potential resistance. The repurposed drugs discussed here employ distinct strategies to inhibit viral replication.

This compound: This antihistamine has been shown to specifically inhibit the entry of HCV into host cells.[14] It directly targets the HCV E1 envelope glycoprotein, interfering with the viral fusion process.[15][16] This mechanism appears to be highly specific to HCV, as its activity against other flaviviruses is significantly lower.[1]

Chlorcyclizine_Mechanism cluster_virus HCV Life Cycle HCV_Virion HCV Virion Attachment Attachment to Host Cell Receptors HCV_Virion->Attachment Entry Endocytosis & Fusion Attachment->Entry Uncoating Viral RNA Release Entry->Uncoating Translation_Replication Translation & RNA Replication Uncoating->Translation_Replication Assembly_Release Virion Assembly & Release Translation_Replication->Assembly_Release Chlorcyclizine Chlorcyclizine HCl Chlorcyclizine->Entry Inhibits Fusion (Targets E1 Glycoprotein)

Chlorcyclizine's targeted inhibition of HCV entry.

Nitazoxanide: This broad-spectrum antiparasitic agent interferes with viral protein maturation. In the case of influenza virus, it blocks the maturation of hemagglutinin at a post-translational stage.[3][17] For norovirus, it has been shown to activate the host's cellular antiviral response, particularly by inducing interferon-stimulated genes.[4]

Nitazoxanide_Mechanism cluster_host_cell Host Cell Viral_Protein_Synthesis Viral Protein Synthesis Protein_Maturation Glycoprotein Maturation (e.g., HA) Viral_Protein_Synthesis->Protein_Maturation Virion_Assembly Virion Assembly Protein_Maturation->Virion_Assembly Host_Antiviral_Response Host Antiviral Response (ISGs) Nitazoxanide Nitazoxanide Nitazoxanide->Protein_Maturation Inhibits Nitazoxanide->Host_Antiviral_Response Stimulates

Dual antiviral mechanisms of Nitazoxanide.

Ivermectin: An anti-parasitic drug, Ivermectin exhibits broad-spectrum antiviral activity by inhibiting the nuclear import of viral proteins. It specifically targets the importin α/β1 heterodimer, which is responsible for transporting viral proteins into the host cell nucleus, a critical step for the replication of many viruses, including HIV-1 and Dengue virus.[6][7][8]

Ivermectin_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_Protein Viral Protein (with NLS) Complex_Formation Complex Formation Viral_Protein->Complex_Formation Importin_alpha_beta Importin α/β1 Importin_alpha_beta->Complex_Formation Nuclear_Pore Nuclear Pore Complex Complex_Formation->Nuclear_Pore Viral_Replication Viral Replication Nuclear_Pore->Viral_Replication Ivermectin Ivermectin Ivermectin->Importin_alpha_beta Inhibits

Ivermectin's inhibition of nuclear import.

Hydroxychloroquine: This antimalarial and immunomodulatory drug is thought to exert its antiviral effects by inhibiting the acidification of endosomes.[18][19] By increasing the pH within these cellular compartments, it prevents the pH-dependent entry and uncoating of many viruses.[20][21]

Hydroxychloroquine_Mechanism cluster_viral_entry Viral Entry Pathway Virus_Binding Virus Binding to Host Receptor Endocytosis Endocytosis Virus_Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Acidification Endosomal Acidification (Low pH) Endosome->Acidification Fusion_Uncoating Viral Fusion & Uncoating Acidification->Fusion_Uncoating Viral_RNA_Release Viral RNA Release Fusion_Uncoating->Viral_RNA_Release Hydroxychloroquine Hydroxychloroquine Hydroxychloroquine->Acidification Inhibits (Increases pH)

Hydroxychloroquine's inhibition of endosomal acidification.

Experimental Protocols

The antiviral activity data presented in this guide were primarily generated using established in vitro cell-based assays. A general workflow for these experiments is outlined below.

Experimental_Workflow cluster_quantification_methods Quantification Methods Cell_Culture 1. Seed susceptible host cells Compound_Treatment 2. Treat cells with repurposed drug (various concentrations) Cell_Culture->Compound_Treatment Viral_Infection 3. Infect cells with the virus of interest Compound_Treatment->Viral_Infection Incubation 4. Incubate for a defined period Viral_Infection->Incubation Quantification 5. Quantify viral replication Incubation->Quantification Plaque_Assay Plaque Reduction Assay (measures infectious virus) Quantification->Plaque_Assay Reporter_Assay Reporter Gene Assay (e.g., Luciferase, GFP) Quantification->Reporter_Assay qPCR RT-qPCR (measures viral RNA) Quantification->qPCR CPE_Assay Cytopathic Effect (CPE) Reduction Assay Quantification->CPE_Assay

General workflow for in vitro antiviral assays.

Key Methodologies:

  • Plaque Reduction Assay: This is a standard method to quantify the amount of infectious virus. A viral suspension is added to a monolayer of host cells. The virus infects and lyses the cells, creating clear zones or "plaques." The reduction in the number of plaques in the presence of a drug indicates its antiviral activity.

  • Reporter Gene Assays: These assays utilize genetically engineered viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) upon successful replication. The antiviral activity is measured by the reduction in the reporter signal.

  • Quantitative Reverse Transcription PCR (RT-qPCR): This technique measures the amount of viral RNA in infected cells or culture supernatants. A decrease in viral RNA levels in drug-treated samples compared to controls indicates antiviral efficacy.

  • Cytopathic Effect (CPE) Reduction Assay: Many viruses cause visible damage, or CPE, to infected cells. This assay measures the ability of a compound to protect cells from virus-induced CPE.

  • HCV Pseudoparticle (HCVpp) Entry Assay: This assay is specifically used to study inhibitors of HCV entry. It employs non-replicating retroviral particles that are engineered to display HCV envelope glycoproteins on their surface and contain a reporter gene. A reduction in the reporter signal indicates inhibition of viral entry.

Conclusion

The repurposing of drugs offers a promising avenue for the rapid development of antiviral therapies. This compound stands out for its potent and specific anti-HCV activity, targeting viral entry. In contrast, Nitazoxanide, Ivermectin, and Hydroxychloroquine demonstrate broader antiviral spectra, each with a unique mechanism of action that warrants further investigation. This comparative guide provides a foundational overview to aid researchers in navigating the landscape of repurposed antiviral candidates and in designing future studies to combat viral diseases.

References

Safety Operating Guide

Proper Disposal of Chlorcyclizine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Chlorcyclizine (B1668710) Hydrochloride, ensuring compliance with regulations and promoting a safe laboratory environment. The following procedures are intended for researchers, scientists, and drug development professionals.

Chlorcyclizine Hydrochloride is an antihistamine that requires careful handling and disposal due to its potential health hazards. While not classified as a listed hazardous waste by the Environmental Protection Agency (EPA), its toxic properties necessitate a cautious approach to its disposal.

Safety and Hazard Profile

Before handling this compound, it is crucial to be aware of its associated hazards. Personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times to prevent exposure.[1][2] Handling should occur in a well-ventilated area to avoid inhalation of dust.[1][2]

Hazard ClassificationDescription
Acute Oral Toxicity Toxic if swallowed.[1][3][4] LD50 (oral, mouse) values have been reported as 165 mg/kg and 300 mg/kg.[1][3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3][5]
Skin and Eye Irritation Causes skin and eye irritation.[1][4][5]
Respiratory Irritation May cause respiratory irritation.[4][5]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, by the Drug Enforcement Administration (DEA).[1][2][3] Pharmaceutical waste is categorized as either hazardous or non-hazardous.

This compound is not found on the EPA's P-list (acutely hazardous wastes) or U-list (toxic wastes). There is no readily available evidence, such as data from the Toxicity Characteristic Leaching Procedure (TCLP), to classify it as a characteristic hazardous waste (ignitable, corrosive, reactive, or toxic). Therefore, for disposal purposes, it is treated as a non-hazardous pharmaceutical waste .

Step-by-Step Disposal Protocol for Laboratories

  • Segregation : Do not mix this compound waste with hazardous waste streams (e.g., solvents, heavy metals). It should be segregated as non-hazardous pharmaceutical waste.

  • Containerization : Place waste this compound and any items contaminated with it (e.g., weigh boats, contaminated gloves) into a clearly labeled, sealed, and leak-proof container. The container should be marked "Non-Hazardous Pharmaceutical Waste for Incineration."

  • Storage : Store the waste container in a secure, designated area away from incompatible materials.

  • Disposal Vendor : Arrange for pickup and disposal through a licensed and reputable pharmaceutical waste management company. These vendors will ensure the waste is transported and disposed of in accordance with federal, state, and local regulations, typically via incineration.

  • Documentation : Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal vendor, as part of your laboratory's waste management records.

Note : It is strictly prohibited to dispose of pharmaceutical waste, including this compound, down the drain or in the regular trash in a laboratory setting.[5]

Disposal of Household Quantities

For non-laboratory settings where individuals may need to dispose of unused or expired this compound, the following guidelines apply:

  • Drug Take-Back Programs : The most recommended method of disposal is to utilize a local drug take-back program.[6] These programs provide a safe and environmentally sound way to dispose of unwanted medications.

  • Household Trash Disposal (if take-back is unavailable) : If a take-back program is not accessible, the following steps can be taken:

    • Remove the medication from its original container.

    • Mix the this compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds to deter ingestion by people or animals.

    • Place the mixture in a sealed plastic bag or other container to prevent leakage.

    • Dispose of the sealed container in the household trash.

    • Before discarding the original prescription bottle, remove or black out all personal information to protect your privacy.

Flushing is not recommended for this compound as it is not on the FDA's flush list.

Experimental Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: Have Chlorcyclizine Hydrochloride waste is_lab Is this in a laboratory or institutional setting? start->is_lab lab_disposal Segregate as non-hazardous pharmaceutical waste. Containerize, label, and store securely. is_lab->lab_disposal Yes household_disposal This is a household quantity. is_lab->household_disposal No vendor_disposal Dispose of via a licensed pharmaceutical waste vendor (incineration). lab_disposal->vendor_disposal end End of Disposal Process vendor_disposal->end take_back Is a drug take-back program available? household_disposal->take_back use_take_back Utilize the drug take-back program. take_back->use_take_back Yes trash_disposal Mix with an undesirable substance (e.g., coffee grounds). Seal in a bag. take_back->trash_disposal No use_take_back->end place_in_trash Place in household trash. Remove personal info from container. trash_disposal->place_in_trash place_in_trash->end

References

Essential Safety and Operational Guidance for Handling Chlorcyclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Chlorcyclizine Hydrochloride, including personal protective equipment (PPE) recommendations, procedural guidance for safe use, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is essential to minimize exposure and ensure personal safety. For large spills, enhanced protection is required.

Operation Required Personal Protective Equipment (PPE)
Routine Handling Eye Protection: Splash goggles.[1] Hand Protection: Chemical-resistant gloves (e.g., Nitrile).[1][2] Body Protection: Laboratory coat.[1] Respiratory Protection: Dust respirator (use an approved/certified respirator or equivalent, especially if ventilation is inadequate or if dusts are generated).[1]
Large Spills Eye Protection: Splash goggles.[1] Hand Protection: Chemical-resistant gloves.[1] Body Protection: Full protective suit.[1] Respiratory Protection: Self-contained breathing apparatus (SCBA) to avoid inhalation of the product.[1]

Health Hazard Information

This compound is hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, and inhalation (lung irritant).[1] Acute oral toxicity (LD50) in mice is 300 mg/kg.[1]

Procedural Guidance for Safe Handling

Adherence to the following step-by-step procedures is critical for the safe handling of this compound.

1. Engineering Controls:

  • Work in a well-ventilated area.[2]

  • Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[1]

2. Personal Protective Equipment (PPE) Protocol:

  • Before beginning work, don the appropriate PPE as specified in the table above.

  • Gloves must be inspected for integrity before use.[2]

  • Wash hands thoroughly before donning and after removing gloves.[3]

3. Handling the Compound:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in the handling area.[2][4]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

  • Ground all equipment containing the material.[1]

4. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed and dry.[1][2]

  • Store locked up and away from foodstuffs and incompatible materials.[2][4]

Emergency Procedures

Spills:

  • Small Spills: Use appropriate tools to put the spilled solid into a convenient waste disposal container. Clean the surface by spreading water and dispose of according to local and regional authority requirements.[1]

  • Large Spills: Evacuate personnel to safe areas.[2] Use a shovel to place the material into a waste disposal container. Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[1] Remove contact lenses if present and easy to do.[2] Seek medical attention.[1]

  • Skin Contact: Immediately wash with plenty of water and non-abrasive soap.[1] Remove contaminated clothing and wash it before reuse.[2] If irritation persists, seek medical attention.[1]

  • Inhalation: Move the victim to fresh air and keep them comfortable for breathing.[2] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[2] Seek immediate medical attention.[1][2]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, regional, national, and international regulations.

  • Unused Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[2]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[2]

Workflow for Safe Handling of this compound

start Start: Receive Chlorcyclizine HCl prep Preparation for Handling start->prep ppe Don Appropriate PPE: - Splash Goggles - Lab Coat - Gloves - Dust Respirator prep->ppe handling Handling Operations: - Weighing - Compounding ppe->handling storage Storage: - Cool, Dry, Well-Ventilated - Tightly Closed Container handling->storage Store Unused Material spill Spill Occurs handling->spill If Spill decontamination Decontamination: - Clean Equipment - Wash Hands handling->decontamination storage->prep Retrieve for Use small_spill Small Spill Procedure: - Contain & Collect - Clean Area spill->small_spill Small large_spill Large Spill Procedure: - Evacuate Area - Use SCBA - Contain & Collect spill->large_spill Large small_spill->decontamination large_spill->decontamination waste Waste Disposal: - Collect in Labeled Container decontamination->waste end End of Process waste->end

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.